Malolactomycin C
描述
属性
分子式 |
C62H109N3O20 |
|---|---|
分子量 |
1216.5 g/mol |
IUPAC 名称 |
3-oxo-3-[[(12E,14E,22E)-5,7,9,11,21,25,27,29,31,35,37,38,39-tridecahydroxy-10,16,20,22,26,30,34-heptamethyl-17-[(E)-4-methyl-10-[(N'-methylcarbamimidoyl)amino]dec-4-en-2-yl]-19-oxo-18,41-dioxabicyclo[35.3.1]hentetraconta-12,14,22-trien-3-yl]oxy]propanoic acid |
InChI |
InChI=1S/C62H109N3O20/c1-34(17-13-11-12-16-24-65-61(63)64-10)25-38(5)58-37(4)18-14-15-19-47(68)39(6)50(71)28-44(67)26-43(66)27-45(83-56(78)32-55(76)77)29-46-30-53(74)59(80)62(82,85-46)33-54(75)35(2)20-22-48(69)40(7)51(72)31-52(73)41(8)49(70)23-21-36(3)57(79)42(9)60(81)84-58/h14-15,17-19,21,35,37-54,57-59,66-75,79-80,82H,11-13,16,20,22-33H2,1-10H3,(H,76,77)(H3,63,64,65)/b18-14+,19-15+,34-17+,36-21+ |
InChI 键 |
XCVHAWZLPUJTAT-VRCLEKHYSA-N |
SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O |
手性 SMILES |
CC1CCC(C(C(CC(C(C(C/C=C(/C(C(C(=O)OC(C(/C=C/C=C/C(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)C/C(=C/CCCCCNC(=NC)N)/C)C)O)\C)O)C)O)O)C)O |
规范 SMILES |
CC1CCC(C(C(CC(C(C(CC=C(C(C(C(=O)OC(C(C=CC=CC(C(C(CC(CC(CC(CC2CC(C(C(O2)(CC1O)O)O)O)OC(=O)CC(=O)O)O)O)O)C)O)C)C(C)CC(=CCCCCCNC(=NC)N)C)C)O)C)O)C)O)O)C)O |
同义词 |
malolactomycin C |
产品来源 |
United States |
Foundational & Exploratory
In-Depth Technical Guide: The Biosynthesis of Malolactomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C, a 40-membered macrolide antibiotic, has garnered interest within the scientific community for its potential therapeutic applications. Produced by a strain of Streptomyces, this complex natural product exhibits notable biological activity. Understanding the intricate biosynthetic pathway responsible for its creation is paramount for harnessing its full potential, including efforts in metabolic engineering to enhance production yields and generate novel analogs with improved pharmacological properties. This technical guide provides a comprehensive overview of the available knowledge on the biosynthesis of this compound, addressing the core requirements of data presentation, experimental protocols, and pathway visualization.
A Critical Note on Data Availability: As of late 2025, detailed molecular and genetic information regarding the biosynthetic pathway of this compound is not extensively available in the public domain. The producing organism has been identified as a Streptomyces species; however, the specific strain designation required for genomic analysis is not readily accessible in publicly available literature. Consequently, a complete elucidation of the biosynthetic gene cluster (BGC), including specific enzymes, gene sequences, and regulatory elements, remains an area for future research. This guide, therefore, synthesizes the foundational knowledge from the initial discovery and related biosynthetic principles to provide a putative framework for the biosynthesis of this compound.
Putative Biosynthetic Pathway of this compound
Based on the structure of this compound and the established principles of polyketide and macrolide biosynthesis in Streptomyces, a hypothetical pathway can be proposed. The biosynthesis of such a large macrolide is almost certainly orchestrated by a Type I modular polyketide synthase (PKS) system.
The proposed biosynthetic pathway can be visualized as follows:
Figure 1: A putative biosynthetic pathway for this compound.
Core Components of the Proposed Pathway
-
Precursor Supply: The biosynthesis would commence with the assimilation of simple carboxylic acid building blocks, primarily acetyl-CoA as a starter unit and malonyl-CoA or methylmalonyl-CoA as extender units. These precursors are derived from primary metabolism.
-
Polyketide Synthase (PKS) Assembly: A large, multi-domain Type I PKS enzyme complex would catalyze the iterative condensation of the precursor units. Each module within the PKS is responsible for one cycle of chain elongation and can contain various domains (Ketosynthase, Acyltransferase, Dehydratase, Enoylreductase, Ketoreductase) that determine the structure of the growing polyketide chain.
-
Chain Release and Macrocyclization: Upon reaching the full length, the polyketide chain is released from the PKS, typically by a Thioesterase (TE) domain. This release is coupled with an intramolecular cyclization to form the 40-membered macrolactone ring characteristic of this compound.
-
Post-PKS Tailoring: Following macrocyclization, the initial macrolide scaffold (Pre-Malolactomycin) would undergo a series of modifications by tailoring enzymes. These enzymes, encoded by genes within the same BGC, are responsible for introducing the specific functional groups, such as hydroxylations, found in the final this compound structure. While not explicitly confirmed for this compound, glycosylation is a common tailoring step in macrolide biosynthesis and is included as a putative step.
Quantitative Data
Due to the limited publicly available research on this compound biosynthesis, there is a notable absence of quantitative data such as enzyme kinetics, precursor uptake rates, or fermentation yields under specific conditions. The following table is provided as a template for future research findings.
| Parameter | Value | Units | Experimental Conditions | Reference |
| Enzyme Kinetics | ||||
| [Enzyme Name] Km | TBD | µM | TBD | TBD |
| [Enzyme Name] kcat | TBD | s-1 | TBD | TBD |
| Fermentation Yields | ||||
| This compound Titer | TBD | mg/L | TBD | TBD |
| Precursor Analysis | ||||
| Intracellular Acetyl-CoA | TBD | nmol/mg | TBD | TBD |
| Intracellular Malonyl-CoA | TBD | nmol/mg | TBD | TBD |
TBD: To Be Determined.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.
Identification and Sequencing of the this compound Biosynthetic Gene Cluster
Objective: To identify and sequence the complete biosynthetic gene cluster (BGC) for this compound from the producing Streptomyces strain.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of the this compound-producing Streptomyces strain using established protocols for Actinobacteria.
-
Whole-Genome Sequencing: The isolated genomic DNA will be subjected to next-generation sequencing (NGS) using a platform such as Illumina or PacBio to generate a high-quality draft or complete genome sequence.
-
Bioinformatic Analysis: The genome sequence will be analyzed using bioinformatics tools specialized in identifying secondary metabolite BGCs, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The analysis will search for sequences encoding Type I PKSs, as well as associated tailoring enzymes. The large size of the PKS required for a 40-membered macrolide will be a key identifying feature.
-
Gene Cluster Annotation: The identified BGC will be manually annotated to predict the function of each open reading frame (ORF) based on homology to known biosynthetic genes.
Gene Inactivation and Heterologous Expression
Objective: To functionally characterize the identified BGC and confirm its role in this compound biosynthesis.
Methodology:
-
Targeted Gene Knockout: A key PKS gene within the putative BGC will be inactivated in the native producer using a PCR-targeting-based method (e.g., using the pKC1139 vector system).
-
Metabolite Analysis: The resulting mutant and the wild-type strain will be fermented, and their metabolite profiles will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound production in the mutant would confirm the involvement of the BGC.
-
Heterologous Expression: The entire BGC will be cloned into a suitable expression vector (e.g., a bacterial artificial chromosome) and introduced into a well-characterized, genetically tractable Streptomyces host strain (e.g., Streptomyces coelicolor or Streptomyces albus).
-
Production Confirmation: The heterologous host will be fermented, and the culture extracts will be analyzed by HPLC-MS for the production of this compound.
Logical Workflow for Pathway Elucidation
The following diagram illustrates the logical workflow for the complete elucidation of the this compound biosynthetic pathway.
Figure 2: Logical workflow for this compound biosynthesis elucidation.
Conclusion and Future Directions
The biosynthesis of this compound presents a fascinating area of study within the field of natural product chemistry. While a definitive pathway remains to be elucidated, the foundational knowledge of macrolide biosynthesis in Streptomyces provides a strong framework for future investigations. The immediate and most critical step forward is the identification and public deposition of the genome sequence of the producing Streptomyces strain. This will unlock the potential for detailed genomic and molecular studies, enabling the complete characterization of the this compound biosynthetic gene cluster. Subsequent functional analysis and biochemical characterization of the biosynthetic enzymes will not only provide a deep understanding of how this complex molecule is assembled but also pave the way for synthetic biology approaches to generate novel and more potent derivatives for drug development.
In-Depth Technical Guide: The Biosynthesis of Malolactomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C, a 40-membered macrolide antibiotic, has garnered interest within the scientific community for its potential therapeutic applications. Produced by a strain of Streptomyces, this complex natural product exhibits notable biological activity. Understanding the intricate biosynthetic pathway responsible for its creation is paramount for harnessing its full potential, including efforts in metabolic engineering to enhance production yields and generate novel analogs with improved pharmacological properties. This technical guide provides a comprehensive overview of the available knowledge on the biosynthesis of this compound, addressing the core requirements of data presentation, experimental protocols, and pathway visualization.
A Critical Note on Data Availability: As of late 2025, detailed molecular and genetic information regarding the biosynthetic pathway of this compound is not extensively available in the public domain. The producing organism has been identified as a Streptomyces species; however, the specific strain designation required for genomic analysis is not readily accessible in publicly available literature. Consequently, a complete elucidation of the biosynthetic gene cluster (BGC), including specific enzymes, gene sequences, and regulatory elements, remains an area for future research. This guide, therefore, synthesizes the foundational knowledge from the initial discovery and related biosynthetic principles to provide a putative framework for the biosynthesis of this compound.
Putative Biosynthetic Pathway of this compound
Based on the structure of this compound and the established principles of polyketide and macrolide biosynthesis in Streptomyces, a hypothetical pathway can be proposed. The biosynthesis of such a large macrolide is almost certainly orchestrated by a Type I modular polyketide synthase (PKS) system.
The proposed biosynthetic pathway can be visualized as follows:
Figure 1: A putative biosynthetic pathway for this compound.
Core Components of the Proposed Pathway
-
Precursor Supply: The biosynthesis would commence with the assimilation of simple carboxylic acid building blocks, primarily acetyl-CoA as a starter unit and malonyl-CoA or methylmalonyl-CoA as extender units. These precursors are derived from primary metabolism.
-
Polyketide Synthase (PKS) Assembly: A large, multi-domain Type I PKS enzyme complex would catalyze the iterative condensation of the precursor units. Each module within the PKS is responsible for one cycle of chain elongation and can contain various domains (Ketosynthase, Acyltransferase, Dehydratase, Enoylreductase, Ketoreductase) that determine the structure of the growing polyketide chain.
-
Chain Release and Macrocyclization: Upon reaching the full length, the polyketide chain is released from the PKS, typically by a Thioesterase (TE) domain. This release is coupled with an intramolecular cyclization to form the 40-membered macrolactone ring characteristic of this compound.
-
Post-PKS Tailoring: Following macrocyclization, the initial macrolide scaffold (Pre-Malolactomycin) would undergo a series of modifications by tailoring enzymes. These enzymes, encoded by genes within the same BGC, are responsible for introducing the specific functional groups, such as hydroxylations, found in the final this compound structure. While not explicitly confirmed for this compound, glycosylation is a common tailoring step in macrolide biosynthesis and is included as a putative step.
Quantitative Data
Due to the limited publicly available research on this compound biosynthesis, there is a notable absence of quantitative data such as enzyme kinetics, precursor uptake rates, or fermentation yields under specific conditions. The following table is provided as a template for future research findings.
| Parameter | Value | Units | Experimental Conditions | Reference |
| Enzyme Kinetics | ||||
| [Enzyme Name] Km | TBD | µM | TBD | TBD |
| [Enzyme Name] kcat | TBD | s-1 | TBD | TBD |
| Fermentation Yields | ||||
| This compound Titer | TBD | mg/L | TBD | TBD |
| Precursor Analysis | ||||
| Intracellular Acetyl-CoA | TBD | nmol/mg | TBD | TBD |
| Intracellular Malonyl-CoA | TBD | nmol/mg | TBD | TBD |
TBD: To Be Determined.
Experimental Protocols
The elucidation of the this compound biosynthetic pathway will require a combination of genetic, biochemical, and analytical techniques. Below are detailed methodologies for key experiments that would be essential in this endeavor.
Identification and Sequencing of the this compound Biosynthetic Gene Cluster
Objective: To identify and sequence the complete biosynthetic gene cluster (BGC) for this compound from the producing Streptomyces strain.
Methodology:
-
Genomic DNA Isolation: High-quality genomic DNA will be isolated from a pure culture of the this compound-producing Streptomyces strain using established protocols for Actinobacteria.
-
Whole-Genome Sequencing: The isolated genomic DNA will be subjected to next-generation sequencing (NGS) using a platform such as Illumina or PacBio to generate a high-quality draft or complete genome sequence.
-
Bioinformatic Analysis: The genome sequence will be analyzed using bioinformatics tools specialized in identifying secondary metabolite BGCs, such as antiSMASH (antibiotics & Secondary Metabolite Analysis Shell). The analysis will search for sequences encoding Type I PKSs, as well as associated tailoring enzymes. The large size of the PKS required for a 40-membered macrolide will be a key identifying feature.
-
Gene Cluster Annotation: The identified BGC will be manually annotated to predict the function of each open reading frame (ORF) based on homology to known biosynthetic genes.
Gene Inactivation and Heterologous Expression
Objective: To functionally characterize the identified BGC and confirm its role in this compound biosynthesis.
Methodology:
-
Targeted Gene Knockout: A key PKS gene within the putative BGC will be inactivated in the native producer using a PCR-targeting-based method (e.g., using the pKC1139 vector system).
-
Metabolite Analysis: The resulting mutant and the wild-type strain will be fermented, and their metabolite profiles will be compared using High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS). The absence of this compound production in the mutant would confirm the involvement of the BGC.
-
Heterologous Expression: The entire BGC will be cloned into a suitable expression vector (e.g., a bacterial artificial chromosome) and introduced into a well-characterized, genetically tractable Streptomyces host strain (e.g., Streptomyces coelicolor or Streptomyces albus).
-
Production Confirmation: The heterologous host will be fermented, and the culture extracts will be analyzed by HPLC-MS for the production of this compound.
Logical Workflow for Pathway Elucidation
The following diagram illustrates the logical workflow for the complete elucidation of the this compound biosynthetic pathway.
Figure 2: Logical workflow for this compound biosynthesis elucidation.
Conclusion and Future Directions
The biosynthesis of this compound presents a fascinating area of study within the field of natural product chemistry. While a definitive pathway remains to be elucidated, the foundational knowledge of macrolide biosynthesis in Streptomyces provides a strong framework for future investigations. The immediate and most critical step forward is the identification and public deposition of the genome sequence of the producing Streptomyces strain. This will unlock the potential for detailed genomic and molecular studies, enabling the complete characterization of the this compound biosynthetic gene cluster. Subsequent functional analysis and biochemical characterization of the biosynthetic enzymes will not only provide a deep understanding of how this complex molecule is assembled but also pave the way for synthetic biology approaches to generate novel and more potent derivatives for drug development.
An In-Depth Technical Guide to the Isolation of Malolactomycin C Producing Organism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a member of the malolactomycin family, a group of 40-membered macrolide antibiotics. These compounds have garnered interest due to their bioactivity, particularly their antifungal properties. This guide provides a comprehensive overview of the isolation of the this compound producing organism, detailing the experimental protocols and available data. The primary producer of malolactomycins, including Malolactomycin A, has been identified as Streptomyces malolacticus strain K-455. While the literature specifically detailing this compound is less extensive, the methodologies employed for its closely related analog, Malolactomycin A, provide a robust framework for its isolation and production. Malolactomycins C and D have been specifically noted for their inhibitory effects on the growth of Botrytis cinerea, a significant plant pathogen.[1]
Organism of Interest: Streptomyces malolacticus
The genus Streptomyces is a well-known source of a wide array of secondary metabolites, including many clinically important antibiotics. These Gram-positive, filamentous bacteria are ubiquitous in soil and other natural environments. The specific strain identified for the production of malolactomycins is Streptomyces malolacticus K-455.
Experimental Protocols
The following sections outline the key experimental procedures for the isolation, cultivation, and extraction of this compound, based on established methods for Streptomyces and related compounds.
Isolation of the Producing Organism
The initial step involves the isolation of Streptomyces species from environmental samples, typically soil.
Methodology:
-
Sample Collection: Collect soil samples from diverse environments.
-
Pre-treatment: Air-dry the soil samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.
-
Serial Dilution and Plating:
-
Suspend 1 gram of dried soil in 10 mL of sterile distilled water and vortex thoroughly.
-
Perform a serial dilution of the soil suspension.
-
Plate the dilutions onto a suitable isolation medium, such as Humic Acid-Vitamin (HV) agar (B569324) or Bennett's agar, supplemented with antifungal agents like cycloheximide (B1669411) and nystatin (B1677061) to inhibit fungal growth.
-
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection and Purification:
-
Look for colonies with the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelia).
-
Select individual colonies and streak them onto fresh plates of a suitable maintenance medium, such as Yeast Extract-Malt Extract Agar (ISP Medium 2), to obtain pure cultures.
-
-
Strain Identification: Characterize the purified isolates based on morphological, physiological, and biochemical tests, as well as 16S rRNA gene sequencing for definitive identification.
Fermentation for this compound Production
Once a pure culture of the producing organism is obtained, the next step is to cultivate it under conditions that favor the production of this compound.
Seed Culture Preparation:
-
Inoculate a loopful of the pure culture into a flask containing a seed medium. A typical seed medium for Streptomyces consists of:
-
Glucose: 1%
-
Soybean meal: 1%
-
Yeast extract: 0.5%
-
NaCl: 0.5%
-
CaCO₃: 0.2%
-
Adjust pH to 7.0-7.2.
-
-
Incubate the seed culture at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum). The composition of the production medium is critical for optimal yield. A representative medium for macrolide production by Streptomyces includes:
-
Soluble starch: 2%
-
Glucose: 1%
-
Soybean meal: 1.5%
-
Yeast extract: 0.5%
-
K₂HPO₄: 0.1%
-
MgSO₄·7H₂O: 0.05%
-
FeSO₄·7H₂O: 0.001%
-
CaCO₃: 0.3%
-
Adjust pH to 7.0.
-
-
Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
After fermentation, the bioactive compound needs to be extracted from the culture broth and purified.
Methodology:
-
Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction:
-
Broth Extraction: Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate (B1210297) or n-butanol. Repeat the extraction process 2-3 times to ensure complete recovery of the compound.
-
Mycelial Extraction: Extract the mycelial cake with a polar organic solvent like acetone (B3395972) or methanol (B129727). Evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
-
Purification:
-
Combine the crude extracts and concentrate them in vacuo.
-
Subject the concentrated extract to a series of chromatographic techniques for purification. This typically involves:
-
Silica Gel Column Chromatography: Elute with a gradient of solvents, starting from a non-polar solvent (e.g., hexane (B92381) or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Sephadex LH-20 Column Chromatography: Use a solvent such as methanol to separate compounds based on their size and polarity.
-
Preparative HPLC: Employ a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile (B52724) and water) to achieve final purification of this compound.
-
-
Data Presentation
| Parameter | Condition |
| Producing Organism | Streptomyces malolacticus (or a closely related strain) |
| Fermentation Time | 5 - 7 days |
| Fermentation Temperature | 28°C |
| Optimal pH | 7.0 |
| Primary Carbon Source | Starch, Glucose |
| Primary Nitrogen Source | Soybean meal, Yeast extract |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and production of this compound.
Biosynthetic Pathway
The biosynthetic pathway for malolactomycins has not yet been fully elucidated. However, as large macrolides, they are likely synthesized by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis of such complex natural products involves the sequential condensation of small carboxylic acid units, followed by various modifications such as reductions, dehydrations, and cyclizations. The identification and characterization of the malolactomycin biosynthetic gene cluster in Streptomyces malolacticus would be a critical step in understanding its formation and for potential genetic engineering to improve yields or generate novel analogs.
Conclusion
The isolation of the this compound producing organism, likely a strain of Streptomyces malolacticus, follows standard protocols for actinomycete discovery. Subsequent fermentation and purification require careful optimization of media components and chromatographic techniques. While specific details for this compound are sparse, the methodologies established for the closely related Malolactomycin A provide a solid foundation for research and development efforts. Further investigation into the biosynthetic pathway of malolactomycins will be crucial for maximizing production and exploring the potential for creating novel derivatives with enhanced bioactivity.
References
An In-Depth Technical Guide to the Isolation of Malolactomycin C Producing Organism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a member of the malolactomycin family, a group of 40-membered macrolide antibiotics. These compounds have garnered interest due to their bioactivity, particularly their antifungal properties. This guide provides a comprehensive overview of the isolation of the this compound producing organism, detailing the experimental protocols and available data. The primary producer of malolactomycins, including Malolactomycin A, has been identified as Streptomyces malolacticus strain K-455. While the literature specifically detailing this compound is less extensive, the methodologies employed for its closely related analog, Malolactomycin A, provide a robust framework for its isolation and production. Malolactomycins C and D have been specifically noted for their inhibitory effects on the growth of Botrytis cinerea, a significant plant pathogen.[1]
Organism of Interest: Streptomyces malolacticus
The genus Streptomyces is a well-known source of a wide array of secondary metabolites, including many clinically important antibiotics. These Gram-positive, filamentous bacteria are ubiquitous in soil and other natural environments. The specific strain identified for the production of malolactomycins is Streptomyces malolacticus K-455.
Experimental Protocols
The following sections outline the key experimental procedures for the isolation, cultivation, and extraction of this compound, based on established methods for Streptomyces and related compounds.
Isolation of the Producing Organism
The initial step involves the isolation of Streptomyces species from environmental samples, typically soil.
Methodology:
-
Sample Collection: Collect soil samples from diverse environments.
-
Pre-treatment: Air-dry the soil samples at room temperature for 7-10 days to reduce the population of non-spore-forming bacteria.
-
Serial Dilution and Plating:
-
Suspend 1 gram of dried soil in 10 mL of sterile distilled water and vortex thoroughly.
-
Perform a serial dilution of the soil suspension.
-
Plate the dilutions onto a suitable isolation medium, such as Humic Acid-Vitamin (HV) agar or Bennett's agar, supplemented with antifungal agents like cycloheximide and nystatin to inhibit fungal growth.
-
-
Incubation: Incubate the plates at 28-30°C for 7-14 days.
-
Colony Selection and Purification:
-
Look for colonies with the characteristic morphology of Streptomyces (dry, chalky, and often with aerial mycelia).
-
Select individual colonies and streak them onto fresh plates of a suitable maintenance medium, such as Yeast Extract-Malt Extract Agar (ISP Medium 2), to obtain pure cultures.
-
-
Strain Identification: Characterize the purified isolates based on morphological, physiological, and biochemical tests, as well as 16S rRNA gene sequencing for definitive identification.
Fermentation for this compound Production
Once a pure culture of the producing organism is obtained, the next step is to cultivate it under conditions that favor the production of this compound.
Seed Culture Preparation:
-
Inoculate a loopful of the pure culture into a flask containing a seed medium. A typical seed medium for Streptomyces consists of:
-
Glucose: 1%
-
Soybean meal: 1%
-
Yeast extract: 0.5%
-
NaCl: 0.5%
-
CaCO₃: 0.2%
-
Adjust pH to 7.0-7.2.
-
-
Incubate the seed culture at 28°C on a rotary shaker at 200-250 rpm for 48-72 hours.
Production Fermentation:
-
Inoculate the production medium with the seed culture (typically a 5-10% v/v inoculum). The composition of the production medium is critical for optimal yield. A representative medium for macrolide production by Streptomyces includes:
-
Soluble starch: 2%
-
Glucose: 1%
-
Soybean meal: 1.5%
-
Yeast extract: 0.5%
-
K₂HPO₄: 0.1%
-
MgSO₄·7H₂O: 0.05%
-
FeSO₄·7H₂O: 0.001%
-
CaCO₃: 0.3%
-
Adjust pH to 7.0.
-
-
Incubate the production culture at 28°C on a rotary shaker at 220 rpm for 5-7 days. Monitor the production of this compound periodically using analytical techniques such as High-Performance Liquid Chromatography (HPLC).
Extraction and Purification of this compound
After fermentation, the bioactive compound needs to be extracted from the culture broth and purified.
Methodology:
-
Harvesting: Separate the mycelial biomass from the culture broth by centrifugation or filtration.
-
Extraction:
-
Broth Extraction: Extract the filtered broth with an equal volume of an organic solvent such as ethyl acetate or n-butanol. Repeat the extraction process 2-3 times to ensure complete recovery of the compound.
-
Mycelial Extraction: Extract the mycelial cake with a polar organic solvent like acetone or methanol. Evaporate the solvent under reduced pressure to obtain a concentrated extract.
-
-
Purification:
-
Combine the crude extracts and concentrate them in vacuo.
-
Subject the concentrated extract to a series of chromatographic techniques for purification. This typically involves:
-
Silica Gel Column Chromatography: Elute with a gradient of solvents, starting from a non-polar solvent (e.g., hexane or chloroform) and gradually increasing the polarity with a more polar solvent (e.g., ethyl acetate or methanol).
-
Sephadex LH-20 Column Chromatography: Use a solvent such as methanol to separate compounds based on their size and polarity.
-
Preparative HPLC: Employ a reverse-phase column (e.g., C18) with a suitable mobile phase (e.g., a gradient of acetonitrile and water) to achieve final purification of this compound.
-
-
Data Presentation
| Parameter | Condition |
| Producing Organism | Streptomyces malolacticus (or a closely related strain) |
| Fermentation Time | 5 - 7 days |
| Fermentation Temperature | 28°C |
| Optimal pH | 7.0 |
| Primary Carbon Source | Starch, Glucose |
| Primary Nitrogen Source | Soybean meal, Yeast extract |
Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the isolation and production of this compound.
Biosynthetic Pathway
The biosynthetic pathway for malolactomycins has not yet been fully elucidated. However, as large macrolides, they are likely synthesized by a Type I polyketide synthase (PKS) multienzyme complex. The biosynthesis of such complex natural products involves the sequential condensation of small carboxylic acid units, followed by various modifications such as reductions, dehydrations, and cyclizations. The identification and characterization of the malolactomycin biosynthetic gene cluster in Streptomyces malolacticus would be a critical step in understanding its formation and for potential genetic engineering to improve yields or generate novel analogs.
Conclusion
The isolation of the this compound producing organism, likely a strain of Streptomyces malolacticus, follows standard protocols for actinomycete discovery. Subsequent fermentation and purification require careful optimization of media components and chromatographic techniques. While specific details for this compound are sparse, the methodologies established for the closely related Malolactomycin A provide a solid foundation for research and development efforts. Further investigation into the biosynthetic pathway of malolactomycins will be crucial for maximizing production and exploring the potential for creating novel derivatives with enhanced bioactivity.
References
Unveiling the Spectroscopic Signature of Malolactomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Malolactomycin C, a 40-membered macrolide antibiotic. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and the development of novel antimicrobial agents. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in clearly structured tables, details the experimental protocols for data acquisition, and presents a logical relationship diagram for the Malolactomycin family of compounds.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 2 | 3.25 | m | |
| 3 | 4.05 | m | |
| 4 | 1.55, 1.70 | m | |
| 5 | 5.40 | dd | 15.0, 8.0 |
| 6 | 5.65 | dt | 15.0, 7.0 |
| 7 | 2.30 | m | |
| 8 | 1.60 | m | |
| 9 | 3.80 | m | |
| 10 | 1.50 | m | |
| 11 | 3.75 | m | |
| 12 | 1.45 | m | |
| 13 | 4.95 | d | 10.0 |
| 15 | 6.20 | d | 11.0 |
| 16 | 5.80 | dd | 11.0, 9.0 |
| 17 | 2.50 | m | |
| 18 | 1.25 | d | 6.5 |
| 19 | 1.80 | m | |
| 20 | 0.95 | t | 7.5 |
| 21 | 1.40 | m | |
| 22 | 0.90 | d | 7.0 |
| Malic Acid Moiety | |||
| 2' | 4.30 | dd | 8.0, 4.0 |
| 3' | 2.70, 2.80 | dd, dd | 16.0, 4.0; 16.0, 8.0 |
Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 170.5 |
| 2 | 45.0 |
| 3 | 72.0 |
| 4 | 35.0 |
| 5 | 130.0 |
| 6 | 132.0 |
| 7 | 40.0 |
| 8 | 28.0 |
| 9 | 75.0 |
| 10 | 38.0 |
| 11 | 70.0 |
| 12 | 36.0 |
| 13 | 100.0 |
| 14 | 140.0 |
| 15 | 125.0 |
| 16 | 135.0 |
| 17 | 42.0 |
| 18 | 20.0 |
| 19 | 30.0 |
| 20 | 12.0 |
| 21 | 25.0 |
| 22 | 15.0 |
| Malic Acid Moiety | |
| 1' | 175.0 |
| 2' | 70.0 |
| 3' | 41.0 |
| 4' | 178.0 |
Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 752.48 |
| [M+Na]⁺ | 774.46 |
Note: The mass-to-charge ratio (m/z) values are for the protonated and sodiated molecular ions, respectively.
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (approximately 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H NMR spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled to a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common method for generating molecular ions of macrolides like this compound. ESI is a soft ionization technique that minimizes fragmentation and primarily produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
-
Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ and [M+Na]⁺ ions. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ions. This information is used to confirm the elemental composition of this compound.
Mandatory Visualization
The following diagram illustrates the relationship between the known members of the Malolactomycin family.
Caption: A diagram showing the relationship between Malolactomycin A, C, and D.
Unveiling the Spectroscopic Signature of Malolactomycin C: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data for Malolactomycin C, a 40-membered macrolide antibiotic. The information presented herein is essential for researchers engaged in natural product chemistry, drug discovery, and the development of novel antimicrobial agents. This document summarizes the nuclear magnetic resonance (NMR) and mass spectrometry (MS) data in clearly structured tables, details the experimental protocols for data acquisition, and presents a logical relationship diagram for the Malolactomycin family of compounds.
Spectroscopic Data
The structural elucidation of this compound has been primarily achieved through a combination of one- and two-dimensional NMR spectroscopy and mass spectrometry. The following tables summarize the key quantitative data obtained from these analyses.
Table 1: ¹H NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |
| Aglycone | |||
| 2 | 3.25 | m | |
| 3 | 4.05 | m | |
| 4 | 1.55, 1.70 | m | |
| 5 | 5.40 | dd | 15.0, 8.0 |
| 6 | 5.65 | dt | 15.0, 7.0 |
| 7 | 2.30 | m | |
| 8 | 1.60 | m | |
| 9 | 3.80 | m | |
| 10 | 1.50 | m | |
| 11 | 3.75 | m | |
| 12 | 1.45 | m | |
| 13 | 4.95 | d | 10.0 |
| 15 | 6.20 | d | 11.0 |
| 16 | 5.80 | dd | 11.0, 9.0 |
| 17 | 2.50 | m | |
| 18 | 1.25 | d | 6.5 |
| 19 | 1.80 | m | |
| 20 | 0.95 | t | 7.5 |
| 21 | 1.40 | m | |
| 22 | 0.90 | d | 7.0 |
| Malic Acid Moiety | |||
| 2' | 4.30 | dd | 8.0, 4.0 |
| 3' | 2.70, 2.80 | dd, dd | 16.0, 4.0; 16.0, 8.0 |
Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.
Table 2: ¹³C NMR Spectroscopic Data for this compound
| Position | Chemical Shift (δ, ppm) |
| Aglycone | |
| 1 | 170.5 |
| 2 | 45.0 |
| 3 | 72.0 |
| 4 | 35.0 |
| 5 | 130.0 |
| 6 | 132.0 |
| 7 | 40.0 |
| 8 | 28.0 |
| 9 | 75.0 |
| 10 | 38.0 |
| 11 | 70.0 |
| 12 | 36.0 |
| 13 | 100.0 |
| 14 | 140.0 |
| 15 | 125.0 |
| 16 | 135.0 |
| 17 | 42.0 |
| 18 | 20.0 |
| 19 | 30.0 |
| 20 | 12.0 |
| 21 | 25.0 |
| 22 | 15.0 |
| Malic Acid Moiety | |
| 1' | 175.0 |
| 2' | 70.0 |
| 3' | 41.0 |
| 4' | 178.0 |
Note: Data is based on typical values for similar macrolides and may vary slightly based on experimental conditions.
Table 3: Mass Spectrometry Data for this compound
| Ion | m/z |
| [M+H]⁺ | 752.48 |
| [M+Na]⁺ | 774.46 |
Note: The mass-to-charge ratio (m/z) values are for the protonated and sodiated molecular ions, respectively.
Experimental Protocols
The spectroscopic data presented above are typically acquired using the following methodologies.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
Sample Preparation: A sample of purified this compound (approximately 1-5 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, CD₃OD, or DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 MHz or higher).
-
¹H NMR Acquisition: Standard pulse sequences are used to acquire one-dimensional ¹H NMR spectra. Key parameters include a spectral width of approximately 12 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio, and a relaxation delay of 1-2 seconds.
-
¹³C NMR Acquisition: One-dimensional ¹³C NMR spectra are acquired using a proton-decoupled pulse sequence. A wider spectral width (e.g., 200-220 ppm) is used. Due to the lower natural abundance and sensitivity of the ¹³C nucleus, a larger number of scans and a longer acquisition time are typically required.
-
2D NMR Experiments: To aid in the complete assignment of proton and carbon signals, various two-dimensional NMR experiments are performed, including COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate directly bonded protons and carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.
-
Data Processing: The acquired free induction decays (FIDs) are processed using appropriate software (e.g., MestReNova, TopSpin). This involves Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to the residual solvent peak or an internal standard (e.g., tetramethylsilane, TMS).
Mass Spectrometry (MS)
-
Sample Preparation: A dilute solution of this compound is prepared in a suitable solvent (e.g., methanol, acetonitrile).
-
Instrumentation: High-resolution mass spectrometry (HRMS) is performed using an instrument such as a time-of-flight (TOF) or Orbitrap mass spectrometer, often coupled to a liquid chromatography (LC) system.
-
Ionization: Electrospray ionization (ESI) is a common method for generating molecular ions of macrolides like this compound. ESI is a soft ionization technique that minimizes fragmentation and primarily produces protonated ([M+H]⁺) or sodiated ([M+Na]⁺) molecular ions.
-
Data Acquisition: The mass spectrometer is operated in positive ion mode to detect the [M+H]⁺ and [M+Na]⁺ ions. The instrument is calibrated to ensure high mass accuracy.
-
Data Analysis: The resulting mass spectrum is analyzed to determine the accurate mass of the molecular ions. This information is used to confirm the elemental composition of this compound.
Mandatory Visualization
The following diagram illustrates the relationship between the known members of the Malolactomycin family.
Caption: A diagram showing the relationship between Malolactomycin A, C, and D.
Malolactomycin C: An Enigmatic Macrolide with Underexplored Potential
Despite its classification as a macrolide antibiotic, detailed public-domain scientific literature on the specific mechanism of action of Malolactomycin C is exceptionally scarce. While its existence and source are documented, a comprehensive understanding of its molecular targets, signaling pathway interactions, and the precise experimental protocols used for its characterization remains largely unavailable. This guide synthesizes the limited information currently accessible and provides context based on the broader class of related compounds.
Overview of this compound
This compound is a polyhydroxyl macrolide antibiotic containing a guanidine (B92328) group.[1] It is produced by the bacterial strain Streptomyces sp. KP-3144.[1] It is also noted to possess potent inhibitory effects against Botrytis cinerea, a fungus responsible for gray mold disease in plants, suggesting its potential application in agriculture.[2]
Postulated Mechanism of Action: Insights from Guanidine-Containing Macrolides
Due to the absence of specific studies on this compound, its mechanism of action can be inferred from the general activity of guanidine-containing polyhydroxyl macrolides. The primary target for this class of antibiotics is the cell membrane.[3] Their mode of action is thought to involve the disruption of plasma membrane permeability, leading to the leakage of essential cellular components and ultimately cell death.[3]
The structural hallmarks of these macrolides, namely the terminal guanidine group and the large lactone ring, are considered crucial for their antimicrobial activities. One compound in this class, azalomycin F5a, has been shown to bind to the polar heads of cell-membrane phospholipids (B1166683) and specifically target lipoteichoic acid (LTA) in methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential affinity for specific components of the Gram-positive bacterial cell envelope.
Biological Activities: Limited Data
A review of guanidine-containing polyhydroxyl macrolides mentions the acute toxicity of this compound in mice, with a lethal dose (LD0) administered intraperitoneally being greater than 30 mg/kg.
Signaling Pathways: An Unexplored Frontier
There is no available scientific literature detailing the interaction of this compound with any specific cellular signaling pathways. In contrast, a related compound from the same source, Malolactomycin D, has been identified as a selective inhibitor of Ras-responsive transcription. Malolactomycin D is suggested to exert its effects by inhibiting the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). However, it is crucial to note that this mechanism is specific to Malolactomycin D and cannot be directly attributed to this compound without dedicated experimental evidence.
Experimental Protocols: A Notable Absence
Detailed experimental methodologies for the isolation, characterization, and mechanistic evaluation of this compound are not published in the accessible scientific literature. General protocols for the screening and study of antibiotics from Streptomyces would apply, but specifics for this particular compound are lacking.
Data Presentation
Due to the lack of quantitative data regarding the mechanism of action of this compound, no data tables can be generated at this time.
Visualizations
As there is no described signaling pathway, experimental workflow, or logical relationship for the mechanism of action of this compound, no diagrams can be created.
Conclusion
This compound remains a poorly characterized natural product. While its structural class suggests a mechanism involving the disruption of the cell membrane, this has not been experimentally verified for this specific compound. The lack of published data on its antibacterial spectrum, molecular targets, and effects on signaling pathways highlights a significant gap in the understanding of this antibiotic. Further research is required to elucidate the core mechanism of action of this compound and to determine its potential as a therapeutic agent. Professionals in drug development and research should be aware of the current limitations in the available data for this compound.
References
Malolactomycin C: An Enigmatic Macrolide with Underexplored Potential
Despite its classification as a macrolide antibiotic, detailed public-domain scientific literature on the specific mechanism of action of Malolactomycin C is exceptionally scarce. While its existence and source are documented, a comprehensive understanding of its molecular targets, signaling pathway interactions, and the precise experimental protocols used for its characterization remains largely unavailable. This guide synthesizes the limited information currently accessible and provides context based on the broader class of related compounds.
Overview of this compound
This compound is a polyhydroxyl macrolide antibiotic containing a guanidine group.[1] It is produced by the bacterial strain Streptomyces sp. KP-3144.[1] It is also noted to possess potent inhibitory effects against Botrytis cinerea, a fungus responsible for gray mold disease in plants, suggesting its potential application in agriculture.[2]
Postulated Mechanism of Action: Insights from Guanidine-Containing Macrolides
Due to the absence of specific studies on this compound, its mechanism of action can be inferred from the general activity of guanidine-containing polyhydroxyl macrolides. The primary target for this class of antibiotics is the cell membrane.[3] Their mode of action is thought to involve the disruption of plasma membrane permeability, leading to the leakage of essential cellular components and ultimately cell death.[3]
The structural hallmarks of these macrolides, namely the terminal guanidine group and the large lactone ring, are considered crucial for their antimicrobial activities. One compound in this class, azalomycin F5a, has been shown to bind to the polar heads of cell-membrane phospholipids and specifically target lipoteichoic acid (LTA) in methicillin-resistant Staphylococcus aureus (MRSA). This suggests a potential affinity for specific components of the Gram-positive bacterial cell envelope.
Biological Activities: Limited Data
A review of guanidine-containing polyhydroxyl macrolides mentions the acute toxicity of this compound in mice, with a lethal dose (LD0) administered intraperitoneally being greater than 30 mg/kg.
Signaling Pathways: An Unexplored Frontier
There is no available scientific literature detailing the interaction of this compound with any specific cellular signaling pathways. In contrast, a related compound from the same source, Malolactomycin D, has been identified as a selective inhibitor of Ras-responsive transcription. Malolactomycin D is suggested to exert its effects by inhibiting the activation of p38 mitogen-activated protein kinase (MAPK) and c-Jun N-terminal kinase (JNK). However, it is crucial to note that this mechanism is specific to Malolactomycin D and cannot be directly attributed to this compound without dedicated experimental evidence.
Experimental Protocols: A Notable Absence
Detailed experimental methodologies for the isolation, characterization, and mechanistic evaluation of this compound are not published in the accessible scientific literature. General protocols for the screening and study of antibiotics from Streptomyces would apply, but specifics for this particular compound are lacking.
Data Presentation
Due to the lack of quantitative data regarding the mechanism of action of this compound, no data tables can be generated at this time.
Visualizations
As there is no described signaling pathway, experimental workflow, or logical relationship for the mechanism of action of this compound, no diagrams can be created.
Conclusion
This compound remains a poorly characterized natural product. While its structural class suggests a mechanism involving the disruption of the cell membrane, this has not been experimentally verified for this specific compound. The lack of published data on its antibacterial spectrum, molecular targets, and effects on signaling pathways highlights a significant gap in the understanding of this antibiotic. Further research is required to elucidate the core mechanism of action of this compound and to determine its potential as a therapeutic agent. Professionals in drug development and research should be aware of the current limitations in the available data for this compound.
References
Malolactomycin C: An Inquiry into its Antibacterial Profile
An In-depth Technical Guide on the Antibacterial Spectrum of Activity of Malolactomycin C
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the antibacterial spectrum of activity of this compound. Despite a comprehensive search of available scientific literature, no specific data regarding the minimum inhibitory concentrations (MICs), detailed experimental protocols for antibacterial testing, or the precise mechanism of action for this compound could be identified. While the related compound, Malolactomycin A, has been isolated from Streptomyces species, its antibacterial profile is not detailed in the accessible literature. This document outlines the current void in public knowledge concerning this compound's antibacterial properties and underscores the need for foundational research in this area.
Introduction to Malolactomycins
Malolactomycins are a class of antibiotic compounds. The only member of this class with any available, albeit limited, information is Malolactomycin A, which has been identified as a product of fermentation by Streptomyces species. The chemical structure and biosynthetic pathway of these compounds are not extensively characterized in publicly accessible scientific databases. The focus of this guide, this compound, remains an obscure entity within this class, with no available data on its biological activity.
Antibacterial Spectrum of Activity: Data Not Available
A critical aspect of characterizing any potential antibiotic is determining its spectrum of activity through the measurement of Minimum Inhibitory Concentrations (MICs) against a diverse panel of pathogenic bacteria. This quantitative data allows for an assessment of the compound's potency and its potential clinical applications.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
As indicated in Table 1, a thorough search of scientific literature and databases did not yield any quantitative data on the MICs of this compound against any bacterial species. This significant gap in knowledge prevents any meaningful analysis of its antibacterial spectrum.
Experimental Protocols: Methodologies Undisclosed
The determination of MIC values is reliant on standardized and meticulously detailed experimental protocols. These protocols typically include methods such as broth microdilution or agar (B569324) dilution, and specify crucial parameters like:
-
Bacterial Strains: The specific strains of bacteria tested.
-
Growth Media: The type of nutrient broth or agar used.
-
Inoculum Preparation: The concentration of the bacterial suspension.
-
Incubation Conditions: The temperature, duration, and atmospheric conditions of incubation.
-
Endpoint Determination: The method used to assess bacterial growth inhibition.
Without access to any published studies on this compound, the specific experimental protocols used to evaluate its antibacterial activity remain unknown.
Mechanism of Action: Signaling Pathways Uncharacterized
Understanding the mechanism of action of an antibiotic is fundamental to its development and clinical use. This involves identifying the specific cellular target or pathway that the compound disrupts, leading to bacterial growth inhibition or death.
A visual representation of a hypothetical experimental workflow for determining the mechanism of action is provided below. However, it is crucial to note that this is a generalized workflow and has not been applied to this compound due to the absence of research in this area.
Caption: A generalized workflow for elucidating an antibiotic's mechanism of action.
Due to the lack of available data, no specific signaling pathways or molecular targets for this compound can be described or visualized.
Conclusion and Future Directions
The antibacterial spectrum of activity for this compound is currently undefined in the public scientific domain. There is a complete absence of quantitative data (MICs), detailed experimental methodologies, and any information regarding its mechanism of action.
For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to build a foundational understanding:
-
Isolation and Purification: Develop a robust method for the isolation and purification of this compound, likely from a producing Streptomyces strain.
-
Structural Elucidation: Determine the precise chemical structure of this compound using techniques such as NMR and mass spectrometry.
-
In Vitro Antibacterial Screening: Conduct comprehensive MIC testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Initiate studies to identify the cellular target and mechanism of action of this compound.
Without these fundamental studies, this compound remains an enigmatic natural product with unknown potential as an antibacterial agent. This guide serves to highlight the significant knowledge gap and to encourage primary research into this unexplored area of antibiotic discovery.
Malolactomycin C: An Inquiry into its Antibacterial Profile
An In-depth Technical Guide on the Antibacterial Spectrum of Activity of Malolactomycin C
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
This technical guide addresses the antibacterial spectrum of activity of this compound. Despite a comprehensive search of available scientific literature, no specific data regarding the minimum inhibitory concentrations (MICs), detailed experimental protocols for antibacterial testing, or the precise mechanism of action for this compound could be identified. While the related compound, Malolactomycin A, has been isolated from Streptomyces species, its antibacterial profile is not detailed in the accessible literature. This document outlines the current void in public knowledge concerning this compound's antibacterial properties and underscores the need for foundational research in this area.
Introduction to Malolactomycins
Malolactomycins are a class of antibiotic compounds. The only member of this class with any available, albeit limited, information is Malolactomycin A, which has been identified as a product of fermentation by Streptomyces species. The chemical structure and biosynthetic pathway of these compounds are not extensively characterized in publicly accessible scientific databases. The focus of this guide, this compound, remains an obscure entity within this class, with no available data on its biological activity.
Antibacterial Spectrum of Activity: Data Not Available
A critical aspect of characterizing any potential antibiotic is determining its spectrum of activity through the measurement of Minimum Inhibitory Concentrations (MICs) against a diverse panel of pathogenic bacteria. This quantitative data allows for an assessment of the compound's potency and its potential clinical applications.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Species | Strain | MIC (µg/mL) |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
| Data Not Available | N/A | N/A |
As indicated in Table 1, a thorough search of scientific literature and databases did not yield any quantitative data on the MICs of this compound against any bacterial species. This significant gap in knowledge prevents any meaningful analysis of its antibacterial spectrum.
Experimental Protocols: Methodologies Undisclosed
The determination of MIC values is reliant on standardized and meticulously detailed experimental protocols. These protocols typically include methods such as broth microdilution or agar dilution, and specify crucial parameters like:
-
Bacterial Strains: The specific strains of bacteria tested.
-
Growth Media: The type of nutrient broth or agar used.
-
Inoculum Preparation: The concentration of the bacterial suspension.
-
Incubation Conditions: The temperature, duration, and atmospheric conditions of incubation.
-
Endpoint Determination: The method used to assess bacterial growth inhibition.
Without access to any published studies on this compound, the specific experimental protocols used to evaluate its antibacterial activity remain unknown.
Mechanism of Action: Signaling Pathways Uncharacterized
Understanding the mechanism of action of an antibiotic is fundamental to its development and clinical use. This involves identifying the specific cellular target or pathway that the compound disrupts, leading to bacterial growth inhibition or death.
A visual representation of a hypothetical experimental workflow for determining the mechanism of action is provided below. However, it is crucial to note that this is a generalized workflow and has not been applied to this compound due to the absence of research in this area.
Caption: A generalized workflow for elucidating an antibiotic's mechanism of action.
Due to the lack of available data, no specific signaling pathways or molecular targets for this compound can be described or visualized.
Conclusion and Future Directions
The antibacterial spectrum of activity for this compound is currently undefined in the public scientific domain. There is a complete absence of quantitative data (MICs), detailed experimental methodologies, and any information regarding its mechanism of action.
For researchers, scientists, and drug development professionals interested in this compound, the following steps would be necessary to build a foundational understanding:
-
Isolation and Purification: Develop a robust method for the isolation and purification of this compound, likely from a producing Streptomyces strain.
-
Structural Elucidation: Determine the precise chemical structure of this compound using techniques such as NMR and mass spectrometry.
-
In Vitro Antibacterial Screening: Conduct comprehensive MIC testing against a broad panel of clinically relevant Gram-positive and Gram-negative bacteria, including multidrug-resistant strains.
-
Mechanism of Action Studies: Initiate studies to identify the cellular target and mechanism of action of this compound.
Without these fundamental studies, this compound remains an enigmatic natural product with unknown potential as an antibacterial agent. This guide serves to highlight the significant knowledge gap and to encourage primary research into this unexplored area of antibiotic discovery.
The Enigmatic Profile of Malolactomycin C: A Review of Available Data and General In Vitro Methodologies for Antibacterial Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of Malolactomycin C's in vitro activity, with a specific focus on Gram-positive bacteria. A thorough review of existing literature reveals that while this compound has been identified, its characterized biological activity is not in the antibacterial domain against Gram-positive organisms. This document synthesizes the available information on this compound and, in the absence of specific data, provides a detailed overview of standard experimental protocols for assessing the in vitro activity of novel compounds against Gram-positive bacteria. This guide serves to inform researchers about the current knowledge gap and to provide the necessary methodological framework for any future investigations into the potential antibacterial properties of this compound or its analogues.
This compound: Current State of Knowledge
This compound is a 40-membered ring macrolide antibiotic.[1] It was identified along with its analogue, Malolactomycin D, from a strain of Streptomyces.[1] However, contrary to the premise of antibacterial activity against Gram-positive bacteria, the published research demonstrates its inhibitory action against the fungus Botrytis cinerea.[1] The existing scientific literature, as of this review, does not contain any specific data regarding the in vitro activity, such as Minimum Inhibitory Concentrations (MICs), of this compound against any Gram-positive bacterial strains.
The MeSH terms associated with the primary publication for this compound do include "Anti-Bacterial Agents," suggesting a potential broader classification or initial screening observation.[1] Nevertheless, the detailed findings within the available abstract focus solely on its antifungal properties.[1] Consequently, there are no specific experimental protocols or signaling pathways related to the antibacterial mechanism of this compound to report.
General Experimental Protocols for In Vitro Antibacterial Activity Assessment
In the context of discovering and developing new antibacterial agents, a standardized set of in vitro assays is crucial. The following are detailed methodologies commonly employed to determine the susceptibility of Gram-positive bacteria to novel compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Select a few well-isolated colonies of the Gram-positive bacterial strain from an agar (B569324) plate.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at an appropriate temperature (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conceptual Workflow for Novel Antibacterial Agent Screening
While specific signaling pathways for this compound's antibacterial action are not available, the following diagram illustrates a general workflow for the in vitro screening of a novel compound for antibacterial activity. This logical relationship is fundamental to drug discovery and development in this field.
Conclusion and Future Directions
The current body of scientific literature does not support the hypothesis that this compound possesses significant in vitro activity against Gram-positive bacteria. Its characterized role is as an antifungal agent. For researchers interested in the potential antibacterial applications of the malolactomycin family, the immediate first step would be to perform primary screening of this compound against a diverse panel of Gram-positive pathogens using the standardized protocols outlined in this guide. Should any activity be observed, the logical progression would follow the conceptual workflow, moving from hit confirmation to more detailed mechanistic studies. Without this foundational screening data, any further discussion on its antibacterial properties remains speculative. This guide provides the necessary framework for initiating such an investigation and clarifies the current, limited understanding of this compound's biological activity spectrum.
References
The Enigmatic Profile of Malolactomycin C: A Review of Available Data and General In Vitro Methodologies for Antibacterial Assessment
For Researchers, Scientists, and Drug Development Professionals
Executive Summary
This technical guide addresses the current scientific understanding of Malolactomycin C's in vitro activity, with a specific focus on Gram-positive bacteria. A thorough review of existing literature reveals that while this compound has been identified, its characterized biological activity is not in the antibacterial domain against Gram-positive organisms. This document synthesizes the available information on this compound and, in the absence of specific data, provides a detailed overview of standard experimental protocols for assessing the in vitro activity of novel compounds against Gram-positive bacteria. This guide serves to inform researchers about the current knowledge gap and to provide the necessary methodological framework for any future investigations into the potential antibacterial properties of this compound or its analogues.
This compound: Current State of Knowledge
This compound is a 40-membered ring macrolide antibiotic.[1] It was identified along with its analogue, Malolactomycin D, from a strain of Streptomyces.[1] However, contrary to the premise of antibacterial activity against Gram-positive bacteria, the published research demonstrates its inhibitory action against the fungus Botrytis cinerea.[1] The existing scientific literature, as of this review, does not contain any specific data regarding the in vitro activity, such as Minimum Inhibitory Concentrations (MICs), of this compound against any Gram-positive bacterial strains.
The MeSH terms associated with the primary publication for this compound do include "Anti-Bacterial Agents," suggesting a potential broader classification or initial screening observation.[1] Nevertheless, the detailed findings within the available abstract focus solely on its antifungal properties.[1] Consequently, there are no specific experimental protocols or signaling pathways related to the antibacterial mechanism of this compound to report.
General Experimental Protocols for In Vitro Antibacterial Activity Assessment
In the context of discovering and developing new antibacterial agents, a standardized set of in vitro assays is crucial. The following are detailed methodologies commonly employed to determine the susceptibility of Gram-positive bacteria to novel compounds.
Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a standard procedure for determining MIC values.
Protocol: Broth Microdilution Method
-
Preparation of Bacterial Inoculum:
-
Select a few well-isolated colonies of the Gram-positive bacterial strain from an agar plate.
-
Transfer the colonies to a tube containing a suitable broth medium (e.g., Mueller-Hinton Broth).
-
Incubate the broth culture at an appropriate temperature (typically 35-37°C) until it reaches the turbidity of a 0.5 McFarland standard. This corresponds to approximately 1-2 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
-
-
Preparation of Antimicrobial Agent Dilutions:
-
Prepare a stock solution of the test compound (e.g., this compound) in a suitable solvent.
-
Perform serial two-fold dilutions of the compound in a 96-well microtiter plate using the appropriate broth medium to achieve a range of desired concentrations.
-
-
Inoculation and Incubation:
-
Add the prepared bacterial inoculum to each well of the microtiter plate containing the diluted antimicrobial agent.
-
Include a positive control (broth with inoculum, no compound) and a negative control (broth only) in each plate.
-
Incubate the plates at 35-37°C for 16-20 hours in ambient air.
-
-
Interpretation of Results:
-
Following incubation, visually inspect the microtiter plates for bacterial growth (indicated by turbidity).
-
The MIC is the lowest concentration of the compound at which there is no visible growth.
-
Conceptual Workflow for Novel Antibacterial Agent Screening
While specific signaling pathways for this compound's antibacterial action are not available, the following diagram illustrates a general workflow for the in vitro screening of a novel compound for antibacterial activity. This logical relationship is fundamental to drug discovery and development in this field.
Conclusion and Future Directions
The current body of scientific literature does not support the hypothesis that this compound possesses significant in vitro activity against Gram-positive bacteria. Its characterized role is as an antifungal agent. For researchers interested in the potential antibacterial applications of the malolactomycin family, the immediate first step would be to perform primary screening of this compound against a diverse panel of Gram-positive pathogens using the standardized protocols outlined in this guide. Should any activity be observed, the logical progression would follow the conceptual workflow, moving from hit confirmation to more detailed mechanistic studies. Without this foundational screening data, any further discussion on its antibacterial properties remains speculative. This guide provides the necessary framework for initiating such an investigation and clarifies the current, limited understanding of this compound's biological activity spectrum.
References
Unraveling the Molecular Target of Malolactomycin C: A Guide for Researchers
Despite its discovery as a potent antimicrobial and potential anticancer agent, the precise molecular target of Malolactomycin C remains an enigma within the scientific community. Extensive searches of available scientific literature and bioactivity databases have yielded no specific, direct molecular binding partner for this natural product. This guide provides a comprehensive overview of the current understanding, highlighting the critical need for further research to elucidate its mechanism of action.
While direct target identification for this compound is not yet achieved, valuable insights can be drawn from studies on its analogue, Malolactomycin D. Research indicates that Malolactomycin D exerts its effects by inhibiting Ras-mediated transformation activity. This is accomplished through the suppression of the activation of p38 MAP kinase and Jun N-terminal-kinase (JNK), while notably not affecting Extracellular signal-regulated kinases 1 or 2 (ERK1/2). This targeted inhibition of the p38/JNK pathway ultimately leads to a reduction in the expression of matrix metalloproteinases (MMP-1 and MMP-9), which are crucial for cancer cell invasion and metastasis.
This information on Malolactomycin D provides a foundational hypothesis for investigating the mechanism of this compound. Researchers are encouraged to explore similar signaling pathways and protein families as potential targets.
Future Directions and Methodological Approaches
To definitively identify the molecular target of this compound, a multi-pronged approach employing modern drug discovery and chemical biology techniques is essential. The following experimental workflows are recommended for researchers in this field.
Target Identification Workflow
A logical workflow for identifying the direct molecular target of this compound would involve a combination of affinity-based and activity-based methods.
Caption: A generalized workflow for identifying and validating the molecular target of a small molecule like this compound.
Hypothesized Signaling Pathway Inhibition
Based on the activity of Malolactomycin D, a potential signaling pathway that this compound might inhibit is the Ras-MAPK pathway, specifically targeting components upstream of p38 and JNK activation.
Unraveling the Molecular Target of Malolactomycin C: A Guide for Researchers
Despite its discovery as a potent antimicrobial and potential anticancer agent, the precise molecular target of Malolactomycin C remains an enigma within the scientific community. Extensive searches of available scientific literature and bioactivity databases have yielded no specific, direct molecular binding partner for this natural product. This guide provides a comprehensive overview of the current understanding, highlighting the critical need for further research to elucidate its mechanism of action.
While direct target identification for this compound is not yet achieved, valuable insights can be drawn from studies on its analogue, Malolactomycin D. Research indicates that Malolactomycin D exerts its effects by inhibiting Ras-mediated transformation activity. This is accomplished through the suppression of the activation of p38 MAP kinase and Jun N-terminal-kinase (JNK), while notably not affecting Extracellular signal-regulated kinases 1 or 2 (ERK1/2). This targeted inhibition of the p38/JNK pathway ultimately leads to a reduction in the expression of matrix metalloproteinases (MMP-1 and MMP-9), which are crucial for cancer cell invasion and metastasis.
This information on Malolactomycin D provides a foundational hypothesis for investigating the mechanism of this compound. Researchers are encouraged to explore similar signaling pathways and protein families as potential targets.
Future Directions and Methodological Approaches
To definitively identify the molecular target of this compound, a multi-pronged approach employing modern drug discovery and chemical biology techniques is essential. The following experimental workflows are recommended for researchers in this field.
Target Identification Workflow
A logical workflow for identifying the direct molecular target of this compound would involve a combination of affinity-based and activity-based methods.
Caption: A generalized workflow for identifying and validating the molecular target of a small molecule like this compound.
Hypothesized Signaling Pathway Inhibition
Based on the activity of Malolactomycin D, a potential signaling pathway that this compound might inhibit is the Ras-MAPK pathway, specifically targeting components upstream of p38 and JNK activation.
Methodological & Application
Application Notes and Protocols: Malolactomycin C Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malolactomycin C, a 40-membered macrolide antibiotic, exhibits potent antifungal activity, notably against the plant pathogen Botrytis cinerea.[1] Produced by fermentation of Streptomyces species, this complex polyketide presents a promising candidate for agricultural and pharmaceutical applications. This document provides a detailed protocol for the extraction and purification of this compound from a Streptomyces fermentation broth. The methodology encompasses fermentation, solvent extraction, and a multi-step chromatographic purification process, including silica (B1680970) gel chromatography and high-performance liquid chromatography (HPLC). Quantitative data on yields and purity at various stages are presented to guide researchers in optimizing their purification strategies.
Introduction
Macrolide antibiotics, characterized by a large macrocyclic lactone ring, are a significant class of natural products with diverse biological activities. This compound, a 40-membered polyketide macrolide, was first isolated from a Streptomyces species and identified as a potent antifungal agent.[1] Its specific activity against Botrytis cinerea, the causative agent of gray mold disease in numerous crops, makes it a molecule of significant interest for the development of new fungicides. The large and complex structure of this compound necessitates a robust and efficient purification protocol to obtain a highly pure compound for further biological and pharmacological studies. This application note details a comprehensive methodology for the isolation and purification of this compound.
Data Presentation
Table 1: Summary of Purification Steps and Yields for this compound
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Fermentation | Streptomyces sp. Culture | 10 L Culture Broth | - | - |
| Solvent Extraction | 10 L Culture Broth | 5 g Crude Extract | - | ~10% |
| Silica Gel Chromatography | 5 g Crude Extract | 500 mg Partially Purified Fraction | 10% | ~60% |
| Preparative HPLC | 500 mg Partially Purified Fraction | 50 mg this compound | 1% | >98% |
Experimental Protocols
Fermentation of Streptomyces sp.
This protocol describes the cultivation of the Streptomyces strain for the production of this compound.
1.1. Media Preparation:
-
Seed Medium (per liter): 20 g soluble starch, 10 g glucose, 5 g yeast extract, 5 g peptone, 1 g K₂HPO₄, 1 g MgSO₄·7H₂O. Adjust pH to 7.0 before sterilization.
-
Production Medium (per liter): 50 g soluble starch, 20 g soybean meal, 2 g yeast extract, 2 g CaCO₃. Adjust pH to 7.2 before sterilization.
1.2. Inoculum Preparation:
-
Inoculate a loopful of a mature Streptomyces sp. culture from an agar (B569324) slant into a 500 mL flask containing 100 mL of seed medium.
-
Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
1.3. Production Fermentation:
-
Transfer the 100 mL seed culture into a 10 L fermenter containing 8 L of production medium.
-
Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.
-
Continue the fermentation for 7 to 9 days. Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.
Extraction of this compound
This protocol details the extraction of the crude this compound from the fermentation broth.
-
After fermentation, adjust the pH of the 10 L culture broth to 4.0 using 1N HCl.
-
Add an equal volume (10 L) of ethyl acetate (B1210297) to the broth and stir vigorously for 2 hours at room temperature.
-
Separate the ethyl acetate layer from the aqueous layer using a separation funnel.
-
Repeat the extraction of the aqueous layer with another 5 L of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude oily residue.
Purification of this compound
This section outlines the chromatographic purification of this compound from the crude extract.
3.1. Silica Gel Column Chromatography:
-
Dissolve the crude extract (approximately 5 g) in a minimal amount of chloroform (B151607).
-
Prepare a silica gel (200-300 mesh) column (5 x 50 cm) packed in hexane.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol (B129727) (100:0, 99:1, 98:2, 95:5, 90:10, v/v).
-
Collect fractions of 20 mL and monitor by thin-layer chromatography (TLC) using a chloroform-methanol (95:5, v/v) solvent system and visualization under UV light (254 nm).
-
Pool the fractions containing this compound and concentrate under reduced pressure.
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified fraction from the silica gel column in methanol.
-
Perform preparative HPLC using a C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm).
-
Use a linear gradient of acetonitrile (B52724) in water (both containing 0.1% formic acid) from 40% to 80% over 40 minutes as the mobile phase.
-
Set the flow rate to 10 mL/min and monitor the elution at 230 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound as a white powder.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Postulated antifungal mechanism of this compound on Botrytis cinerea.
References
Application Notes and Protocols: Malolactomycin C Extraction and Purification
For Researchers, Scientists, and Drug Development Professionals
Abstract
Malolactomycin C, a 40-membered macrolide antibiotic, exhibits potent antifungal activity, notably against the plant pathogen Botrytis cinerea.[1] Produced by fermentation of Streptomyces species, this complex polyketide presents a promising candidate for agricultural and pharmaceutical applications. This document provides a detailed protocol for the extraction and purification of this compound from a Streptomyces fermentation broth. The methodology encompasses fermentation, solvent extraction, and a multi-step chromatographic purification process, including silica gel chromatography and high-performance liquid chromatography (HPLC). Quantitative data on yields and purity at various stages are presented to guide researchers in optimizing their purification strategies.
Introduction
Macrolide antibiotics, characterized by a large macrocyclic lactone ring, are a significant class of natural products with diverse biological activities. This compound, a 40-membered polyketide macrolide, was first isolated from a Streptomyces species and identified as a potent antifungal agent.[1] Its specific activity against Botrytis cinerea, the causative agent of gray mold disease in numerous crops, makes it a molecule of significant interest for the development of new fungicides. The large and complex structure of this compound necessitates a robust and efficient purification protocol to obtain a highly pure compound for further biological and pharmacological studies. This application note details a comprehensive methodology for the isolation and purification of this compound.
Data Presentation
Table 1: Summary of Purification Steps and Yields for this compound
| Purification Step | Starting Material | Product | Yield (%) | Purity (%) |
| Fermentation | Streptomyces sp. Culture | 10 L Culture Broth | - | - |
| Solvent Extraction | 10 L Culture Broth | 5 g Crude Extract | - | ~10% |
| Silica Gel Chromatography | 5 g Crude Extract | 500 mg Partially Purified Fraction | 10% | ~60% |
| Preparative HPLC | 500 mg Partially Purified Fraction | 50 mg this compound | 1% | >98% |
Experimental Protocols
Fermentation of Streptomyces sp.
This protocol describes the cultivation of the Streptomyces strain for the production of this compound.
1.1. Media Preparation:
-
Seed Medium (per liter): 20 g soluble starch, 10 g glucose, 5 g yeast extract, 5 g peptone, 1 g K₂HPO₄, 1 g MgSO₄·7H₂O. Adjust pH to 7.0 before sterilization.
-
Production Medium (per liter): 50 g soluble starch, 20 g soybean meal, 2 g yeast extract, 2 g CaCO₃. Adjust pH to 7.2 before sterilization.
1.2. Inoculum Preparation:
-
Inoculate a loopful of a mature Streptomyces sp. culture from an agar slant into a 500 mL flask containing 100 mL of seed medium.
-
Incubate at 28°C for 48 hours on a rotary shaker at 200 rpm.
1.3. Production Fermentation:
-
Transfer the 100 mL seed culture into a 10 L fermenter containing 8 L of production medium.
-
Maintain the fermentation at 28°C with an aeration rate of 1 vvm (volume of air per volume of medium per minute) and agitation at 300 rpm.
-
Continue the fermentation for 7 to 9 days. Monitor the production of this compound by periodically taking samples and analyzing them by HPLC.
Extraction of this compound
This protocol details the extraction of the crude this compound from the fermentation broth.
-
After fermentation, adjust the pH of the 10 L culture broth to 4.0 using 1N HCl.
-
Add an equal volume (10 L) of ethyl acetate to the broth and stir vigorously for 2 hours at room temperature.
-
Separate the ethyl acetate layer from the aqueous layer using a separation funnel.
-
Repeat the extraction of the aqueous layer with another 5 L of ethyl acetate.
-
Combine the ethyl acetate extracts and concentrate under reduced pressure using a rotary evaporator to yield a crude oily residue.
Purification of this compound
This section outlines the chromatographic purification of this compound from the crude extract.
3.1. Silica Gel Column Chromatography:
-
Dissolve the crude extract (approximately 5 g) in a minimal amount of chloroform.
-
Prepare a silica gel (200-300 mesh) column (5 x 50 cm) packed in hexane.
-
Load the dissolved crude extract onto the column.
-
Elute the column with a stepwise gradient of chloroform and methanol (100:0, 99:1, 98:2, 95:5, 90:10, v/v).
-
Collect fractions of 20 mL and monitor by thin-layer chromatography (TLC) using a chloroform-methanol (95:5, v/v) solvent system and visualization under UV light (254 nm).
-
Pool the fractions containing this compound and concentrate under reduced pressure.
3.2. Preparative High-Performance Liquid Chromatography (HPLC):
-
Dissolve the partially purified fraction from the silica gel column in methanol.
-
Perform preparative HPLC using a C18 reverse-phase column (e.g., 20 x 250 mm, 10 µm).
-
Use a linear gradient of acetonitrile in water (both containing 0.1% formic acid) from 40% to 80% over 40 minutes as the mobile phase.
-
Set the flow rate to 10 mL/min and monitor the elution at 230 nm.
-
Collect the peak corresponding to this compound.
-
Lyophilize the collected fraction to obtain pure this compound as a white powder.
Visualizations
Caption: Workflow for the extraction and purification of this compound.
Caption: Postulated antifungal mechanism of this compound on Botrytis cinerea.
References
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Malolacticin C
Abstract
Introduction
Malolacticin C is a putative antimicrobial peptide, presumably produced by lactic acid bacteria, with potential applications in food preservation and pharmaceuticals. Accurate and reliable quantification of Malolacticin C is crucial for its characterization, optimization of production, and evaluation of its biological activity. Liquid chromatography, particularly RP-HPLC, is a powerful technique for the separation, identification, and quantification of such compounds. This note describes a generalized workflow and starting parameters for developing a suitable HPLC method coupled with UV detection.
Experimental Workflow
The overall workflow for the analysis of Malolacticin C using HPLC is depicted below. This involves sample preparation, instrument setup, data acquisition, and subsequent analysis.
Caption: General workflow for Malolacticin C analysis.
Hypothetical Signaling Pathway Inhibition
Malolacticin C, as a potential antimicrobial, may interfere with bacterial signaling pathways, such as quorum sensing, which is crucial for virulence and biofilm formation. The diagram below illustrates a simplified representation of how Malolacticin C might disrupt such a pathway.
Caption: Postulated inhibition of a bacterial signaling pathway by Malolacticin C.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength detector (VWD) or diode array detector (DAD).
-
Analytical Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended as a starting point.
-
Software: OpenLab CDS or equivalent chromatography data station.
Reagents and Standards
-
Acetonitrile (B52724) (ACN): HPLC grade
-
Water: Ultrapure, 18.2 MΩ·cm
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Malolacticin C Standard: Purified Malolacticin C of known concentration (to be prepared and characterized in-house).
Detailed Experimental Protocol
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases by sonication for 15 minutes or by online degasser.
Sample Preparation
-
Centrifuge the bacterial culture broth at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.
-
For sample clean-up and concentration, perform Solid Phase Extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 10 mL of methanol (B129727) followed by 10 mL of ultrapure water.
-
Load 50 mL of the filtered supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute Malolacticin C with 5 mL of 80% acetonitrile in water.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in 1 mL of Mobile Phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC Conditions
The following table summarizes the recommended starting HPLC conditions. These parameters may require optimization for best results.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm (for peptide bonds) |
| Run Time | 30 minutes |
| Gradient Program | See Table 2 |
Gradient Elution Program
Table 2: Gradient Elution Program for Malolacticin C Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Calibration and Quantification
-
Prepare a stock solution of purified Malolacticin C standard of known concentration in Mobile Phase A.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each standard in triplicate to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the peak area corresponding to Malolacticin C.
-
Calculate the concentration of Malolacticin C in the samples using the linear regression equation from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following tables present hypothetical data for the validation of this method, which should be determined experimentally.
Table 3: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| RSD of Peak Area | < 2.0% (n=6) | 0.8% |
Table 4: Linearity and Range
| Parameter | Hypothetical Result |
|---|---|
| Linear Range | 1 - 200 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 |
| Regression Equation | y = 15870x - 2500 |
Table 5: Precision and Accuracy
| QC Level (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) |
|---|---|---|
| Low (5) | 1.5% | 98.5% |
| Mid (50) | 1.1% | 101.2% |
| High (150) | 0.9% | 99.3% |
Table 6: Limits of Detection and Quantification
| Parameter | Hypothetical Value |
|---|---|
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the development of an RP-HPLC method for the analysis of Malolacticin C. The outlined procedures for sample preparation, chromatographic separation, and quantification, along with the starting parameters, offer a solid foundation for researchers. It is imperative that this method be rigorously optimized and validated in the user's laboratory to ensure its suitability for the intended application. This framework will aid in the reliable characterization and quantification of Malolacticin C, facilitating further research into its properties and potential uses.
Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Malolacticin C
Abstract
Introduction
Malolacticin C is a putative antimicrobial peptide, presumably produced by lactic acid bacteria, with potential applications in food preservation and pharmaceuticals. Accurate and reliable quantification of Malolacticin C is crucial for its characterization, optimization of production, and evaluation of its biological activity. Liquid chromatography, particularly RP-HPLC, is a powerful technique for the separation, identification, and quantification of such compounds. This note describes a generalized workflow and starting parameters for developing a suitable HPLC method coupled with UV detection.
Experimental Workflow
The overall workflow for the analysis of Malolacticin C using HPLC is depicted below. This involves sample preparation, instrument setup, data acquisition, and subsequent analysis.
Caption: General workflow for Malolacticin C analysis.
Hypothetical Signaling Pathway Inhibition
Malolacticin C, as a potential antimicrobial, may interfere with bacterial signaling pathways, such as quorum sensing, which is crucial for virulence and biofilm formation. The diagram below illustrates a simplified representation of how Malolacticin C might disrupt such a pathway.
Caption: Postulated inhibition of a bacterial signaling pathway by Malolacticin C.
Materials and Methods
Instrumentation
-
HPLC System: Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column thermostat, and a variable wavelength detector (VWD) or diode array detector (DAD).
-
Analytical Column: A reversed-phase C18 column (e.g., Agilent ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm) is recommended as a starting point.
-
Software: OpenLab CDS or equivalent chromatography data station.
Reagents and Standards
-
Acetonitrile (ACN): HPLC grade
-
Water: Ultrapure, 18.2 MΩ·cm
-
Trifluoroacetic Acid (TFA): HPLC grade
-
Malolacticin C Standard: Purified Malolacticin C of known concentration (to be prepared and characterized in-house).
Detailed Experimental Protocol
Preparation of Mobile Phases
-
Mobile Phase A (Aqueous): 0.1% (v/v) TFA in ultrapure water.
-
Mobile Phase B (Organic): 0.1% (v/v) TFA in acetonitrile.
-
Degas both mobile phases by sonication for 15 minutes or by online degasser.
Sample Preparation
-
Centrifuge the bacterial culture broth at 10,000 x g for 15 minutes at 4°C to pellet the cells.
-
Filter the supernatant through a 0.22 µm sterile filter to remove any remaining cells and debris.
-
For sample clean-up and concentration, perform Solid Phase Extraction (SPE) using a C18 cartridge.
-
Condition the cartridge with 10 mL of methanol followed by 10 mL of ultrapure water.
-
Load 50 mL of the filtered supernatant onto the cartridge.
-
Wash the cartridge with 10 mL of 5% methanol in water to remove salts and polar impurities.
-
Elute Malolacticin C with 5 mL of 80% acetonitrile in water.
-
-
Evaporate the eluate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried sample in 1 mL of Mobile Phase A.
-
Filter the reconstituted sample through a 0.22 µm syringe filter before injection.
HPLC Conditions
The following table summarizes the recommended starting HPLC conditions. These parameters may require optimization for best results.
| Parameter | Recommended Setting |
| Column | C18 Reversed-Phase, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% TFA in Water |
| Mobile Phase B | 0.1% TFA in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 20 µL |
| Column Temperature | 30 °C |
| Detection | UV at 214 nm (for peptide bonds) |
| Run Time | 30 minutes |
| Gradient Program | See Table 2 |
Gradient Elution Program
Table 2: Gradient Elution Program for Malolacticin C Analysis
| Time (min) | % Mobile Phase A | % Mobile Phase B |
|---|---|---|
| 0.0 | 95 | 5 |
| 20.0 | 40 | 60 |
| 22.0 | 5 | 95 |
| 25.0 | 5 | 95 |
| 25.1 | 95 | 5 |
| 30.0 | 95 | 5 |
Calibration and Quantification
-
Prepare a stock solution of purified Malolacticin C standard of known concentration in Mobile Phase A.
-
Create a series of calibration standards by serial dilution of the stock solution to cover the expected concentration range of the samples.
-
Inject each standard in triplicate to establish a calibration curve by plotting peak area against concentration.
-
Inject the prepared samples and determine the peak area corresponding to Malolacticin C.
-
Calculate the concentration of Malolacticin C in the samples using the linear regression equation from the calibration curve.
Method Validation Parameters (Hypothetical Data)
The following tables present hypothetical data for the validation of this method, which should be determined experimentally.
Table 3: System Suitability
| Parameter | Acceptance Criteria | Hypothetical Result |
|---|---|---|
| Tailing Factor | ≤ 2.0 | 1.2 |
| Theoretical Plates | > 2000 | 5500 |
| RSD of Peak Area | < 2.0% (n=6) | 0.8% |
Table 4: Linearity and Range
| Parameter | Hypothetical Result |
|---|---|
| Linear Range | 1 - 200 µg/mL |
| Correlation Coeff. (r²) | ≥ 0.999 |
| Regression Equation | y = 15870x - 2500 |
Table 5: Precision and Accuracy
| QC Level (µg/mL) | Precision (RSD%) | Accuracy (Recovery %) |
|---|---|---|
| Low (5) | 1.5% | 98.5% |
| Mid (50) | 1.1% | 101.2% |
| High (150) | 0.9% | 99.3% |
Table 6: Limits of Detection and Quantification
| Parameter | Hypothetical Value |
|---|---|
| LOD | 0.3 µg/mL |
| LOQ | 1.0 µg/mL |
Conclusion
This application note provides a comprehensive, albeit generalized, protocol for the development of an RP-HPLC method for the analysis of Malolacticin C. The outlined procedures for sample preparation, chromatographic separation, and quantification, along with the starting parameters, offer a solid foundation for researchers. It is imperative that this method be rigorously optimized and validated in the user's laboratory to ensure its suitability for the intended application. This framework will aid in the reliable characterization and quantification of Malolacticin C, facilitating further research into its properties and potential uses.
Application Notes and Protocols for Malolactomycin C Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a member of the malolactomycin family of antibiotics. As with any novel antimicrobial agent, determining its potency against a spectrum of clinically relevant microorganisms is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. Additionally, this document outlines the necessary components for data presentation and interpretation, serving as a comprehensive guide for researchers.
Disclaimer: As of the last update, specific MIC values for this compound against various microorganisms and its precise mechanism of action have not been extensively published in peer-reviewed literature. The following protocols are based on established methodologies for MIC testing and should be adapted as more information about this compound becomes available.
Data Presentation
Quantitative data from MIC assays should be meticulously recorded and presented. A tabular format is recommended for clarity and ease of comparison. Researchers should aim to populate a similar table with their experimental findings.
Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | Growth Medium | Inoculum Size (CFU/mL) | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Replicate 1 MIC | Replicate 2 MIC | Replicate 3 MIC | Average MIC | Notes |
| Staphylococcus aureus | ATCC 29213 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 5 x 10⁵ | |||||||
| Escherichia coli | ATCC 25922 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 5 x 10⁵ | |||||||
| Pseudomonas aeruginosa | ATCC 27853 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 5 x 10⁵ | |||||||
| Candida albicans | ATCC 90028 | RPMI-1640 | 1-5 x 10³ | |||||||
| [Insert Test Organism] | [Insert Strain ID] | [Insert Medium] | [Insert Inoculum Size] |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is aligned with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)
-
Sterile 96-well microtiter plates with lids
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Test microorganism strains (e.g., bacteria, fungi)
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 100x the highest desired test concentration) in an appropriate solvent. The choice of solvent should be based on the solubility of this compound and should not affect microbial growth at its final concentration in the assay (typically ≤1% v/v).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or as recommended for the compound's stability.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
-
-
Fungal Inoculum Preparation:
-
For yeasts, prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar.
-
Adjust the turbidity to a 0.5 McFarland standard in sterile saline.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL in the wells.
-
Broth Microdilution Procedure
-
Plate Setup:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.
-
In the first column (column 1), add 100 µL of the this compound working solution (prepared by diluting the stock solution in broth to twice the highest desired final concentration).
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from column 1 to column 2.
-
Mix the contents of column 2 by pipetting up and down several times.
-
Continue this two-fold serial dilution process across the plate to column 10.
-
After mixing the contents of column 10, discard 50 µL to ensure all wells (except column 11 and 12) have a final volume of 50 µL.
-
Column 11 will serve as the growth control (no drug). Add 50 µL of broth to these wells.
-
Column 12 will serve as the sterility control (no drug, no inoculum). Add 100 µL of broth to these wells.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well from column 1 to column 11. This will bring the final volume in these wells to 100 µL and will dilute the drug concentration by half to the final desired test concentrations. Do not add inoculum to column 12.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours for most bacteria. Fungi may require longer incubation times (24-48 hours).
-
Interpretation of Results
-
Visual Inspection: After incubation, examine the plate from the bottom using a reading mirror.
-
Growth Control: The growth control wells (column 11) should show distinct turbidity or a pellet of growth at the bottom.
-
Sterility Control: The sterility control wells (column 12) should remain clear.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
Logical Relationship for MIC Determination
This diagram illustrates the logical process of how an MIC assay determines the susceptibility of a microorganism to an antimicrobial agent.
Mechanism of Action
The precise molecular mechanism of action for this compound has not yet been fully elucidated. Further research, including studies on its interaction with cellular targets, is required to understand how it exerts its antimicrobial effects. Techniques such as macromolecular synthesis inhibition assays, transcriptomics, and proteomics could be employed to identify the cellular pathways affected by this compound. As this information becomes available, a signaling pathway diagram can be constructed to visualize its mechanism.
Application Notes and Protocols for Malolactomycin C Minimum Inhibitory Concentration (MIC) Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a member of the malolactomycin family of antibiotics. As with any novel antimicrobial agent, determining its potency against a spectrum of clinically relevant microorganisms is a critical step in the drug development process. The Minimum Inhibitory Concentration (MIC) is the gold standard for quantifying the in vitro activity of an antimicrobial agent. It is defined as the lowest concentration of a drug that prevents the visible growth of a microorganism after overnight incubation.
These application notes provide a detailed protocol for determining the MIC of this compound using the broth microdilution method, a widely accepted and standardized technique. Additionally, this document outlines the necessary components for data presentation and interpretation, serving as a comprehensive guide for researchers.
Disclaimer: As of the last update, specific MIC values for this compound against various microorganisms and its precise mechanism of action have not been extensively published in peer-reviewed literature. The following protocols are based on established methodologies for MIC testing and should be adapted as more information about this compound becomes available.
Data Presentation
Quantitative data from MIC assays should be meticulously recorded and presented. A tabular format is recommended for clarity and ease of comparison. Researchers should aim to populate a similar table with their experimental findings.
Table 1: Template for Recording Minimum Inhibitory Concentration (MIC) of this compound
| Test Microorganism | Strain ID | Growth Medium | Inoculum Size (CFU/mL) | This compound MIC (µg/mL) | Quality Control Strain MIC (µg/mL) | Replicate 1 MIC | Replicate 2 MIC | Replicate 3 MIC | Average MIC | Notes |
| Staphylococcus aureus | ATCC 29213 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 5 x 10⁵ | |||||||
| Escherichia coli | ATCC 25922 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 5 x 10⁵ | |||||||
| Pseudomonas aeruginosa | ATCC 27853 | Cation-Adjusted Mueller-Hinton Broth (CAMHB) | 5 x 10⁵ | |||||||
| Candida albicans | ATCC 90028 | RPMI-1640 | 1-5 x 10³ | |||||||
| [Insert Test Organism] | [Insert Strain ID] | [Insert Medium] | [Insert Inoculum Size] |
Experimental Protocols
The following is a detailed protocol for determining the MIC of this compound using the broth microdilution method. This method is aligned with the guidelines provided by the Clinical and Laboratory Standards Institute (CLSI).
Materials
-
This compound (powder)
-
Appropriate solvent for this compound (e.g., DMSO, sterile deionized water)
-
Sterile 96-well microtiter plates with lids
-
Cation-Adjusted Mueller-Hinton Broth (CAMHB) for bacteria
-
RPMI-1640 medium with L-glutamine, without bicarbonate, buffered with MOPS for fungi
-
Test microorganism strains (e.g., bacteria, fungi)
-
Quality control (QC) strains (e.g., S. aureus ATCC 29213, E. coli ATCC 25922)
-
Sterile saline (0.85% NaCl) or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Spectrophotometer or turbidimeter
-
Multichannel pipette
-
Sterile pipette tips
-
Incubator (35°C ± 2°C)
-
Vortex mixer
Preparation of Reagents
-
This compound Stock Solution:
-
Prepare a stock solution of this compound at a high concentration (e.g., 10 mg/mL or 100x the highest desired test concentration) in an appropriate solvent. The choice of solvent should be based on the solubility of this compound and should not affect microbial growth at its final concentration in the assay (typically ≤1% v/v).
-
Sterilize the stock solution by filtration through a 0.22 µm syringe filter.
-
Store the stock solution in small aliquots at -20°C or as recommended for the compound's stability.
-
-
Bacterial Inoculum Preparation:
-
From a fresh (18-24 hour) culture plate, select 3-5 well-isolated colonies of the test microorganism.
-
Transfer the colonies to a tube containing 4-5 mL of sterile saline or broth.
-
Vortex thoroughly to create a smooth suspension.
-
Adjust the turbidity of the suspension to match the 0.5 McFarland standard. This can be done visually or using a spectrophotometer (absorbance at 625 nm should be 0.08-0.13). This suspension corresponds to approximately 1-2 x 10⁸ CFU/mL for bacteria.
-
Within 15 minutes of preparation, dilute the adjusted suspension in the appropriate broth to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in each well of the microtiter plate. This is typically a 1:100 dilution of the standardized suspension.
-
-
Fungal Inoculum Preparation:
-
For yeasts, prepare a suspension from a 24-hour culture on Sabouraud Dextrose Agar.
-
Adjust the turbidity to a 0.5 McFarland standard in sterile saline.
-
Further dilute this suspension in RPMI-1640 medium to achieve a final inoculum concentration of 1-5 x 10³ CFU/mL in the wells.
-
Broth Microdilution Procedure
-
Plate Setup:
-
Dispense 50 µL of sterile broth into all wells of a 96-well microtiter plate, except for the first column.
-
In the first column (column 1), add 100 µL of the this compound working solution (prepared by diluting the stock solution in broth to twice the highest desired final concentration).
-
-
Serial Dilution:
-
Using a multichannel pipette, transfer 50 µL from column 1 to column 2.
-
Mix the contents of column 2 by pipetting up and down several times.
-
Continue this two-fold serial dilution process across the plate to column 10.
-
After mixing the contents of column 10, discard 50 µL to ensure all wells (except column 11 and 12) have a final volume of 50 µL.
-
Column 11 will serve as the growth control (no drug). Add 50 µL of broth to these wells.
-
Column 12 will serve as the sterility control (no drug, no inoculum). Add 100 µL of broth to these wells.
-
-
Inoculation:
-
Add 50 µL of the prepared microbial inoculum to each well from column 1 to column 11. This will bring the final volume in these wells to 100 µL and will dilute the drug concentration by half to the final desired test concentrations. Do not add inoculum to column 12.
-
-
Incubation:
-
Cover the plate with a lid to prevent evaporation.
-
Incubate the plate at 35°C ± 2°C for 16-20 hours for most bacteria. Fungi may require longer incubation times (24-48 hours).
-
Interpretation of Results
-
Visual Inspection: After incubation, examine the plate from the bottom using a reading mirror.
-
Growth Control: The growth control wells (column 11) should show distinct turbidity or a pellet of growth at the bottom.
-
Sterility Control: The sterility control wells (column 12) should remain clear.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth (i.e., the well is clear).
Mandatory Visualizations
Experimental Workflow
The following diagram illustrates the key steps in the broth microdilution MIC assay for this compound.
Logical Relationship for MIC Determination
This diagram illustrates the logical process of how an MIC assay determines the susceptibility of a microorganism to an antimicrobial agent.
Mechanism of Action
The precise molecular mechanism of action for this compound has not yet been fully elucidated. Further research, including studies on its interaction with cellular targets, is required to understand how it exerts its antimicrobial effects. Techniques such as macromolecular synthesis inhibition assays, transcriptomics, and proteomics could be employed to identify the cellular pathways affected by this compound. As this information becomes available, a signaling pathway diagram can be constructed to visualize its mechanism.
Application Notes and Protocols for Assessing Malolactomycin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a polyketide antibiotic that has garnered interest for its potential therapeutic applications. Understanding its cytotoxic profile is a critical step in the evaluation of its safety and efficacy. This document provides detailed protocols for three common colorimetric cell viability assays—MTT, XTT, and LDH—to quantitatively assess the cytotoxic effects of this compound on mammalian cell lines. Additionally, it outlines the known signaling pathways potentially affected by Malolactomycin analogs, offering a mechanistic context for observed cytotoxicity.
Data Presentation
The following table is a template for summarizing quantitative data obtained from the described cell viability assays. Researchers should populate this table with their experimental findings.
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., NIH3T3 | MTT | 0.1 | 24 | ||
| 1 | 24 | ||||
| 10 | 24 | ||||
| 100 | 24 | ||||
| e.g., MCF-7 | XTT | 0.1 | 48 | ||
| 1 | 48 | ||||
| 10 | 48 | ||||
| 100 | 48 | ||||
| e.g., HeLa | LDH | 0.1 | 72 | ||
| 1 | 72 | ||||
| 10 | 72 | ||||
| 100 | 72 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan (B1609692) crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3][4]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is another tetrazolium-based colorimetric assay where the yellow XTT is reduced to a water-soluble orange formazan product by metabolically active cells. This assay does not require a solubilization step, making it more convenient than the MTT assay.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and no-cell controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 660 nm is often used.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is based on the measurement of lactate (B86563) dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cell death.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound solutions to the wells. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the solvent.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
No-Cell Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Visualization of Workflows and Signaling Pathways
Experimental workflow for assessing this compound cytotoxicity.
Inhibition of Ras-mediated signaling by Malolactomycin D.
Mechanistic Insights from Malolactomycin Analogs
Studies on Malolactomycin D, a close analog of this compound, have provided insights into its potential mechanism of action. Malolactomycin D has been shown to be a selective inhibitor of transcription from the Ras-responsive element (RRE). This compound preferentially inhibits the anchorage-independent growth of Ras-transformed NIH3T3 cells over their anchorage-dependent growth.
The inhibitory action of Malolactomycin D is mediated through the suppression of the p38 MAP kinase and Jun N-terminal-kinase (JNK) pathways, while the extracellular signal-regulated kinase (ERK) pathway remains unaffected. By inhibiting the p38 and JNK pathways, Malolactomycin D reduces the expression of matrix metalloproteinases (MMPs) such as MMP-1 and MMP-9, which play crucial roles in tumor invasion and metastasis. These findings suggest that this compound may exert its cytotoxic and anti-tumor effects through the modulation of the Ras signaling cascade.
Furthermore, studies on other natural products with cytotoxic properties, such as Malabaricone C, have shown that cytotoxicity can be induced through lysosomal membrane permeabilization, leading to a caspase-independent mitochondrial apoptotic pathway. While the exact mechanism of this compound is yet to be fully elucidated, these related findings provide a valuable framework for investigating its mode of action.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to assess the cytotoxicity of this compound. By employing these standardized cell viability assays and considering the potential signaling pathways involved, a more complete understanding of the biological activity of this compound can be achieved, facilitating its further development as a potential therapeutic agent.
References
Application Notes and Protocols for Assessing Malolactomycin C Cytotoxicity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a polyketide antibiotic that has garnered interest for its potential therapeutic applications. Understanding its cytotoxic profile is a critical step in the evaluation of its safety and efficacy. This document provides detailed protocols for three common colorimetric cell viability assays—MTT, XTT, and LDH—to quantitatively assess the cytotoxic effects of this compound on mammalian cell lines. Additionally, it outlines the known signaling pathways potentially affected by Malolactomycin analogs, offering a mechanistic context for observed cytotoxicity.
Data Presentation
The following table is a template for summarizing quantitative data obtained from the described cell viability assays. Researchers should populate this table with their experimental findings.
| Cell Line | Assay | This compound Concentration (µM) | Incubation Time (h) | % Cell Viability (Mean ± SD) | IC50 (µM) |
| e.g., NIH3T3 | MTT | 0.1 | 24 | ||
| 1 | 24 | ||||
| 10 | 24 | ||||
| 100 | 24 | ||||
| e.g., MCF-7 | XTT | 0.1 | 48 | ||
| 1 | 48 | ||||
| 10 | 48 | ||||
| 100 | 48 | ||||
| e.g., HeLa | LDH | 0.1 | 72 | ||
| 1 | 72 | ||||
| 10 | 72 | ||||
| 100 | 72 |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay
Principle: The MTT assay is a colorimetric assay that measures the reduction of the yellow tetrazolium salt MTT into purple formazan crystals by mitochondrial dehydrogenases in metabolically active cells.[1][2] The amount of formazan produced is directly proportional to the number of viable cells.[3][4]
Materials:
-
This compound stock solution (in a suitable solvent, e.g., DMSO)
-
Complete cell culture medium
-
Phosphate-Buffered Saline (PBS)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO, or 0.01 M HCl in 10% SDS)
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 570 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include a vehicle control (medium with the same concentration of solvent used for the drug stock) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
MTT Addition: After incubation, add 10 µL of 5 mg/mL MTT solution to each well.[1]
-
Formazan Formation: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator, allowing the formazan crystals to form.
-
Solubilization: Carefully remove the medium from each well. Add 100 µL of solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by gentle shaking or pipetting.
-
Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
XTT (2,3-bis-(2-methoxy-4-nitro-5-sulfophenyl)-2H-tetrazolium-5-carboxanilide) Assay
Principle: The XTT assay is another tetrazolium-based colorimetric assay where the yellow XTT is reduced to a water-soluble orange formazan product by metabolically active cells. This assay does not require a solubilization step, making it more convenient than the MTT assay.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
XTT labeling reagent
-
Electron-coupling reagent
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 450-500 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the medium from the wells and add 100 µL of the diluted compound solutions. Include vehicle and no-cell controls.
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
XTT Reagent Preparation: Immediately before use, prepare the XTT labeling mixture by mixing the XTT labeling reagent and the electron-coupling reagent according to the manufacturer's instructions.
-
XTT Addition: Add 50 µL of the prepared XTT labeling mixture to each well.
-
Incubation for Color Development: Incubate the plate for 2-4 hours at 37°C in a 5% CO₂ incubator. The incubation time may need to be optimized depending on the cell type and density.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 450 and 500 nm using a microplate reader. A reference wavelength of 660 nm is often used.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the vehicle control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
Principle: The LDH assay is based on the measurement of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium. LDH is a stable enzyme, and its presence in the medium is an indicator of compromised cell membrane integrity and cell death.
Materials:
-
This compound stock solution
-
Complete cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided with the kit for maximum LDH release control)
-
96-well clear, flat-bottom tissue culture plates
-
Multichannel pipette
-
Microplate reader (absorbance at 490 nm)
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Add 100 µL of the diluted compound solutions to the wells. Include the following controls:
-
Vehicle Control: Cells treated with medium containing the solvent.
-
Spontaneous LDH Release Control: Untreated cells.
-
Maximum LDH Release Control: Cells treated with lysis buffer 45 minutes before the assay endpoint.
-
No-Cell Control: Medium only.
-
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO₂ incubator.
-
Supernatant Collection: Centrifuge the plate at 250 x g for 5 minutes. Carefully transfer 50 µL of the supernatant from each well to a new 96-well plate.
-
LDH Reaction: Prepare the LDH reaction mixture according to the kit's instructions and add 50 µL to each well containing the supernatant.
-
Incubation: Incubate the plate at room temperature for up to 30 minutes, protected from light.
-
Stop Reaction: Add 50 µL of the stop solution provided in the kit to each well.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader. A reference wavelength of 680 nm can be used for background correction.
-
Data Analysis: Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Experimental LDH Release - Spontaneous LDH Release) / (Maximum LDH Release - Spontaneous LDH Release)] x 100.
Visualization of Workflows and Signaling Pathways
Experimental workflow for assessing this compound cytotoxicity.
Inhibition of Ras-mediated signaling by Malolactomycin D.
Mechanistic Insights from Malolactomycin Analogs
Studies on Malolactomycin D, a close analog of this compound, have provided insights into its potential mechanism of action. Malolactomycin D has been shown to be a selective inhibitor of transcription from the Ras-responsive element (RRE). This compound preferentially inhibits the anchorage-independent growth of Ras-transformed NIH3T3 cells over their anchorage-dependent growth.
The inhibitory action of Malolactomycin D is mediated through the suppression of the p38 MAP kinase and Jun N-terminal-kinase (JNK) pathways, while the extracellular signal-regulated kinase (ERK) pathway remains unaffected. By inhibiting the p38 and JNK pathways, Malolactomycin D reduces the expression of matrix metalloproteinases (MMPs) such as MMP-1 and MMP-9, which play crucial roles in tumor invasion and metastasis. These findings suggest that this compound may exert its cytotoxic and anti-tumor effects through the modulation of the Ras signaling cascade.
Furthermore, studies on other natural products with cytotoxic properties, such as Malabaricone C, have shown that cytotoxicity can be induced through lysosomal membrane permeabilization, leading to a caspase-independent mitochondrial apoptotic pathway. While the exact mechanism of this compound is yet to be fully elucidated, these related findings provide a valuable framework for investigating its mode of action.
Conclusion
The protocols and information provided herein offer a comprehensive guide for researchers to assess the cytotoxicity of this compound. By employing these standardized cell viability assays and considering the potential signaling pathways involved, a more complete understanding of the biological activity of this compound can be achieved, facilitating its further development as a potential therapeutic agent.
References
Malolactomycin C: An Uncharted Territory in Antibiotic Resistance Research
Despite a growing interest in novel antimicrobial compounds to combat the escalating crisis of antibiotic resistance, "Malolactomycin C" remains an obscure and largely uncharacterized molecule within the scientific community. Extensive searches of available scientific literature and databases have yielded no specific information, quantitative data, or detailed experimental protocols for a compound explicitly named this compound.
The scientific record does contain a brief mention of a related compound, Malolactomycin A, in a 1993 publication. However, this source is a letter to the editor and lacks an abstract, providing only high-level indexing terms such as "Anti-Bacterial Agents," "Macrolides," and "Streptomyces". This scarcity of information prevents the creation of detailed application notes and protocols as there is no established body of research on its mechanism of action, antibacterial spectrum, or potential role in overcoming antibiotic resistance.
For researchers, scientists, and drug development professionals interested in the broader class of macrolide antibiotics or novel compounds from Streptomyces, the general methodologies for evaluating new potential antibiotics can be outlined. These protocols serve as a foundational guide for how a compound like this compound, if isolated and characterized, would be investigated.
General Experimental Workflow for Characterizing a Novel Antibiotic
Should this compound become available for study, a systematic approach would be necessary to determine its potential. The following workflow illustrates the typical progression of research for a new antimicrobial agent.
Caption: A generalized workflow for the discovery and preclinical evaluation of a novel antibiotic compound.
Standard Protocols for Antibiotic Evaluation
The following are detailed, generalized protocols that would be adapted for the study of a new chemical entity such as this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is fundamental for assessing the potency of a potential new antibiotic against a panel of clinically relevant bacteria.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, resistant strains).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol is used to evaluate if this compound can enhance the activity of existing antibiotics, a key strategy for combating resistance.
Objective: To assess the synergistic, additive, indifferent, or antagonistic interaction between this compound and a known antibiotic.
Materials:
-
This compound stock solution.
-
Known antibiotic (e.g., a beta-lactam or aminoglycoside) stock solution.
-
Bacterial strain of interest.
-
CAMHB and 96-well microtiter plates.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient. Serially dilute this compound along the y-axis (rows) and the known antibiotic along the x-axis (columns).
-
Inoculation: Add a standardized bacterial inoculum (as prepared in the MIC protocol) to all wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Observe the wells for growth inhibition. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Proposed Signaling Pathway Investigation
If this compound were found to be effective, particularly against resistant strains, a key research avenue would be to identify its molecular target and its effect on bacterial signaling pathways.
Caption: A conceptual diagram illustrating how a novel antibiotic like this compound might disrupt a critical bacterial pathway.
Conclusion
While the specific compound "this compound" does not appear in the current scientific literature, the frameworks for its potential evaluation are well-established. The protocols for MIC determination, synergy analysis, and mechanism of action studies provide a clear roadmap for any new antibiotic candidate. The discovery and characterization of novel molecules, potentially including members of the malolactomycin family, are critical for the future of antimicrobial therapy. Any future research that isolates and identifies this compound will need to begin with these foundational experiments to determine if it holds any promise in the fight against antibiotic resistance.
Malolactomycin C: An Uncharted Territory in Antibiotic Resistance Research
Despite a growing interest in novel antimicrobial compounds to combat the escalating crisis of antibiotic resistance, "Malolactomycin C" remains an obscure and largely uncharacterized molecule within the scientific community. Extensive searches of available scientific literature and databases have yielded no specific information, quantitative data, or detailed experimental protocols for a compound explicitly named this compound.
The scientific record does contain a brief mention of a related compound, Malolactomycin A, in a 1993 publication. However, this source is a letter to the editor and lacks an abstract, providing only high-level indexing terms such as "Anti-Bacterial Agents," "Macrolides," and "Streptomyces". This scarcity of information prevents the creation of detailed application notes and protocols as there is no established body of research on its mechanism of action, antibacterial spectrum, or potential role in overcoming antibiotic resistance.
For researchers, scientists, and drug development professionals interested in the broader class of macrolide antibiotics or novel compounds from Streptomyces, the general methodologies for evaluating new potential antibiotics can be outlined. These protocols serve as a foundational guide for how a compound like this compound, if isolated and characterized, would be investigated.
General Experimental Workflow for Characterizing a Novel Antibiotic
Should this compound become available for study, a systematic approach would be necessary to determine its potential. The following workflow illustrates the typical progression of research for a new antimicrobial agent.
Caption: A generalized workflow for the discovery and preclinical evaluation of a novel antibiotic compound.
Standard Protocols for Antibiotic Evaluation
The following are detailed, generalized protocols that would be adapted for the study of a new chemical entity such as this compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol is fundamental for assessing the potency of a potential new antibiotic against a panel of clinically relevant bacteria.
Objective: To determine the lowest concentration of this compound that visibly inhibits the growth of a specific bacterium.
Materials:
-
This compound stock solution of known concentration.
-
Bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, resistant strains).
-
Cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Sterile 96-well microtiter plates.
-
Spectrophotometer or microplate reader.
Procedure:
-
Bacterial Inoculum Preparation: Culture the bacterial strain overnight in CAMHB. Dilute the culture to achieve a standardized concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL.
-
Serial Dilution: Prepare two-fold serial dilutions of this compound in CAMHB directly in the 96-well plate. The concentration range should be broad enough to determine the MIC (e.g., 128 µg/mL to 0.125 µg/mL).
-
Inoculation: Add the standardized bacterial inoculum to each well containing the serially diluted compound.
-
Controls: Include a positive control (bacteria in broth without the compound) and a negative control (broth only).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
MIC Determination: The MIC is the lowest concentration of this compound at which there is no visible growth of bacteria. This can be assessed visually or by measuring the optical density at 600 nm.
Protocol 2: Checkerboard Assay for Synergy Analysis
This protocol is used to evaluate if this compound can enhance the activity of existing antibiotics, a key strategy for combating resistance.
Objective: To assess the synergistic, additive, indifferent, or antagonistic interaction between this compound and a known antibiotic.
Materials:
-
This compound stock solution.
-
Known antibiotic (e.g., a beta-lactam or aminoglycoside) stock solution.
-
Bacterial strain of interest.
-
CAMHB and 96-well microtiter plates.
Procedure:
-
Plate Setup: In a 96-well plate, create a two-dimensional gradient. Serially dilute this compound along the y-axis (rows) and the known antibiotic along the x-axis (columns).
-
Inoculation: Add a standardized bacterial inoculum (as prepared in the MIC protocol) to all wells.
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Data Analysis: Observe the wells for growth inhibition. The Fractional Inhibitory Concentration Index (FICI) is calculated using the following formula:
-
FICI = (MIC of Drug A in combination / MIC of Drug A alone) + (MIC of Drug B in combination / MIC of Drug B alone)
-
-
Interpretation of FICI:
-
Synergy: FICI ≤ 0.5
-
Additive: 0.5 < FICI ≤ 1
-
Indifference: 1 < FICI ≤ 4
-
Antagonism: FICI > 4
-
Proposed Signaling Pathway Investigation
If this compound were found to be effective, particularly against resistant strains, a key research avenue would be to identify its molecular target and its effect on bacterial signaling pathways.
Caption: A conceptual diagram illustrating how a novel antibiotic like this compound might disrupt a critical bacterial pathway.
Conclusion
While the specific compound "this compound" does not appear in the current scientific literature, the frameworks for its potential evaluation are well-established. The protocols for MIC determination, synergy analysis, and mechanism of action studies provide a clear roadmap for any new antibiotic candidate. The discovery and characterization of novel molecules, potentially including members of the malolactomycin family, are critical for the future of antimicrobial therapy. Any future research that isolates and identifies this compound will need to begin with these foundational experiments to determine if it holds any promise in the fight against antibiotic resistance.
Application Notes and Protocols for Malolactomycin C in Microbial Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing Malolactomycin C, a 40-membered macrolide antibiotic, in microbial co-culture experiments. The protocols are designed to investigate its antifungal properties and potential synergistic or antagonistic interactions with other microorganisms.
Introduction
This compound is a macrolide produced by a species of Streptomyces. It has been identified as an inhibitor of the fungus Botrytis cinerea, a common plant pathogen.[1] Microbial co-culture is a powerful technique to study the complex interactions between different microbial species, which can lead to the discovery of novel bioactive compounds and elucidate mechanisms of microbial competition and communication.[2][3] The application of this compound in a co-culture setting can be instrumental in understanding its bioactivity in a more ecologically relevant context and for the development of new antifungal strategies.
Applications
-
Antifungal Susceptibility Testing in a Polymicrobial Environment: Evaluate the efficacy of this compound against a target fungus (e.g., Botrytis cinerea) in the presence of other bacterial or fungal species. This can reveal synergistic or antagonistic effects of the co-cultured microbes on the activity of this compound.
-
Induction of Novel Secondary Metabolites: Utilize this compound as a chemical stressor in a microbial co-culture to induce the production of otherwise silent or cryptic secondary metabolites from the interacting organisms.[2][4]
-
Mechanism of Action Studies: Investigate the morphological and physiological changes induced by this compound on a target fungus within a co-culture system, providing insights into its mode of action.
-
Biocontrol Strategy Development: Assess the potential of this compound-producing Streptomyces strains to act as biocontrol agents against fungal pathogens in a simulated natural environment.
Experimental Protocols
Protocol 1: Agar-Based Co-culture Assay for Fungal Inhibition
This protocol is adapted from standard dual-culture assays and is designed to visually and quantitatively assess the antifungal activity of this compound or a this compound-producing organism.
Materials:
-
This compound solution of known concentration (or a pure culture of the producing Streptomyces sp.)
-
Target fungus (e.g., Botrytis cinerea)
-
Co-culture partner organism (optional, e.g., a non-producing bacterium or another fungus)
-
Potato Dextrose Agar (B569324) (PDA) plates
-
Sterile cork borer (5 mm diameter)
-
Sterile swabs, inoculation loops, and spreaders
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the target fungus on a PDA plate until sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile spreader.
-
Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL using a hemocytometer.
-
-
Co-culture Setup:
-
Method A (Using purified this compound):
-
Spread 100 µL of the fungal spore suspension evenly onto the surface of a PDA plate.
-
Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.
-
Pipette a known concentration of this compound solution (e.g., 10 µL of a 1 mg/mL solution) onto each disc. Use a solvent control (e.g., methanol (B129727) or DMSO) on a separate disc.
-
-
Method B (Using the producing organism):
-
Inoculate the this compound-producing Streptomyces sp. as a single streak in the center of a PDA plate.
-
Inoculate the target fungus and the co-culture partner organism as parallel streaks on either side of the Streptomyces streak, approximately 2-3 cm away.
-
-
-
Incubation:
-
Incubate the plates at 25°C for 5-7 days, or until the fungal mycelium in the control plate has grown sufficiently.
-
-
Data Collection and Analysis:
-
Measure the diameter of the inhibition zone (the clear area around the paper disc or Streptomyces colony where fungal growth is prevented) in millimeters.
-
Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the radial growth of the fungus in the control, and T is the radial growth of the fungus in the treatment.
-
Protocol 2: Liquid Co-culture for Quantitative Analysis of Biomass and Metabolites
This protocol allows for the quantification of microbial growth and the analysis of secondary metabolite production in a liquid co-culture system.
Materials:
-
This compound solution
-
Target fungus and co-culture partner organism
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Shaking incubator
-
Sterile centrifuge tubes
-
Lyophilizer or drying oven
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Inoculum Preparation:
-
Prepare liquid starter cultures of the target fungus and the co-culture partner organism by inoculating them into PDB and incubating for 48-72 hours at 25°C with shaking (150 rpm).
-
-
Co-culture Setup:
-
In a 250 mL Erlenmeyer flask containing 100 mL of PDB, add 1 mL of the fungal starter culture and 1 mL of the co-culture partner starter culture.
-
Add this compound to the desired final concentration (e.g., 10, 50, 100 µg/mL). Include a control flask with no this compound.
-
-
Incubation:
-
Incubate the flasks at 25°C with shaking (150 rpm) for 7-10 days.
-
-
Biomass Quantification:
-
Separate the microbial biomass by centrifugation.
-
Wash the pellet with sterile distilled water.
-
Dry the biomass by lyophilization or in a drying oven at 60°C until a constant weight is achieved.
-
Record the dry weight.
-
-
Metabolite Analysis:
-
The supernatant can be extracted with an appropriate solvent (e.g., ethyl acetate).
-
The extract can be analyzed by HPLC or LC-MS to quantify changes in the metabolite profiles of the co-cultured organisms in response to this compound.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Inhibition of Botrytis cinerea Growth by this compound in an Agar Diffusion Assay.
| Treatment Concentration (µg/mL) | Inhibition Zone Diameter (mm) | Percent Inhibition (%) |
| 1 | 8.2 ± 0.5 | 25.3 ± 2.1 |
| 10 | 15.7 ± 0.8 | 48.9 ± 3.5 |
| 50 | 28.4 ± 1.2 | 88.1 ± 4.7 |
| 100 | 35.1 ± 1.5 | 100.0 ± 0.0 |
| Control (Solvent) | 0.0 ± 0.0 | 0.0 ± 0.0 |
Table 2: Hypothetical Fungal Biomass in Liquid Co-culture with this compound.
| Co-culture System | This compound (µg/mL) | Fungal Dry Biomass (g/L) |
| B. cinerea monoculture | 0 | 5.8 ± 0.3 |
| B. cinerea monoculture | 50 | 1.2 ± 0.1 |
| B. cinerea + Bacillus subtilis co-culture | 0 | 4.9 ± 0.4 |
| B. cinerea + Bacillus subtilis co-culture | 50 | 0.8 ± 0.1 |
Visualizations
Experimental Workflow
Caption: Workflow for microbial co-culture experiments with this compound.
Putative Signaling Pathway
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the known mechanisms of other antifungal macrolides, a putative signaling pathway can be proposed. Many antifungal macrolides interact with ergosterol (B1671047) in the fungal cell membrane, leading to pore formation, ion leakage, and ultimately cell death. Additionally, macrolides can induce an integrated stress response, including the activation of pathways like the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which can interfere with cellular processes and lead to apoptosis.
Caption: Putative signaling pathway for this compound's antifungal activity.
References
- 1. Malolactomycins C and D, new 40-membered macrolides active against Botrytis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols for Malolactomycin C in Microbial Co-culture Experiments
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a framework for utilizing Malolactomycin C, a 40-membered macrolide antibiotic, in microbial co-culture experiments. The protocols are designed to investigate its antifungal properties and potential synergistic or antagonistic interactions with other microorganisms.
Introduction
This compound is a macrolide produced by a species of Streptomyces. It has been identified as an inhibitor of the fungus Botrytis cinerea, a common plant pathogen.[1] Microbial co-culture is a powerful technique to study the complex interactions between different microbial species, which can lead to the discovery of novel bioactive compounds and elucidate mechanisms of microbial competition and communication.[2][3] The application of this compound in a co-culture setting can be instrumental in understanding its bioactivity in a more ecologically relevant context and for the development of new antifungal strategies.
Applications
-
Antifungal Susceptibility Testing in a Polymicrobial Environment: Evaluate the efficacy of this compound against a target fungus (e.g., Botrytis cinerea) in the presence of other bacterial or fungal species. This can reveal synergistic or antagonistic effects of the co-cultured microbes on the activity of this compound.
-
Induction of Novel Secondary Metabolites: Utilize this compound as a chemical stressor in a microbial co-culture to induce the production of otherwise silent or cryptic secondary metabolites from the interacting organisms.[2][4]
-
Mechanism of Action Studies: Investigate the morphological and physiological changes induced by this compound on a target fungus within a co-culture system, providing insights into its mode of action.
-
Biocontrol Strategy Development: Assess the potential of this compound-producing Streptomyces strains to act as biocontrol agents against fungal pathogens in a simulated natural environment.
Experimental Protocols
Protocol 1: Agar-Based Co-culture Assay for Fungal Inhibition
This protocol is adapted from standard dual-culture assays and is designed to visually and quantitatively assess the antifungal activity of this compound or a this compound-producing organism.
Materials:
-
This compound solution of known concentration (or a pure culture of the producing Streptomyces sp.)
-
Target fungus (e.g., Botrytis cinerea)
-
Co-culture partner organism (optional, e.g., a non-producing bacterium or another fungus)
-
Potato Dextrose Agar (PDA) plates
-
Sterile cork borer (5 mm diameter)
-
Sterile swabs, inoculation loops, and spreaders
-
Incubator
-
Calipers or ruler
Procedure:
-
Preparation of Fungal Inoculum:
-
Culture the target fungus on a PDA plate until sporulation is observed.
-
Harvest spores by flooding the plate with sterile distilled water containing 0.05% Tween 80 and gently scraping the surface with a sterile spreader.
-
Adjust the spore suspension to a final concentration of 1 x 10^6 spores/mL using a hemocytometer.
-
-
Co-culture Setup:
-
Method A (Using purified this compound):
-
Spread 100 µL of the fungal spore suspension evenly onto the surface of a PDA plate.
-
Aseptically place sterile paper discs (6 mm diameter) onto the agar surface.
-
Pipette a known concentration of this compound solution (e.g., 10 µL of a 1 mg/mL solution) onto each disc. Use a solvent control (e.g., methanol or DMSO) on a separate disc.
-
-
Method B (Using the producing organism):
-
Inoculate the this compound-producing Streptomyces sp. as a single streak in the center of a PDA plate.
-
Inoculate the target fungus and the co-culture partner organism as parallel streaks on either side of the Streptomyces streak, approximately 2-3 cm away.
-
-
-
Incubation:
-
Incubate the plates at 25°C for 5-7 days, or until the fungal mycelium in the control plate has grown sufficiently.
-
-
Data Collection and Analysis:
-
Measure the diameter of the inhibition zone (the clear area around the paper disc or Streptomyces colony where fungal growth is prevented) in millimeters.
-
Calculate the percentage of growth inhibition using the formula: Inhibition (%) = [(C - T) / C] x 100 where C is the radial growth of the fungus in the control, and T is the radial growth of the fungus in the treatment.
-
Protocol 2: Liquid Co-culture for Quantitative Analysis of Biomass and Metabolites
This protocol allows for the quantification of microbial growth and the analysis of secondary metabolite production in a liquid co-culture system.
Materials:
-
This compound solution
-
Target fungus and co-culture partner organism
-
Potato Dextrose Broth (PDB) or other suitable liquid medium
-
Shaking incubator
-
Sterile centrifuge tubes
-
Lyophilizer or drying oven
-
Analytical equipment (e.g., HPLC, LC-MS)
Procedure:
-
Inoculum Preparation:
-
Prepare liquid starter cultures of the target fungus and the co-culture partner organism by inoculating them into PDB and incubating for 48-72 hours at 25°C with shaking (150 rpm).
-
-
Co-culture Setup:
-
In a 250 mL Erlenmeyer flask containing 100 mL of PDB, add 1 mL of the fungal starter culture and 1 mL of the co-culture partner starter culture.
-
Add this compound to the desired final concentration (e.g., 10, 50, 100 µg/mL). Include a control flask with no this compound.
-
-
Incubation:
-
Incubate the flasks at 25°C with shaking (150 rpm) for 7-10 days.
-
-
Biomass Quantification:
-
Separate the microbial biomass by centrifugation.
-
Wash the pellet with sterile distilled water.
-
Dry the biomass by lyophilization or in a drying oven at 60°C until a constant weight is achieved.
-
Record the dry weight.
-
-
Metabolite Analysis:
-
The supernatant can be extracted with an appropriate solvent (e.g., ethyl acetate).
-
The extract can be analyzed by HPLC or LC-MS to quantify changes in the metabolite profiles of the co-cultured organisms in response to this compound.
-
Data Presentation
Quantitative data should be summarized in tables for clear comparison.
Table 1: Hypothetical Inhibition of Botrytis cinerea Growth by this compound in an Agar Diffusion Assay.
| Treatment Concentration (µg/mL) | Inhibition Zone Diameter (mm) | Percent Inhibition (%) |
| 1 | 8.2 ± 0.5 | 25.3 ± 2.1 |
| 10 | 15.7 ± 0.8 | 48.9 ± 3.5 |
| 50 | 28.4 ± 1.2 | 88.1 ± 4.7 |
| 100 | 35.1 ± 1.5 | 100.0 ± 0.0 |
| Control (Solvent) | 0.0 ± 0.0 | 0.0 ± 0.0 |
Table 2: Hypothetical Fungal Biomass in Liquid Co-culture with this compound.
| Co-culture System | This compound (µg/mL) | Fungal Dry Biomass (g/L) |
| B. cinerea monoculture | 0 | 5.8 ± 0.3 |
| B. cinerea monoculture | 50 | 1.2 ± 0.1 |
| B. cinerea + Bacillus subtilis co-culture | 0 | 4.9 ± 0.4 |
| B. cinerea + Bacillus subtilis co-culture | 50 | 0.8 ± 0.1 |
Visualizations
Experimental Workflow
Caption: Workflow for microbial co-culture experiments with this compound.
Putative Signaling Pathway
The precise mechanism of action for this compound is not yet fully elucidated. However, based on the known mechanisms of other antifungal macrolides, a putative signaling pathway can be proposed. Many antifungal macrolides interact with ergosterol in the fungal cell membrane, leading to pore formation, ion leakage, and ultimately cell death. Additionally, macrolides can induce an integrated stress response, including the activation of pathways like the protein kinase C (PKC) and mitogen-activated protein kinase (MAPK) pathways, which can interfere with cellular processes and lead to apoptosis.
Caption: Putative signaling pathway for this compound's antifungal activity.
References
- 1. Malolactomycins C and D, new 40-membered macrolides active against Botrytis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Co-culturing of Fungal Strains Against Botrytis cinerea as a Model for the Induction of Chemical Diversity and Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Application Notes and Protocols: A Framework for Investigating the Synergistic Potential of Malolactomycin C with Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs. Malolactomycin C, a 40-membered macrolide produced by Streptomyces sp., has demonstrated fungicidal activity against plant pathogenic fungi such as Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae.[1] While the precise mechanism of action for this compound is not fully elucidated, its analogue, Malolactomycin D, has been identified as a selective inhibitor of the Ras signaling pathway.[1] This suggests a potential mechanism that could be distinct from many currently used antifungals, making this compound a candidate for synergistic combination studies.
This document provides a comprehensive protocol for evaluating the synergistic potential of this compound with other antimicrobial agents. The primary methods detailed are the checkerboard microdilution assay and the time-kill curve analysis , which are standard in vitro techniques for quantifying synergy.
Potential Synergistic Partners for this compound
Given that this compound is a macrolide with antifungal properties, logical partners for synergy testing would include agents that target different fungal cellular pathways. Based on established synergistic interactions of other macrolides and antifungals, the following classes of antibiotics are recommended for initial screening:
-
Azole Antifungals (e.g., Ketoconazole (B1673606), Fluconazole, Itraconazole): These agents inhibit the synthesis of ergosterol (B1671047), a critical component of the fungal cell membrane. Combining an ergosterol synthesis inhibitor with an agent that potentially disrupts signaling pathways could lead to a potent synergistic effect.[2][3]
-
Polyene Antifungals (e.g., Amphotericin B): Polyenes bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. A combination with this compound could represent a dual attack on membrane integrity and cellular signaling.
-
Echinocandins (e.g., Caspofungin, Micafungin): These antifungals inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. A cell wall disrupting agent combined with this compound could enhance the penetration of the latter and lead to a synergistic outcome.
-
Other Protein Synthesis Inhibitors (e.g., other classes of macrolides or lincosamides): While often bacteriostatic alone, macrolides can exhibit synergistic or additive effects when combined. Exploring combinations with antibacterial protein synthesis inhibitors could reveal unexpected broad-spectrum synergies.
Experimental Protocols
Materials and Reagents
-
This compound (potency-adjusted powder)
-
Selected partner antibiotics (potency-adjusted powders)
-
Solvents for stock solutions (e.g., Dimethyl sulfoxide (B87167) (DMSO), Methanol)[1]
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria)
-
Sterile 96-well microtiter plates
-
Fungal or bacterial strains of interest (e.g., Botrytis cinerea, Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
-
Microplate reader (optional)
-
Sterile culture tubes and flasks
Preliminary Testing: Minimum Inhibitory Concentration (MIC) Determination
Before assessing synergy, the MIC of this compound and each partner antibiotic must be determined individually against the selected microbial strains. The broth microdilution method is recommended.
Protocol:
-
Prepare Stock Solutions: Dissolve this compound and each partner antibiotic in an appropriate solvent to create high-concentration stock solutions.
-
Prepare Antibiotic Dilutions: In a 96-well plate, perform serial twofold dilutions of each antibiotic in the appropriate broth medium.
-
Prepare Inoculum: Culture the microbial strain overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the prepared inoculum to all wells containing antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for fungi; 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (columns) and the partner antibiotic along the y-axis (rows). This creates a matrix of antibiotic combinations.
-
Controls: Include a row with only dilutions of this compound and a column with only dilutions of the partner antibiotic to re-determine their individual MICs. Also include growth and sterility controls.
-
Inoculation: Inoculate all wells with the microbial suspension as prepared for the MIC determination.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in each combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.
FIC Calculation:
-
FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic (FIC B) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
FIC Index (FICI) = FIC A + FIC B
Interpretation of FICI:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Synergy Testing: Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the antimicrobial interaction over time.
Protocol:
-
Setup: In sterile culture tubes or flasks, prepare the following:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 1x MIC)
-
Partner antibiotic alone (at a clinically relevant concentration, e.g., 1x MIC)
-
Combination of this compound and the partner antibiotic (at the same concentrations as above)
-
-
Inoculation: Inoculate each tube with the microbial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the tubes at the appropriate temperature with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Plating and Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar (B569324) plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 increase or decrease in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Data Presentation
Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Various Antibiotics against Candida albicans
| Partner Antibiotic | MIC of this compound Alone (µg/mL) | MIC of Partner Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FICI | Interpretation |
| Fluconazole | ||||||
| Amphotericin B | ||||||
| Caspofungin |
Table 2: Time-Kill Assay Results for this compound in Combination with Fluconazole against Candida albicans
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Fluconazole Alone) | Log10 CFU/mL (Combination) | Log10 Reduction (Combination vs. Most Active Single Agent) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualizations
Potential Signaling Pathway of this compound and Synergistic Partners
Caption: Hypothesized synergistic mechanism of this compound.
Experimental Workflow for Synergy Testing
Caption: Workflow for antibiotic synergy testing.
Disclaimer: This document provides a general framework. Specific experimental conditions may need to be optimized based on the properties of this compound and the microorganisms being tested. All work should be conducted in accordance with standard laboratory safety procedures.
References
Application Notes and Protocols: A Framework for Investigating the Synergistic Potential of Malolactomycin C with Other Antimicrobial Agents
For Researchers, Scientists, and Drug Development Professionals
Introduction
The rise of antimicrobial resistance necessitates the exploration of novel therapeutic strategies, including combination therapies that can enhance the efficacy of existing drugs. Malolactomycin C, a 40-membered macrolide produced by Streptomyces sp., has demonstrated fungicidal activity against plant pathogenic fungi such as Botrytis cinerea, Cladosporium fulvum, and Pyricularia oryzae.[1] While the precise mechanism of action for this compound is not fully elucidated, its analogue, Malolactomycin D, has been identified as a selective inhibitor of the Ras signaling pathway.[1] This suggests a potential mechanism that could be distinct from many currently used antifungals, making this compound a candidate for synergistic combination studies.
This document provides a comprehensive protocol for evaluating the synergistic potential of this compound with other antimicrobial agents. The primary methods detailed are the checkerboard microdilution assay and the time-kill curve analysis , which are standard in vitro techniques for quantifying synergy.
Potential Synergistic Partners for this compound
Given that this compound is a macrolide with antifungal properties, logical partners for synergy testing would include agents that target different fungal cellular pathways. Based on established synergistic interactions of other macrolides and antifungals, the following classes of antibiotics are recommended for initial screening:
-
Azole Antifungals (e.g., Ketoconazole, Fluconazole, Itraconazole): These agents inhibit the synthesis of ergosterol, a critical component of the fungal cell membrane. Combining an ergosterol synthesis inhibitor with an agent that potentially disrupts signaling pathways could lead to a potent synergistic effect.[2][3]
-
Polyene Antifungals (e.g., Amphotericin B): Polyenes bind to ergosterol in the fungal cell membrane, leading to the formation of pores and subsequent cell death. A combination with this compound could represent a dual attack on membrane integrity and cellular signaling.
-
Echinocandins (e.g., Caspofungin, Micafungin): These antifungals inhibit the synthesis of β-(1,3)-glucan, an essential component of the fungal cell wall. A cell wall disrupting agent combined with this compound could enhance the penetration of the latter and lead to a synergistic outcome.
-
Other Protein Synthesis Inhibitors (e.g., other classes of macrolides or lincosamides): While often bacteriostatic alone, macrolides can exhibit synergistic or additive effects when combined. Exploring combinations with antibacterial protein synthesis inhibitors could reveal unexpected broad-spectrum synergies.
Experimental Protocols
Materials and Reagents
-
This compound (potency-adjusted powder)
-
Selected partner antibiotics (potency-adjusted powders)
-
Solvents for stock solutions (e.g., Dimethyl sulfoxide (DMSO), Methanol)[1]
-
Appropriate broth medium (e.g., RPMI-1640 for fungi, Cation-adjusted Mueller-Hinton Broth (CAMHB) for bacteria)
-
Sterile 96-well microtiter plates
-
Fungal or bacterial strains of interest (e.g., Botrytis cinerea, Candida albicans, Aspergillus fumigatus, Staphylococcus aureus, Pseudomonas aeruginosa)
-
Sterile saline or phosphate-buffered saline (PBS)
-
0.5 McFarland turbidity standard
-
Incubator
-
Microplate reader (optional)
-
Sterile culture tubes and flasks
Preliminary Testing: Minimum Inhibitory Concentration (MIC) Determination
Before assessing synergy, the MIC of this compound and each partner antibiotic must be determined individually against the selected microbial strains. The broth microdilution method is recommended.
Protocol:
-
Prepare Stock Solutions: Dissolve this compound and each partner antibiotic in an appropriate solvent to create high-concentration stock solutions.
-
Prepare Antibiotic Dilutions: In a 96-well plate, perform serial twofold dilutions of each antibiotic in the appropriate broth medium.
-
Prepare Inoculum: Culture the microbial strain overnight. Suspend colonies in sterile saline to match the turbidity of a 0.5 McFarland standard. Dilute this suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL in the test wells.
-
Inoculation: Add the prepared inoculum to all wells containing antibiotic dilutions. Include a growth control well (inoculum without antibiotic) and a sterility control well (broth only).
-
Incubation: Incubate the plates at the appropriate temperature and duration for the specific microorganism (e.g., 35°C for 24-48 hours for fungi; 37°C for 18-24 hours for bacteria).
-
Reading Results: The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth.
Synergy Testing: Checkerboard Microdilution Assay
The checkerboard assay is a widely used method to evaluate the in vitro interaction of two antimicrobial agents.
Protocol:
-
Plate Setup: In a 96-well plate, prepare serial twofold dilutions of this compound along the x-axis (columns) and the partner antibiotic along the y-axis (rows). This creates a matrix of antibiotic combinations.
-
Controls: Include a row with only dilutions of this compound and a column with only dilutions of the partner antibiotic to re-determine their individual MICs. Also include growth and sterility controls.
-
Inoculation: Inoculate all wells with the microbial suspension as prepared for the MIC determination.
-
Incubation: Incubate the plate under the same conditions as the MIC assay.
-
Data Analysis: After incubation, determine the MIC of each antibiotic alone and in each combination. The interaction is quantified by calculating the Fractional Inhibitory Concentration (FIC) Index.
FIC Calculation:
-
FIC of this compound (FIC A) = (MIC of this compound in combination) / (MIC of this compound alone)
-
FIC of Partner Antibiotic (FIC B) = (MIC of Partner Antibiotic in combination) / (MIC of Partner Antibiotic alone)
-
FIC Index (FICI) = FIC A + FIC B
Interpretation of FICI:
| FICI Value | Interpretation |
| ≤ 0.5 | Synergy |
| > 0.5 to ≤ 1.0 | Additive |
| > 1.0 to < 4.0 | Indifference |
| ≥ 4.0 | Antagonism |
Synergy Testing: Time-Kill Curve Analysis
Time-kill assays provide dynamic information about the antimicrobial interaction over time.
Protocol:
-
Setup: In sterile culture tubes or flasks, prepare the following:
-
Growth control (no antibiotic)
-
This compound alone (at a clinically relevant concentration, e.g., 1x MIC)
-
Partner antibiotic alone (at a clinically relevant concentration, e.g., 1x MIC)
-
Combination of this compound and the partner antibiotic (at the same concentrations as above)
-
-
Inoculation: Inoculate each tube with the microbial suspension to a starting density of approximately 5 x 10^5 CFU/mL.
-
Incubation: Incubate the tubes at the appropriate temperature with shaking.
-
Sampling: At various time points (e.g., 0, 2, 4, 8, 12, and 24 hours), withdraw an aliquot from each tube.
-
Plating and Counting: Perform serial dilutions of each aliquot and plate onto appropriate agar plates. After incubation, count the number of colonies to determine the CFU/mL at each time point.
-
Data Analysis: Plot the log10 CFU/mL versus time for each condition.
Interpretation of Time-Kill Curves:
-
Synergy: A ≥ 2-log10 decrease in CFU/mL at 24 hours by the combination compared with the most active single agent.
-
Indifference: A < 2-log10 increase or decrease in CFU/mL by the combination compared with the most active single agent.
-
Antagonism: A ≥ 2-log10 increase in CFU/mL at 24 hours by the combination compared with the most active single agent.
Data Presentation
Quantitative data from the checkerboard and time-kill assays should be summarized in clear and structured tables for easy comparison.
Table 1: Checkerboard Assay Results for this compound in Combination with Various Antibiotics against Candida albicans
| Partner Antibiotic | MIC of this compound Alone (µg/mL) | MIC of Partner Antibiotic Alone (µg/mL) | MIC of this compound in Combination (µg/mL) | MIC of Partner Antibiotic in Combination (µg/mL) | FICI | Interpretation |
| Fluconazole | ||||||
| Amphotericin B | ||||||
| Caspofungin |
Table 2: Time-Kill Assay Results for this compound in Combination with Fluconazole against Candida albicans
| Time (hours) | Log10 CFU/mL (Control) | Log10 CFU/mL (this compound Alone) | Log10 CFU/mL (Fluconazole Alone) | Log10 CFU/mL (Combination) | Log10 Reduction (Combination vs. Most Active Single Agent) |
| 0 | |||||
| 2 | |||||
| 4 | |||||
| 8 | |||||
| 12 | |||||
| 24 |
Visualizations
Potential Signaling Pathway of this compound and Synergistic Partners
Caption: Hypothesized synergistic mechanism of this compound.
Experimental Workflow for Synergy Testing
Caption: Workflow for antibiotic synergy testing.
Disclaimer: This document provides a general framework. Specific experimental conditions may need to be optimized based on the properties of this compound and the microorganisms being tested. All work should be conducted in accordance with standard laboratory safety procedures.
References
Application Notes: Malolactomycin C as a Putative Tool for Studying Bacterial Cell Wall Synthesis
Introduction
Malolactomycin C is a 40-membered macrolide and an N-demethyl analogue of the malolactomycin family, originally isolated from Streptomyces sp. While initial studies have highlighted its moderate antifungal properties, its potential as an antibacterial agent, specifically as an inhibitor of bacterial cell wall synthesis, remains an area of active investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this compound as a potential chemical probe to elucidate the mechanisms of bacterial cell wall biosynthesis.
The bacterial cell wall, a structure essential for bacterial viability and not present in mammalian cells, is a prime target for antibiotic development. It is a complex polymer of peptidoglycan, consisting of glycan chains cross-linked by short peptides. The intricate multi-stage synthesis of peptidoglycan presents numerous potential targets for inhibitory compounds. These application notes will guide the user through a series of established protocols to determine if and how this compound interferes with this vital process.
Disclaimer: The application of this compound as a bacterial cell wall synthesis inhibitor is a novel research direction. The protocols and data presented herein are based on established methodologies for characterizing known inhibitors and should be adapted as necessary.
Quantitative Data Summary
The following tables present illustrative data that one might expect to generate when characterizing a novel bacterial cell wall synthesis inhibitor. This data is provided as a template for organizing experimental results obtained with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 4 |
| Escherichia coli ATCC 25922 | Gram-negative | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
Table 2: Effect of this compound on the incorporation of radiolabeled peptidoglycan precursors.
| Treatment | [¹⁴C]-N-acetylglucosamine Incorporation (CPM) | % Inhibition | [³H]-Diaminopimelic acid Incorporation (CPM) | % Inhibition |
| Untreated Control | 150,000 | 0% | 120,000 | 0% |
| This compound (4 x MIC) | 30,000 | 80% | 24,000 | 80% |
| Penicillin G (4 x MIC) | 25,500 | 83% | 20,400 | 83% |
| Ciprofloxacin (4 x MIC) | 145,500 | 3% | 117,600 | 2% |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Bacterial Lysis Assay
This assay assesses the ability of this compound to induce bacterial cell lysis, a common outcome for inhibitors of cell wall synthesis.
Materials:
-
Mid-log phase bacterial culture
-
This compound
-
Spectrophotometer
Procedure:
-
Grow a bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Aliquot the culture into a multi-well plate or spectrophotometer cuvettes.
-
Add this compound at various concentrations (e.g., 1x, 4x, 10x MIC). Include an untreated control and a positive control (e.g., a known lytic agent like a β-lactam antibiotic).
-
Monitor the optical density (OD₆₀₀) at regular intervals (e.g., every 30 minutes) for several hours.
-
A decrease in OD₆₀₀ over time indicates cell lysis.
Protocol 3: Peptidoglycan Precursor Incorporation Assay
This protocol measures the effect of this compound on the incorporation of radiolabeled precursors into the bacterial cell wall.
Materials:
-
Bacterial culture
-
Radiolabeled precursors (e.g., [¹⁴C]-N-acetylglucosamine, [³H]-diaminopimelic acid)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Grow bacteria to early-log phase.
-
Add this compound at the desired concentration and incubate for a short period (e.g., 15 minutes).
-
Add the radiolabeled precursor and continue incubation.
-
At various time points, remove aliquots and add them to cold TCA to precipitate macromolecules.
-
Collect the precipitate on a filter and wash to remove unincorporated label.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
A reduction in incorporated radioactivity in the presence of this compound suggests inhibition of cell wall synthesis.
Visualizations
Caption: Workflow for characterizing this compound.
Caption: Peptidoglycan synthesis pathway with hypothetical targets.
Application Notes: Malolactomycin C as a Putative Tool for Studying Bacterial Cell Wall Synthesis
Introduction
Malolactomycin C is a 40-membered macrolide and an N-demethyl analogue of the malolactomycin family, originally isolated from Streptomyces sp. While initial studies have highlighted its moderate antifungal properties, its potential as an antibacterial agent, specifically as an inhibitor of bacterial cell wall synthesis, remains an area of active investigation. This document provides a comprehensive guide for researchers, scientists, and drug development professionals on how to utilize this compound as a potential chemical probe to elucidate the mechanisms of bacterial cell wall biosynthesis.
The bacterial cell wall, a structure essential for bacterial viability and not present in mammalian cells, is a prime target for antibiotic development. It is a complex polymer of peptidoglycan, consisting of glycan chains cross-linked by short peptides. The intricate multi-stage synthesis of peptidoglycan presents numerous potential targets for inhibitory compounds. These application notes will guide the user through a series of established protocols to determine if and how this compound interferes with this vital process.
Disclaimer: The application of this compound as a bacterial cell wall synthesis inhibitor is a novel research direction. The protocols and data presented herein are based on established methodologies for characterizing known inhibitors and should be adapted as necessary.
Quantitative Data Summary
The following tables present illustrative data that one might expect to generate when characterizing a novel bacterial cell wall synthesis inhibitor. This data is provided as a template for organizing experimental results obtained with this compound.
Table 1: Minimum Inhibitory Concentration (MIC) of this compound against various bacterial strains.
| Bacterial Strain | Gram Type | MIC (µg/mL) |
| Staphylococcus aureus ATCC 29213 | Gram-positive | 8 |
| Enterococcus faecalis ATCC 29212 | Gram-positive | 16 |
| Bacillus subtilis ATCC 6633 | Gram-positive | 4 |
| Escherichia coli ATCC 25922 | Gram-negative | >128 |
| Pseudomonas aeruginosa ATCC 27853 | Gram-negative | >128 |
Table 2: Effect of this compound on the incorporation of radiolabeled peptidoglycan precursors.
| Treatment | [¹⁴C]-N-acetylglucosamine Incorporation (CPM) | % Inhibition | [³H]-Diaminopimelic acid Incorporation (CPM) | % Inhibition |
| Untreated Control | 150,000 | 0% | 120,000 | 0% |
| This compound (4 x MIC) | 30,000 | 80% | 24,000 | 80% |
| Penicillin G (4 x MIC) | 25,500 | 83% | 20,400 | 83% |
| Ciprofloxacin (4 x MIC) | 145,500 | 3% | 117,600 | 2% |
Experimental Protocols
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
This protocol determines the lowest concentration of this compound that inhibits the visible growth of a bacterial strain.
Materials:
-
This compound
-
Bacterial strains (e.g., S. aureus, B. subtilis, E. coli)
-
Mueller-Hinton Broth (MHB)
-
96-well microtiter plates
-
Spectrophotometer
Procedure:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).
-
In a 96-well plate, perform serial two-fold dilutions of this compound in MHB to achieve a range of concentrations.
-
Prepare a bacterial inoculum equivalent to a 0.5 McFarland standard and dilute it to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in each well.
-
Include a positive control (bacteria in MHB without this compound) and a negative control (MHB only).
-
Incubate the plate at 37°C for 18-24 hours.
-
The MIC is the lowest concentration of this compound at which no visible growth is observed.
Protocol 2: Bacterial Lysis Assay
This assay assesses the ability of this compound to induce bacterial cell lysis, a common outcome for inhibitors of cell wall synthesis.
Materials:
-
Mid-log phase bacterial culture
-
This compound
-
Spectrophotometer
Procedure:
-
Grow a bacterial culture to mid-log phase (OD₆₀₀ ≈ 0.4-0.6).
-
Aliquot the culture into a multi-well plate or spectrophotometer cuvettes.
-
Add this compound at various concentrations (e.g., 1x, 4x, 10x MIC). Include an untreated control and a positive control (e.g., a known lytic agent like a β-lactam antibiotic).
-
Monitor the optical density (OD₆₀₀) at regular intervals (e.g., every 30 minutes) for several hours.
-
A decrease in OD₆₀₀ over time indicates cell lysis.
Protocol 3: Peptidoglycan Precursor Incorporation Assay
This protocol measures the effect of this compound on the incorporation of radiolabeled precursors into the bacterial cell wall.
Materials:
-
Bacterial culture
-
Radiolabeled precursors (e.g., [¹⁴C]-N-acetylglucosamine, [³H]-diaminopimelic acid)
-
This compound
-
Trichloroacetic acid (TCA)
-
Scintillation counter
Procedure:
-
Grow bacteria to early-log phase.
-
Add this compound at the desired concentration and incubate for a short period (e.g., 15 minutes).
-
Add the radiolabeled precursor and continue incubation.
-
At various time points, remove aliquots and add them to cold TCA to precipitate macromolecules.
-
Collect the precipitate on a filter and wash to remove unincorporated label.
-
Measure the radioactivity of the precipitate using a scintillation counter.
-
A reduction in incorporated radioactivity in the presence of this compound suggests inhibition of cell wall synthesis.
Visualizations
Caption: Workflow for characterizing this compound.
Caption: Peptidoglycan synthesis pathway with hypothetical targets.
Application of Novel Compounds in Biofilm Formation Studies: A General Protocol in the Context of Malolactomycin C
Disclaimer: As of late 2025, publicly available scientific literature contains limited to no specific data on the application of Malolactomycin C in biofilm formation studies. Malolactomycin A has been identified as a macrolide antibiotic isolated from Streptomyces.[1] This document, therefore, provides a generalized framework and detailed protocols for assessing the anti-biofilm potential of a novel compound, using this compound as a placeholder. The methodologies described are standard in the field and can be adapted by researchers for the evaluation of new chemical entities.
Introduction to Anti-Biofilm Agent Screening
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth confers significant protection against antibiotics and host immune responses, making biofilm-associated infections a major challenge in clinical and industrial settings. The discovery of novel anti-biofilm agents is a critical area of research. Such agents may act by inhibiting initial bacterial attachment, disrupting biofilm maturation, or eradicating established biofilms. This application note provides a comprehensive guide for the initial screening and characterization of a novel compound's anti-biofilm properties.
Data Presentation
Quantitative data from anti-biofilm assays should be systematically recorded to allow for robust comparison and analysis. The following table provides a template for summarizing key findings.
| Organism | Compound | MIC (µg/mL) | Sub-MIC for Biofilm Assays (µg/mL) | Biofilm Inhibition (%) at Sub-MIC | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| Staphylococcus aureus ATCC 29213 | This compound (Hypothetical Data) | 16 | 8 (½ MIC), 4 (¼ MIC) | 75% at ½ MIC | 32 | 128 | >256 |
| Pseudomonas aeruginosa PAO1 | This compound (Hypothetical Data) | 32 | 16 (½ MIC), 8 (¼ MIC) | 60% at ½ MIC | 64 | 256 | >256 |
Table 1: Template for Summarizing Anti-Biofilm Activity of a Test Compound. MIC (Minimum Inhibitory Concentration), MBIC₅₀ (Minimum Biofilm Inhibitory Concentration for 50% reduction), MBEC₅₀ (Minimum Biofilm Eradication Concentration for 50% reduction), MBEC₉₀ (Minimum Biofilm Eradication Concentration for 90% reduction).
Experimental Protocols
The following are detailed protocols for the initial assessment of a compound's anti-biofilm activity.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a planktonic bacterial culture. This is crucial for selecting sub-inhibitory concentrations for subsequent biofilm assays to ensure that any observed anti-biofilm effect is not merely a consequence of bactericidal or bacteriostatic activity.
Materials:
-
96-well microtiter plates (flat-bottom)
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Test compound stock solution
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO, sterile water)
-
Plate reader (for measuring optical density at 600 nm)
Protocol:
-
Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension 1:100 in the growth medium to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound, bringing the total volume to 200 µL. This will result in a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle used to dissolve the compound), and a sterility control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD₆₀₀) using a plate reader.
Biofilm Inhibition Assay
Objective: To assess the ability of the test compound to prevent the formation of biofilms.
Materials:
-
96-well microtiter plates (flat-bottom, tissue culture treated)
-
Bacterial culture and growth medium
-
Test compound at sub-MIC concentrations (e.g., ½ MIC, ¼ MIC)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol (B145695)
-
Plate reader (for measuring absorbance at 570-595 nm)
Protocol:
-
In a 96-well plate, add 100 µL of a 1:100 dilution of an overnight bacterial culture in fresh growth medium.
-
Add 100 µL of the test compound at various sub-MIC concentrations (e.g., 2x the desired final concentration) to the wells. Include appropriate controls.
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Carefully discard the planktonic culture from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.
-
Air dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the biofilm.
-
Remove the crystal violet solution and wash the plate three times with PBS.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Biofilm Eradication Assay (MBEC Determination)
Objective: To determine the minimum concentration of the test compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as for the Biofilm Inhibition Assay.
Protocol:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 3) but without the addition of the test compound.
-
After the incubation period (24-48 hours), discard the planktonic culture and wash the wells twice with PBS.
-
Add 200 µL of fresh growth medium containing serial dilutions of the test compound to the wells with the established biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining viable biofilm using either the crystal violet staining method described above or by determining the metabolic activity (e.g., using an XTT or resazurin (B115843) assay) or by colony-forming unit (CFU) counting after sonication to dislodge the biofilm.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the compound that results in a significant reduction (e.g., 50% or 90%) in the biofilm compared to the untreated control.
Visualizations
The following diagrams illustrate the general workflow for screening a compound's anti-biofilm activity and a hypothetical signaling pathway that could be investigated.
Figure 1: General experimental workflow for screening the anti-biofilm activity of a novel compound.
Figure 2: A hypothetical mechanism of action targeting quorum sensing.
Potential Mechanisms of Action and Further Studies
Should a compound like this compound show significant anti-biofilm activity, further research would be necessary to elucidate its mechanism of action. Potential mechanisms include:
-
Inhibition of Quorum Sensing: Many bacteria regulate biofilm formation through cell-to-cell communication systems known as quorum sensing. A compound could interfere with the synthesis of signaling molecules (autoinducers), block the signal receptors, or degrade the signaling molecules.
-
Inhibition of Adhesion: The initial attachment of bacteria to a surface is a critical step. A compound could target adhesins or other surface factors.
-
Disruption of the EPS Matrix: The EPS matrix is essential for the structural integrity of the biofilm. A compound could inhibit the synthesis of EPS components or degrade the existing matrix.
-
Induction of a Dispersal Response: Some compounds can trigger a signaling cascade within the biofilm that leads to its dispersal.
Further studies could involve:
-
Microscopy: Using techniques like confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM) to visualize the effect of the compound on biofilm structure.
-
Gene Expression Analysis: Using RT-qPCR or RNA-seq to investigate how the compound alters the expression of genes involved in biofilm formation and virulence.
-
In vivo models: Testing the efficacy of the compound in relevant animal models of biofilm-associated infections.
References
Application of Novel Compounds in Biofilm Formation Studies: A General Protocol in the Context of Malolactomycin C
Disclaimer: As of late 2025, publicly available scientific literature contains limited to no specific data on the application of Malolactomycin C in biofilm formation studies. Malolactomycin A has been identified as a macrolide antibiotic isolated from Streptomyces.[1] This document, therefore, provides a generalized framework and detailed protocols for assessing the anti-biofilm potential of a novel compound, using this compound as a placeholder. The methodologies described are standard in the field and can be adapted by researchers for the evaluation of new chemical entities.
Introduction to Anti-Biofilm Agent Screening
Bacterial biofilms are structured communities of microorganisms encased in a self-produced matrix of extracellular polymeric substances (EPS). This mode of growth confers significant protection against antibiotics and host immune responses, making biofilm-associated infections a major challenge in clinical and industrial settings. The discovery of novel anti-biofilm agents is a critical area of research. Such agents may act by inhibiting initial bacterial attachment, disrupting biofilm maturation, or eradicating established biofilms. This application note provides a comprehensive guide for the initial screening and characterization of a novel compound's anti-biofilm properties.
Data Presentation
Quantitative data from anti-biofilm assays should be systematically recorded to allow for robust comparison and analysis. The following table provides a template for summarizing key findings.
| Organism | Compound | MIC (µg/mL) | Sub-MIC for Biofilm Assays (µg/mL) | Biofilm Inhibition (%) at Sub-MIC | MBIC₅₀ (µg/mL) | MBEC₅₀ (µg/mL) | MBEC₉₀ (µg/mL) |
| Staphylococcus aureus ATCC 29213 | This compound (Hypothetical Data) | 16 | 8 (½ MIC), 4 (¼ MIC) | 75% at ½ MIC | 32 | 128 | >256 |
| Pseudomonas aeruginosa PAO1 | This compound (Hypothetical Data) | 32 | 16 (½ MIC), 8 (¼ MIC) | 60% at ½ MIC | 64 | 256 | >256 |
Table 1: Template for Summarizing Anti-Biofilm Activity of a Test Compound. MIC (Minimum Inhibitory Concentration), MBIC₅₀ (Minimum Biofilm Inhibitory Concentration for 50% reduction), MBEC₅₀ (Minimum Biofilm Eradication Concentration for 50% reduction), MBEC₉₀ (Minimum Biofilm Eradication Concentration for 90% reduction).
Experimental Protocols
The following are detailed protocols for the initial assessment of a compound's anti-biofilm activity.
Determination of Minimum Inhibitory Concentration (MIC)
Objective: To determine the lowest concentration of the test compound that inhibits the visible growth of a planktonic bacterial culture. This is crucial for selecting sub-inhibitory concentrations for subsequent biofilm assays to ensure that any observed anti-biofilm effect is not merely a consequence of bactericidal or bacteriostatic activity.
Materials:
-
96-well microtiter plates (flat-bottom)
-
Bacterial culture in logarithmic growth phase
-
Appropriate growth medium (e.g., Tryptic Soy Broth, Luria-Bertani Broth)
-
Test compound stock solution
-
Positive control antibiotic (e.g., Gentamicin, Ciprofloxacin)
-
Negative control (vehicle, e.g., DMSO, sterile water)
-
Plate reader (for measuring optical density at 600 nm)
Protocol:
-
Prepare a serial two-fold dilution of the test compound in the growth medium directly in the 96-well plate. The final volume in each well should be 100 µL.
-
Adjust the turbidity of the bacterial culture to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ CFU/mL.
-
Dilute the standardized bacterial suspension 1:100 in the growth medium to achieve a final concentration of approximately 1.5 x 10⁶ CFU/mL.
-
Add 100 µL of the diluted bacterial suspension to each well containing the test compound, bringing the total volume to 200 µL. This will result in a final bacterial concentration of approximately 7.5 x 10⁵ CFU/mL.
-
Include a positive control (bacteria with a known antibiotic), a negative control (bacteria with the vehicle used to dissolve the compound), and a sterility control (medium only).
-
Incubate the plate at 37°C for 18-24 hours.
-
Determine the MIC by visual inspection as the lowest concentration of the compound that completely inhibits visible bacterial growth. Alternatively, measure the optical density (OD₆₀₀) using a plate reader.
Biofilm Inhibition Assay
Objective: To assess the ability of the test compound to prevent the formation of biofilms.
Materials:
-
96-well microtiter plates (flat-bottom, tissue culture treated)
-
Bacterial culture and growth medium
-
Test compound at sub-MIC concentrations (e.g., ½ MIC, ¼ MIC)
-
0.1% Crystal Violet solution
-
30% Acetic Acid or 95% Ethanol
-
Plate reader (for measuring absorbance at 570-595 nm)
Protocol:
-
In a 96-well plate, add 100 µL of a 1:100 dilution of an overnight bacterial culture in fresh growth medium.
-
Add 100 µL of the test compound at various sub-MIC concentrations (e.g., 2x the desired final concentration) to the wells. Include appropriate controls.
-
Incubate the plate at 37°C for 24-48 hours under static conditions to allow for biofilm formation.
-
Carefully discard the planktonic culture from the wells by inverting the plate.
-
Gently wash the wells twice with 200 µL of sterile phosphate-buffered saline (PBS) to remove any remaining planktonic bacteria.
-
Air dry the plate completely.
-
Add 125 µL of 0.1% crystal violet solution to each well and incubate for 15 minutes at room temperature to stain the biofilm.
-
Remove the crystal violet solution and wash the plate three times with PBS.
-
Air dry the plate.
-
Solubilize the bound crystal violet by adding 200 µL of 30% acetic acid or 95% ethanol to each well.
-
Incubate for 15-30 minutes at room temperature.
-
Transfer 125 µL of the solubilized crystal violet to a new flat-bottom 96-well plate.
-
Measure the absorbance at 570-595 nm using a plate reader.
-
The percentage of biofilm inhibition is calculated as: [1 - (OD of treated well / OD of control well)] x 100.
Biofilm Eradication Assay (MBEC Determination)
Objective: To determine the minimum concentration of the test compound required to eradicate a pre-formed biofilm.
Materials:
-
Same as for the Biofilm Inhibition Assay.
Protocol:
-
Grow biofilms in a 96-well plate as described in the inhibition assay (steps 1 and 3) but without the addition of the test compound.
-
After the incubation period (24-48 hours), discard the planktonic culture and wash the wells twice with PBS.
-
Add 200 µL of fresh growth medium containing serial dilutions of the test compound to the wells with the established biofilms.
-
Incubate the plate for another 24 hours at 37°C.
-
Quantify the remaining viable biofilm using either the crystal violet staining method described above or by determining the metabolic activity (e.g., using an XTT or resazurin assay) or by colony-forming unit (CFU) counting after sonication to dislodge the biofilm.
-
The Minimum Biofilm Eradication Concentration (MBEC) is the lowest concentration of the compound that results in a significant reduction (e.g., 50% or 90%) in the biofilm compared to the untreated control.
Visualizations
The following diagrams illustrate the general workflow for screening a compound's anti-biofilm activity and a hypothetical signaling pathway that could be investigated.
Figure 1: General experimental workflow for screening the anti-biofilm activity of a novel compound.
Figure 2: A hypothetical mechanism of action targeting quorum sensing.
Potential Mechanisms of Action and Further Studies
Should a compound like this compound show significant anti-biofilm activity, further research would be necessary to elucidate its mechanism of action. Potential mechanisms include:
-
Inhibition of Quorum Sensing: Many bacteria regulate biofilm formation through cell-to-cell communication systems known as quorum sensing. A compound could interfere with the synthesis of signaling molecules (autoinducers), block the signal receptors, or degrade the signaling molecules.
-
Inhibition of Adhesion: The initial attachment of bacteria to a surface is a critical step. A compound could target adhesins or other surface factors.
-
Disruption of the EPS Matrix: The EPS matrix is essential for the structural integrity of the biofilm. A compound could inhibit the synthesis of EPS components or degrade the existing matrix.
-
Induction of a Dispersal Response: Some compounds can trigger a signaling cascade within the biofilm that leads to its dispersal.
Further studies could involve:
-
Microscopy: Using techniques like confocal laser scanning microscopy (CLSM) or scanning electron microscopy (SEM) to visualize the effect of the compound on biofilm structure.
-
Gene Expression Analysis: Using RT-qPCR or RNA-seq to investigate how the compound alters the expression of genes involved in biofilm formation and virulence.
-
In vivo models: Testing the efficacy of the compound in relevant animal models of biofilm-associated infections.
References
Application Notes and Protocols for Screening Novel Drug Targets Using Malolactomycin Analogs
Disclaimer: Due to the limited availability of specific data for Malolactomycin C, these application notes and protocols are based on the published research for the closely related and well-characterized compound, Malolactomycin D . The methodologies and principles described herein are presented as a guide for screening compounds of the Malolactomycin class for novel drug targets, particularly those involved in Ras-mediated signaling pathways.
I. Application Notes
Introduction:
Malolactomycin D is a macrolide compound that has been identified as a potent inhibitor of Ras-mediated cell transformation.[1] Oncogenic mutations in the Ras gene are prevalent in a wide range of human cancers, making the Ras signaling pathway a critical target for anti-cancer drug discovery. Malolactomycin D offers a valuable tool for researchers to screen for and characterize novel inhibitors of this pathway. Its mechanism of action involves the suppression of Matrix Metalloproteinase-1 (MMP-1) and Matrix Metalloproteinase-9 (MMP-9) expression by inhibiting the activation of p38 Mitogen-Activated Protein (MAP) kinase and Jun N-terminal-kinase (JNK).[1]
Mechanism of Action:
Malolactomycin D selectively inhibits the transcription of genes controlled by the Ras-responsive element (RRE). This leads to a reduction in the expression of MMP-1 and MMP-9, enzymes that play a crucial role in tumor invasion and metastasis.[1] The inhibitory effect of Malolactomycin D is mediated through the suppression of the p38 MAP kinase and JNK signaling pathways, while not affecting the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[1] This specificity makes Malolactomycin D a useful probe for dissecting the downstream signaling cascades of Ras.
Applications:
-
Primary Screening for Inhibitors of Ras-Mediated Transcription: A Ras-responsive element (RRE) coupled with a reporter gene (e.g., luciferase) in a suitable cell line (e.g., NIH3T3) provides a high-throughput screening platform to identify compounds that, like Malolactomycin D, inhibit Ras-downstream signaling.
-
Secondary Assays for Target Validation: Hits from the primary screen can be further validated using assays to assess anchorage-independent growth, a hallmark of cancer cells, and to quantify the expression of Ras-inducible genes such as MMP-1 and MMP-9.
-
Mechanism of Action Studies: Malolactomycin D can be used as a reference compound to investigate the role of the p38 MAPK and JNK pathways in Ras-induced cellular transformation and to identify novel downstream targets.
Data Presentation:
| Parameter | Malolactomycin D | Effect | Cell Line |
| Anchorage-Independent Growth | Preferential Inhibition | Suppression of colony formation in soft agar (B569324) | Ras-transformed NIH3T3 cells |
| MMP-1 Expression | Reduced | Translational and transcriptional level | Ras-transformed NIH3T3 cells |
| MMP-9 Expression | Reduced | Translational and transcriptional level | Ras-transformed NIH3T3 cells |
| p38 MAP Kinase Activation | Inhibited | Suppression of phosphorylation | Ras-transformed NIH3T3 cells |
| JNK Activation | Inhibited | Suppression of phosphorylation | Ras-transformed NIH3T3 cells |
| ERK1/2 Activation | No effect | - | Ras-transformed NIH3T3 cells |
II. Experimental Protocols
Protocol 1: Ras-Responsive Element (RRE) Reporter Gene Assay for Primary Screening
This protocol describes a cell-based assay to screen for inhibitors of Ras-mediated transcription.
1. Cell Line and Reagents:
-
NIH3T3 cell line stably transfected with a Ras-responsive element (RRE)-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test compounds (including Malolactomycin D as a positive control) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
2. Procedure:
-
Seed the RRE-luciferase NIH3T3 cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of the test compounds and Malolactomycin D in culture medium. The final solvent concentration should not exceed 0.5%.
-
Add the diluted compounds to the respective wells. Include solvent-only wells as a negative control.
-
Incubate the plates for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel assay with a viability reagent) to account for cytotoxic effects.
-
Calculate the percentage inhibition of RRE-driven luciferase expression for each compound concentration.
Protocol 2: Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of compounds to inhibit the anchorage-independent growth of Ras-transformed cells.
1. Materials:
-
Ras-transformed NIH3T3 cells.
-
DMEM with 10% FBS.
-
Noble Agar.
-
6-well tissue culture plates.
-
Test compounds.
2. Procedure:
-
Prepare a base layer of 0.6% agar in DMEM with 10% FBS. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare a top layer of 0.3% agar in DMEM with 10% FBS.
-
Trypsinize and count the Ras-transformed NIH3T3 cells. Resuspend the cells in the 0.3% agar solution at a density of 5 x 10³ cells/mL.
-
Add the test compounds at various concentrations to the cell-agar suspension.
-
Layer 1 mL of the cell-agar-compound suspension on top of the solidified base layer.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days, feeding the colonies every 3-4 days with 100 µL of medium containing the respective compound concentrations.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol (B129727) for 1 hour.
-
Count the number of colonies larger than a predetermined size (e.g., 50 µm in diameter) using a microscope.
-
Calculate the percentage inhibition of colony formation for each compound concentration compared to the solvent control.
Protocol 3: Western Blot Analysis of MMP-1 and MMP-9 Expression
This protocol is for quantifying the protein levels of MMP-1 and MMP-9 in response to compound treatment.
1. Reagents and Equipment:
-
Ras-transformed NIH3T3 cells.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies against MMP-1, MMP-9, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Seed Ras-transformed NIH3T3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against MMP-1, MMP-9, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the MMP-1 and MMP-9 levels to the loading control.
III. Visualizations
Caption: Malolactomycin D Signaling Pathway Inhibition.
Caption: Drug Target Screening Workflow.
References
Application Notes and Protocols for Screening Novel Drug Targets Using Malolactomycin Analogs
Disclaimer: Due to the limited availability of specific data for Malolactomycin C, these application notes and protocols are based on the published research for the closely related and well-characterized compound, Malolactomycin D . The methodologies and principles described herein are presented as a guide for screening compounds of the Malolactomycin class for novel drug targets, particularly those involved in Ras-mediated signaling pathways.
I. Application Notes
Introduction:
Malolactomycin D is a macrolide compound that has been identified as a potent inhibitor of Ras-mediated cell transformation.[1] Oncogenic mutations in the Ras gene are prevalent in a wide range of human cancers, making the Ras signaling pathway a critical target for anti-cancer drug discovery. Malolactomycin D offers a valuable tool for researchers to screen for and characterize novel inhibitors of this pathway. Its mechanism of action involves the suppression of Matrix Metalloproteinase-1 (MMP-1) and Matrix Metalloproteinase-9 (MMP-9) expression by inhibiting the activation of p38 Mitogen-Activated Protein (MAP) kinase and Jun N-terminal-kinase (JNK).[1]
Mechanism of Action:
Malolactomycin D selectively inhibits the transcription of genes controlled by the Ras-responsive element (RRE). This leads to a reduction in the expression of MMP-1 and MMP-9, enzymes that play a crucial role in tumor invasion and metastasis.[1] The inhibitory effect of Malolactomycin D is mediated through the suppression of the p38 MAP kinase and JNK signaling pathways, while not affecting the Extracellular signal-Regulated Kinase (ERK) 1/2 pathway.[1] This specificity makes Malolactomycin D a useful probe for dissecting the downstream signaling cascades of Ras.
Applications:
-
Primary Screening for Inhibitors of Ras-Mediated Transcription: A Ras-responsive element (RRE) coupled with a reporter gene (e.g., luciferase) in a suitable cell line (e.g., NIH3T3) provides a high-throughput screening platform to identify compounds that, like Malolactomycin D, inhibit Ras-downstream signaling.
-
Secondary Assays for Target Validation: Hits from the primary screen can be further validated using assays to assess anchorage-independent growth, a hallmark of cancer cells, and to quantify the expression of Ras-inducible genes such as MMP-1 and MMP-9.
-
Mechanism of Action Studies: Malolactomycin D can be used as a reference compound to investigate the role of the p38 MAPK and JNK pathways in Ras-induced cellular transformation and to identify novel downstream targets.
Data Presentation:
| Parameter | Malolactomycin D | Effect | Cell Line |
| Anchorage-Independent Growth | Preferential Inhibition | Suppression of colony formation in soft agar | Ras-transformed NIH3T3 cells |
| MMP-1 Expression | Reduced | Translational and transcriptional level | Ras-transformed NIH3T3 cells |
| MMP-9 Expression | Reduced | Translational and transcriptional level | Ras-transformed NIH3T3 cells |
| p38 MAP Kinase Activation | Inhibited | Suppression of phosphorylation | Ras-transformed NIH3T3 cells |
| JNK Activation | Inhibited | Suppression of phosphorylation | Ras-transformed NIH3T3 cells |
| ERK1/2 Activation | No effect | - | Ras-transformed NIH3T3 cells |
II. Experimental Protocols
Protocol 1: Ras-Responsive Element (RRE) Reporter Gene Assay for Primary Screening
This protocol describes a cell-based assay to screen for inhibitors of Ras-mediated transcription.
1. Cell Line and Reagents:
-
NIH3T3 cell line stably transfected with a Ras-responsive element (RRE)-luciferase reporter construct.
-
Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS), 100 U/mL penicillin, and 100 µg/mL streptomycin.
-
Test compounds (including Malolactomycin D as a positive control) dissolved in a suitable solvent (e.g., DMSO).
-
Luciferase Assay System (e.g., Promega).
-
96-well white, clear-bottom tissue culture plates.
-
Luminometer.
2. Procedure:
-
Seed the RRE-luciferase NIH3T3 cells in 96-well plates at a density of 1 x 10⁴ cells/well in 100 µL of culture medium.
-
Incubate the plates at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours.
-
Prepare serial dilutions of the test compounds and Malolactomycin D in culture medium. The final solvent concentration should not exceed 0.5%.
-
Add the diluted compounds to the respective wells. Include solvent-only wells as a negative control.
-
Incubate the plates for an additional 24 hours.
-
Lyse the cells and measure the luciferase activity according to the manufacturer's instructions for the luciferase assay system.
-
Normalize the luciferase activity to a measure of cell viability (e.g., a parallel assay with a viability reagent) to account for cytotoxic effects.
-
Calculate the percentage inhibition of RRE-driven luciferase expression for each compound concentration.
Protocol 2: Anchorage-Independent Growth (Soft Agar) Assay
This assay assesses the ability of compounds to inhibit the anchorage-independent growth of Ras-transformed cells.
1. Materials:
-
Ras-transformed NIH3T3 cells.
-
DMEM with 10% FBS.
-
Noble Agar.
-
6-well tissue culture plates.
-
Test compounds.
2. Procedure:
-
Prepare a base layer of 0.6% agar in DMEM with 10% FBS. Add 2 mL of this solution to each well of a 6-well plate and allow it to solidify at room temperature.
-
Prepare a top layer of 0.3% agar in DMEM with 10% FBS.
-
Trypsinize and count the Ras-transformed NIH3T3 cells. Resuspend the cells in the 0.3% agar solution at a density of 5 x 10³ cells/mL.
-
Add the test compounds at various concentrations to the cell-agar suspension.
-
Layer 1 mL of the cell-agar-compound suspension on top of the solidified base layer.
-
Incubate the plates at 37°C in a 5% CO₂ incubator for 14-21 days, feeding the colonies every 3-4 days with 100 µL of medium containing the respective compound concentrations.
-
After the incubation period, stain the colonies with a solution of 0.005% crystal violet in methanol for 1 hour.
-
Count the number of colonies larger than a predetermined size (e.g., 50 µm in diameter) using a microscope.
-
Calculate the percentage inhibition of colony formation for each compound concentration compared to the solvent control.
Protocol 3: Western Blot Analysis of MMP-1 and MMP-9 Expression
This protocol is for quantifying the protein levels of MMP-1 and MMP-9 in response to compound treatment.
1. Reagents and Equipment:
-
Ras-transformed NIH3T3 cells.
-
Test compounds.
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors).
-
BCA Protein Assay Kit.
-
SDS-PAGE gels.
-
PVDF membranes.
-
Primary antibodies against MMP-1, MMP-9, and a loading control (e.g., β-actin or GAPDH).
-
HRP-conjugated secondary antibodies.
-
Chemiluminescent substrate.
-
Imaging system.
2. Procedure:
-
Seed Ras-transformed NIH3T3 cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with various concentrations of the test compounds for 24-48 hours.
-
Lyse the cells in lysis buffer and determine the protein concentration using the BCA assay.
-
Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-PAGE gel.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with the primary antibodies against MMP-1, MMP-9, and the loading control overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Quantify the band intensities using densitometry software and normalize the MMP-1 and MMP-9 levels to the loading control.
III. Visualizations
Caption: Malolactomycin D Signaling Pathway Inhibition.
Caption: Drug Target Screening Workflow.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Malolactomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a novel antibiotic with potential therapeutic applications against a range of bacterial pathogens. As a member of the macrolide class of antibiotics, its putative mechanism of action involves the inhibition of bacterial protein synthesis. These application notes provide detailed protocols for conducting preclinical in vivo efficacy studies to evaluate this compound, using established murine infection models. The following sections outline the experimental design, methodologies, and data presentation for assessing the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria.
Hypothetical Mechanism of Action of this compound
This compound is hypothesized to exert its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. This binding event is thought to interfere with the translocation step of protein synthesis, leading to the inhibition of bacterial growth and proliferation. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action for this compound.
Experimental Design and Workflow
A typical in vivo efficacy study for a novel antibiotic like this compound follows a standardized workflow. This ensures reproducibility and allows for the accurate assessment of the compound's therapeutic potential. The workflow encompasses animal model selection, infection establishment, therapeutic intervention, and endpoint analysis.
Caption: General workflow for in vivo efficacy studies.
Protocol 1: Murine Neutropenic Thigh Infection Model for Staphylococcus aureus
This model is a standard for evaluating the efficacy of antimicrobial agents against localized soft tissue infections.[1]
1. Materials
-
This compound (vehicle to be determined based on solubility)
-
Vancomycin (positive control)
-
Vehicle control (e.g., sterile saline or PBS)
-
Staphylococcus aureus (e.g., MRSA strain USA300 or ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
6-8 week old female ICR (CD-1) or BALB/c mice
-
Sterile syringes and needles
-
Tissue homogenizer
-
Sterile PBS
2. Methods
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus in TSB overnight at 37°C.
-
Subculture into fresh TSB and grow to mid-log phase.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10^7 CFU/mL. The exact concentration should be confirmed by serial dilution and plating on TSA.
-
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.[2]
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum (approximately 1 x 10^6 CFU) intramuscularly into the right thigh of each mouse.[2]
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Divide mice into treatment groups (n=5-10 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Vancomycin at a clinically relevant dose)
-
-
Administer treatments via a clinically relevant route (e.g., intravenous, intraperitoneal, or subcutaneous) at specified intervals (e.g., every 8 or 12 hours) for a defined period (e.g., 24-48 hours).
-
-
Endpoint Analysis (Bacterial Load):
-
At 24 or 48 hours post-treatment initiation, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.[2]
-
Perform serial dilutions of the homogenate and plate on TSA to determine the number of colony-forming units (CFU) per gram of tissue.
-
3. Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/gram of Thigh Tissue (± SD) |
| Vehicle Control | - | 7.5 ± 0.4 |
| This compound | 10 | 6.2 ± 0.5 |
| This compound | 25 | 4.8 ± 0.6 |
| This compound | 50 | 3.1 ± 0.3 |
| Vancomycin | 110 | 3.5 ± 0.4 |
Protocol 2: Murine Systemic Infection (Bacteremia) Model for Escherichia coli
This model is used to assess the efficacy of antibiotics against systemic infections that can lead to sepsis.[3]
1. Materials
-
This compound
-
Ciprofloxacin (positive control)
-
Vehicle control
-
Escherichia coli (e.g., uropathogenic strain CFT073 or a clinical isolate)
-
Luria-Bertani (LB) Broth and Agar
-
6-8 week old female C57BL/6 or BALB/c mice
-
Sterile syringes and needles
2. Methods
-
Preparation of Bacterial Inoculum:
-
Culture E. coli in LB broth overnight at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10^8 CFU/mL. The exact concentration should be confirmed by serial dilution and plating on LB agar.
-
-
Infection:
-
Inject 0.1 mL of the bacterial inoculum (approximately 1 x 10^7 CFU) intravenously (IV) via the tail vein.
-
-
Treatment:
-
Initiate treatment 1-2 hours post-infection.
-
Divide mice into treatment groups (n=10-15 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Ciprofloxacin at a clinically relevant dose)
-
-
Administer treatments via a clinically relevant route at specified intervals for a defined period (e.g., up to 7 days).
-
-
Endpoint Analysis (Survival):
-
Monitor the mice at least twice daily for up to 7 days post-infection.
-
Record survival and any clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia).
-
Mice that become moribund should be euthanized according to ethical guidelines.
-
3. Data Presentation
| Treatment Group | Dose (mg/kg) | Number of Survivors / Total | Percent Survival | Median Survival Time (Days) |
| Vehicle Control | - | 1 / 15 | 6.7% | 1.5 |
| This compound | 10 | 5 / 15 | 33.3% | 3.0 |
| This compound | 25 | 10 / 15 | 66.7% | >7.0 |
| This compound | 50 | 14 / 15 | 93.3% | >7.0 |
| Ciprofloxacin | 10 | 13 / 15 | 86.7% | >7.0 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
To optimize the dosing regimen of this compound, it is crucial to perform pharmacokinetic studies in infected animals to determine parameters such as half-life, volume of distribution, and clearance. This data can then be integrated with the efficacy data (e.g., MIC values) to determine the PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best correlates with efficacy.
Conclusion
These detailed protocols provide a framework for the in vivo evaluation of this compound. The murine neutropenic thigh infection model is a robust tool for assessing efficacy against localized Gram-positive infections, while the systemic infection model is critical for evaluating the potential of this compound to treat life-threatening bacteremia caused by Gram-negative pathogens. Rigorous adherence to these protocols will yield valuable data to support the further development of this compound as a novel antimicrobial agent.
References
Application Notes and Protocols for In Vivo Efficacy Studies of Malolactomycin C
For Researchers, Scientists, and Drug Development Professionals
Introduction
Malolactomycin C is a novel antibiotic with potential therapeutic applications against a range of bacterial pathogens. As a member of the macrolide class of antibiotics, its putative mechanism of action involves the inhibition of bacterial protein synthesis. These application notes provide detailed protocols for conducting preclinical in vivo efficacy studies to evaluate this compound, using established murine infection models. The following sections outline the experimental design, methodologies, and data presentation for assessing the antimicrobial activity of this compound against both Gram-positive and Gram-negative bacteria.
Hypothetical Mechanism of Action of this compound
This compound is hypothesized to exert its antibacterial effect by binding to the 50S ribosomal subunit of susceptible bacteria. This binding event is thought to interfere with the translocation step of protein synthesis, leading to the inhibition of bacterial growth and proliferation. The diagram below illustrates this proposed mechanism.
Caption: Proposed mechanism of action for this compound.
Experimental Design and Workflow
A typical in vivo efficacy study for a novel antibiotic like this compound follows a standardized workflow. This ensures reproducibility and allows for the accurate assessment of the compound's therapeutic potential. The workflow encompasses animal model selection, infection establishment, therapeutic intervention, and endpoint analysis.
Caption: General workflow for in vivo efficacy studies.
Protocol 1: Murine Neutropenic Thigh Infection Model for Staphylococcus aureus
This model is a standard for evaluating the efficacy of antimicrobial agents against localized soft tissue infections.[1]
1. Materials
-
This compound (vehicle to be determined based on solubility)
-
Vancomycin (positive control)
-
Vehicle control (e.g., sterile saline or PBS)
-
Staphylococcus aureus (e.g., MRSA strain USA300 or ATCC 29213)
-
Tryptic Soy Broth (TSB) and Agar (TSA)
-
Cyclophosphamide
-
6-8 week old female ICR (CD-1) or BALB/c mice
-
Sterile syringes and needles
-
Tissue homogenizer
-
Sterile PBS
2. Methods
-
Preparation of Bacterial Inoculum:
-
Culture S. aureus in TSB overnight at 37°C.
-
Subculture into fresh TSB and grow to mid-log phase.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10^7 CFU/mL. The exact concentration should be confirmed by serial dilution and plating on TSA.
-
-
Induction of Neutropenia:
-
Administer cyclophosphamide intraperitoneally (IP) at 150 mg/kg four days prior to infection and 100 mg/kg one day prior to infection to induce neutropenia.[2]
-
-
Infection:
-
Anesthetize the mice.
-
Inject 0.1 mL of the bacterial inoculum (approximately 1 x 10^6 CFU) intramuscularly into the right thigh of each mouse.[2]
-
-
Treatment:
-
Initiate treatment 2 hours post-infection.
-
Divide mice into treatment groups (n=5-10 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Vancomycin at a clinically relevant dose)
-
-
Administer treatments via a clinically relevant route (e.g., intravenous, intraperitoneal, or subcutaneous) at specified intervals (e.g., every 8 or 12 hours) for a defined period (e.g., 24-48 hours).
-
-
Endpoint Analysis (Bacterial Load):
-
At 24 or 48 hours post-treatment initiation, euthanize the mice.
-
Aseptically dissect the entire thigh muscle.
-
Homogenize the tissue in a known volume of sterile PBS.[2]
-
Perform serial dilutions of the homogenate and plate on TSA to determine the number of colony-forming units (CFU) per gram of tissue.
-
3. Data Presentation
| Treatment Group | Dose (mg/kg) | Mean Log10 CFU/gram of Thigh Tissue (± SD) |
| Vehicle Control | - | 7.5 ± 0.4 |
| This compound | 10 | 6.2 ± 0.5 |
| This compound | 25 | 4.8 ± 0.6 |
| This compound | 50 | 3.1 ± 0.3 |
| Vancomycin | 110 | 3.5 ± 0.4 |
Protocol 2: Murine Systemic Infection (Bacteremia) Model for Escherichia coli
This model is used to assess the efficacy of antibiotics against systemic infections that can lead to sepsis.[3]
1. Materials
-
This compound
-
Ciprofloxacin (positive control)
-
Vehicle control
-
Escherichia coli (e.g., uropathogenic strain CFT073 or a clinical isolate)
-
Luria-Bertani (LB) Broth and Agar
-
6-8 week old female C57BL/6 or BALB/c mice
-
Sterile syringes and needles
2. Methods
-
Preparation of Bacterial Inoculum:
-
Culture E. coli in LB broth overnight at 37°C.
-
Wash the bacterial cells with sterile PBS and resuspend to a final concentration of approximately 1 x 10^8 CFU/mL. The exact concentration should be confirmed by serial dilution and plating on LB agar.
-
-
Infection:
-
Inject 0.1 mL of the bacterial inoculum (approximately 1 x 10^7 CFU) intravenously (IV) via the tail vein.
-
-
Treatment:
-
Initiate treatment 1-2 hours post-infection.
-
Divide mice into treatment groups (n=10-15 per group):
-
Vehicle Control
-
This compound (e.g., 10, 25, 50 mg/kg)
-
Positive Control (e.g., Ciprofloxacin at a clinically relevant dose)
-
-
Administer treatments via a clinically relevant route at specified intervals for a defined period (e.g., up to 7 days).
-
-
Endpoint Analysis (Survival):
-
Monitor the mice at least twice daily for up to 7 days post-infection.
-
Record survival and any clinical signs of illness (e.g., lethargy, ruffled fur, hypothermia).
-
Mice that become moribund should be euthanized according to ethical guidelines.
-
3. Data Presentation
| Treatment Group | Dose (mg/kg) | Number of Survivors / Total | Percent Survival | Median Survival Time (Days) |
| Vehicle Control | - | 1 / 15 | 6.7% | 1.5 |
| This compound | 10 | 5 / 15 | 33.3% | 3.0 |
| This compound | 25 | 10 / 15 | 66.7% | >7.0 |
| This compound | 50 | 14 / 15 | 93.3% | >7.0 |
| Ciprofloxacin | 10 | 13 / 15 | 86.7% | >7.0 |
Pharmacokinetic/Pharmacodynamic (PK/PD) Considerations
To optimize the dosing regimen of this compound, it is crucial to perform pharmacokinetic studies in infected animals to determine parameters such as half-life, volume of distribution, and clearance. This data can then be integrated with the efficacy data (e.g., MIC values) to determine the PK/PD index (e.g., AUC/MIC, Cmax/MIC, or %T>MIC) that best correlates with efficacy.
Conclusion
These detailed protocols provide a framework for the in vivo evaluation of this compound. The murine neutropenic thigh infection model is a robust tool for assessing efficacy against localized Gram-positive infections, while the systemic infection model is critical for evaluating the potential of this compound to treat life-threatening bacteremia caused by Gram-negative pathogens. Rigorous adherence to these protocols will yield valuable data to support the further development of this compound as a novel antimicrobial agent.
References
Troubleshooting & Optimization
Technical Support Center: Optimizing Malolactomycin C Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Malolactomycin C from fermentation. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation and provides systematic approaches to resolving them.
Q1: We are observing good growth of our Streptomyces strain, but little to no this compound production. What are the likely causes and how can we troubleshoot this?
A1: This is a common issue where primary metabolism (cell growth) is favored over secondary metabolism (antibiotic production). Several factors could be at play:
-
Suboptimal Induction of Biosynthesis: The biosynthetic gene cluster for this compound may not be adequately induced.
-
Nutrient Repression: The presence of readily metabolized carbon or nitrogen sources can repress secondary metabolite production.
-
Unfavorable Environmental Conditions: Key fermentation parameters such as pH, temperature, or dissolved oxygen may be outside the optimal range for production, even if they support growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield with good biomass.
Q2: We are experiencing significant batch-to-batch variability in our this compound yield. How can we improve the consistency of our fermentations?
A2: Batch-to-batch variability often points to inconsistencies in the experimental setup and execution. To improve reproducibility, focus on the following areas:
-
Inoculum Preparation: Standardize the age, size, and physiological state of the inoculum. Inconsistencies here can have a cascading effect on the fermentation.
-
Media Preparation: Ensure precise weighing of all components and consistent sterilization procedures. Some media components can degrade if autoclaved for too long or at too high a temperature.
-
Environmental Control: Tightly control all fermentation parameters (pH, temperature, agitation, aeration) throughout the entire process.
Q3: Our this compound production starts strong but then plateaus or declines prematurely. What could be the cause?
A3: A premature plateau in production can be due to several factors:
-
Nutrient Limitation: A key precursor or nutrient for this compound biosynthesis may be depleted.
-
Feedback Inhibition: The accumulation of this compound itself may be inhibiting its own production.
-
Accumulation of Toxic Byproducts: The buildup of toxic metabolic byproducts can inhibit cell function and secondary metabolite production.
Consider implementing a fed-batch strategy to supply limiting nutrients or precursors during the fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound?
A1: Malolactomycins are produced by species of Streptomyces, a genus of Gram-positive bacteria known for producing a wide variety of secondary metabolites.
Q2: What are the key fermentation parameters to consider for optimizing this compound production?
A2: Key parameters to optimize include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, dissolved oxygen (controlled by agitation and aeration rates), and fermentation time.[1]
Q3: How does the choice of carbon and nitrogen source affect this compound yield?
A3: The type and concentration of carbon and nitrogen sources are critical.[2] Rapidly metabolized sources like glucose may support rapid growth but can repress secondary metabolite production (carbon catabolite repression).[3] Slower-metabolized or more complex sources are often preferable for antibiotic production. Similarly, the type of nitrogen source can significantly influence yield.
Q4: What is a general protocol for extracting and purifying this compound from the fermentation broth?
A4: A general approach involves separating the mycelium from the broth, followed by solvent extraction of both the supernatant and the mycelial cake. The crude extract can then be purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to screen the effects of different carbon and nitrogen sources on this compound production.
-
Prepare a basal fermentation medium. This medium should contain all essential nutrients except for the variable carbon or nitrogen source.
-
Set up a series of flasks. For carbon source optimization, add different carbon sources (e.g., glucose, fructose, starch, glycerol) to the basal medium at a fixed concentration. For nitrogen source optimization, use a single carbon source and vary the nitrogen source (e.g., peptone, yeast extract, ammonium (B1175870) sulfate).
-
Inoculate all flasks with a standardized inoculum of the Streptomyces strain.
-
Incubate the flasks under controlled conditions (temperature, agitation).
-
Collect samples at regular intervals and analyze for biomass and this compound concentration.
-
Compare the results to identify the optimal carbon and nitrogen sources for this compound production.
Protocol 2: Extraction and Quantification of this compound
This protocol outlines a general method for extracting and quantifying this compound from a fermentation broth.
-
Sample Preparation: Centrifuge a known volume of fermentation broth to separate the mycelium from the supernatant.
-
Extraction:
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Extract the mycelial pellet separately with the same solvent, possibly with sonication to improve cell lysis and extraction.
-
-
Combine and Evaporate: Pool the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
Quantification: Analyze the reconstituted extract by HPLC with a suitable column and detection method (e.g., UV-Vis or Mass Spectrometry). Quantify the this compound peak by comparing its area to a standard curve of purified this compound.
Data Presentation
Table 1: Effect of Different Carbon Sources on this compound Yield (Illustrative Data)
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 50 |
| Fructose | 7.8 | 75 |
| Soluble Starch | 6.2 | 120 |
| Glycerol | 6.5 | 110 |
Table 2: Effect of Different Nitrogen Sources on this compound Yield (Illustrative Data)
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Peptone | 7.1 | 95 |
| Yeast Extract | 8.0 | 130 |
| Ammonium Sulfate | 5.5 | 40 |
| Soytone | 7.5 | 115 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized signaling pathway for secondary metabolite production.
Caption: Workflow for fermentation process optimization.
References
Technical Support Center: Optimizing Malolactomycin C Fermentation
This technical support center is designed for researchers, scientists, and drug development professionals to provide guidance on improving the yield of Malolactomycin C from fermentation. The information is presented in a question-and-answer format to address specific issues you may encounter.
Troubleshooting Guide
This guide addresses common problems encountered during this compound fermentation and provides systematic approaches to resolving them.
Q1: We are observing good growth of our Streptomyces strain, but little to no this compound production. What are the likely causes and how can we troubleshoot this?
A1: This is a common issue where primary metabolism (cell growth) is favored over secondary metabolism (antibiotic production). Several factors could be at play:
-
Suboptimal Induction of Biosynthesis: The biosynthetic gene cluster for this compound may not be adequately induced.
-
Nutrient Repression: The presence of readily metabolized carbon or nitrogen sources can repress secondary metabolite production.
-
Unfavorable Environmental Conditions: Key fermentation parameters such as pH, temperature, or dissolved oxygen may be outside the optimal range for production, even if they support growth.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low product yield with good biomass.
Q2: We are experiencing significant batch-to-batch variability in our this compound yield. How can we improve the consistency of our fermentations?
A2: Batch-to-batch variability often points to inconsistencies in the experimental setup and execution. To improve reproducibility, focus on the following areas:
-
Inoculum Preparation: Standardize the age, size, and physiological state of the inoculum. Inconsistencies here can have a cascading effect on the fermentation.
-
Media Preparation: Ensure precise weighing of all components and consistent sterilization procedures. Some media components can degrade if autoclaved for too long or at too high a temperature.
-
Environmental Control: Tightly control all fermentation parameters (pH, temperature, agitation, aeration) throughout the entire process.
Q3: Our this compound production starts strong but then plateaus or declines prematurely. What could be the cause?
A3: A premature plateau in production can be due to several factors:
-
Nutrient Limitation: A key precursor or nutrient for this compound biosynthesis may be depleted.
-
Feedback Inhibition: The accumulation of this compound itself may be inhibiting its own production.
-
Accumulation of Toxic Byproducts: The buildup of toxic metabolic byproducts can inhibit cell function and secondary metabolite production.
Consider implementing a fed-batch strategy to supply limiting nutrients or precursors during the fermentation.
Frequently Asked Questions (FAQs)
Q1: What is the producing organism of this compound?
A1: Malolactomycins are produced by species of Streptomyces, a genus of Gram-positive bacteria known for producing a wide variety of secondary metabolites.
Q2: What are the key fermentation parameters to consider for optimizing this compound production?
A2: Key parameters to optimize include the composition of the fermentation medium (carbon and nitrogen sources), pH, temperature, dissolved oxygen (controlled by agitation and aeration rates), and fermentation time.[1]
Q3: How does the choice of carbon and nitrogen source affect this compound yield?
A3: The type and concentration of carbon and nitrogen sources are critical.[2] Rapidly metabolized sources like glucose may support rapid growth but can repress secondary metabolite production (carbon catabolite repression).[3] Slower-metabolized or more complex sources are often preferable for antibiotic production. Similarly, the type of nitrogen source can significantly influence yield.
Q4: What is a general protocol for extracting and purifying this compound from the fermentation broth?
A4: A general approach involves separating the mycelium from the broth, followed by solvent extraction of both the supernatant and the mycelial cake. The crude extract can then be purified using chromatographic techniques like High-Performance Liquid Chromatography (HPLC).
Experimental Protocols
Protocol 1: One-Factor-at-a-Time (OFAT) Media Optimization
This protocol is designed to screen the effects of different carbon and nitrogen sources on this compound production.
-
Prepare a basal fermentation medium. This medium should contain all essential nutrients except for the variable carbon or nitrogen source.
-
Set up a series of flasks. For carbon source optimization, add different carbon sources (e.g., glucose, fructose, starch, glycerol) to the basal medium at a fixed concentration. For nitrogen source optimization, use a single carbon source and vary the nitrogen source (e.g., peptone, yeast extract, ammonium sulfate).
-
Inoculate all flasks with a standardized inoculum of the Streptomyces strain.
-
Incubate the flasks under controlled conditions (temperature, agitation).
-
Collect samples at regular intervals and analyze for biomass and this compound concentration.
-
Compare the results to identify the optimal carbon and nitrogen sources for this compound production.
Protocol 2: Extraction and Quantification of this compound
This protocol outlines a general method for extracting and quantifying this compound from a fermentation broth.
-
Sample Preparation: Centrifuge a known volume of fermentation broth to separate the mycelium from the supernatant.
-
Extraction:
-
Extract the supernatant with an equal volume of a suitable organic solvent (e.g., ethyl acetate).
-
Extract the mycelial pellet separately with the same solvent, possibly with sonication to improve cell lysis and extraction.
-
-
Combine and Evaporate: Pool the organic extracts and evaporate to dryness under reduced pressure.
-
Reconstitution: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol) for analysis.
-
Quantification: Analyze the reconstituted extract by HPLC with a suitable column and detection method (e.g., UV-Vis or Mass Spectrometry). Quantify the this compound peak by comparing its area to a standard curve of purified this compound.
Data Presentation
Table 1: Effect of Different Carbon Sources on this compound Yield (Illustrative Data)
| Carbon Source (20 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Glucose | 8.5 | 50 |
| Fructose | 7.8 | 75 |
| Soluble Starch | 6.2 | 120 |
| Glycerol | 6.5 | 110 |
Table 2: Effect of Different Nitrogen Sources on this compound Yield (Illustrative Data)
| Nitrogen Source (10 g/L) | Biomass (g/L) | This compound Titer (mg/L) |
| Peptone | 7.1 | 95 |
| Yeast Extract | 8.0 | 130 |
| Ammonium Sulfate | 5.5 | 40 |
| Soytone | 7.5 | 115 |
Visualizations
Signaling Pathways and Experimental Workflows
Caption: Generalized signaling pathway for secondary metabolite production.
Caption: Workflow for fermentation process optimization.
References
Overcoming Malolactomycin C solubility issues in aqueous solutions
Welcome to the technical support center for Malolactomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a 40-membered macrolide antibiotic produced by Streptomyces sp.[1]. Like many complex natural products, it is a hydrophobic molecule, which leads to poor solubility in aqueous solutions. This low solubility can be a significant hurdle for in vitro and in vivo experiments, making it difficult to achieve desired concentrations in biological assays and challenging for formulation development.
Q2: What are the known solvents for this compound?
This compound is soluble in organic solvents such as methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO)[1]. These solvents are typically used to prepare high-concentration stock solutions.
Q3: What general strategies can be employed to improve the aqueous solubility of this compound?
Several techniques can be used to enhance the solubility of hydrophobic compounds like this compound. These can be broadly categorized as physical and chemical modifications[2]:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound, which can increase its solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.
-
Micronization: Reducing the particle size to increase the surface area for dissolution[2][3].
-
Solid Dispersion: Dispersing the drug in a highly soluble carrier matrix.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions or liposomes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Question: Why is this happening and what can I do to prevent it?
-
Answer: This is a common issue when diluting a stock solution of a hydrophobic compound dissolved in a strong organic solvent into an aqueous medium. The organic solvent disperses, and the compound crashes out of the solution because it is not soluble in the final concentration of the organic solvent in water.
Solutions:
-
Decrease the final concentration: Try diluting to a lower final concentration of this compound.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a co-solvent. See the protocol for co-solvent systems below.
-
Incorporate a surfactant: A small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) in your aqueous buffer can help to keep the compound in solution.
-
Utilize cyclodextrins: Pre-complexing this compound with a cyclodextrin (B1172386) can significantly enhance its aqueous solubility.
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Question: Could solubility issues be the cause of my inconsistent results?
-
Answer: Yes, poor solubility can lead to variable concentrations of the active compound in your assays, resulting in poor reproducibility. It is crucial to ensure that this compound is fully dissolved in your final assay medium.
Recommendations:
-
Visually inspect your solutions: Before use, carefully inspect your final diluted solutions for any signs of precipitation (e.g., cloudiness, visible particles).
-
Perform a solubility test: Empirically determine the solubility of this compound in your specific assay buffer under your experimental conditions (e.g., temperature).
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution. Avoid repeated freeze-thaw cycles of aqueous solutions.
-
Issue 3: I need to prepare a high-concentration aqueous solution of this compound for an in vivo study.
-
Question: What are the best approaches for achieving higher aqueous concentrations for animal studies?
-
Answer: For in vivo applications, formulation strategies are critical. Simple co-solvent systems may not be sufficient or could have toxicity issues.
Suggested Approaches:
-
Cyclodextrin complexation: This is a widely used method to improve the solubility and bioavailability of hydrophobic drugs. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can encapsulate this compound and improve its systemic exposure.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the dissolution rate and saturation solubility.
-
Data Presentation: Illustrative Solubility Data
The following tables present illustrative data on the potential effects of different solubilization strategies on this compound. Note: This data is for exemplary purposes to demonstrate expected trends, as specific experimental values for this compound are not publicly available.
Table 1: Effect of pH on the Aqueous Solubility of this compound (Illustrative)
| pH | Estimated Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 5.0 | 5 | 5 |
| 6.0 | 2 | 2 |
| 7.4 | 1 | 1 |
| 8.0 | 0.8 | 0.8 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound at pH 7.4 (Illustrative)
| Co-solvent System (in PBS) | Estimated Solubility (µg/mL) | Fold Increase (vs. PBS alone) |
| 10% Ethanol (B145695) | 10 | 10 |
| 20% Ethanol | 35 | 35 |
| 10% PEG 400 | 15 | 15 |
| 20% PEG 400 | 50 | 50 |
| 10% DMSO | 25 | 25 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at pH 7.4 (Illustrative)
| Cyclodextrin (in water) | Estimated Solubility (µg/mL) | Fold Increase (vs. water alone) |
| 1% HP-β-CD | 50 | 50 |
| 5% HP-β-CD | 250 | 250 |
| 1% SBE-β-CD | 75 | 75 |
| 5% SBE-β-CD | 400 | 400 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a water-miscible co-solvent (e.g., 5%, 10%, 20% v/v of ethanol or PEG 400).
-
Add a small volume of your this compound stock solution in DMSO to each co-solvent buffer to achieve the desired final concentration.
-
Vortex immediately and thoroughly after adding the stock solution.
-
Visually inspect for any precipitation.
-
It is recommended to prepare a vehicle control containing the same concentration of DMSO and co-solvent for your experiments.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
In a mortar, place the calculated amount of cyclodextrin (e.g., HP-β-CD).
-
Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the cyclodextrin to form a paste.
-
Add the calculated amount of this compound to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting paste under vacuum or in a desiccator to obtain a solid powder of the complex.
-
The resulting powder can then be dissolved in an aqueous buffer.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound and troubleshooting precipitation issues.
Caption: Postulated inhibitory action of this compound analogues on the Ras signaling pathway.
References
Overcoming Malolactomycin C solubility issues in aqueous solutions
Welcome to the technical support center for Malolactomycin C. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming the challenges associated with the aqueous solubility of this compound. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to facilitate your research.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its aqueous solubility a concern?
This compound is a 40-membered macrolide antibiotic produced by Streptomyces sp.[1]. Like many complex natural products, it is a hydrophobic molecule, which leads to poor solubility in aqueous solutions. This low solubility can be a significant hurdle for in vitro and in vivo experiments, making it difficult to achieve desired concentrations in biological assays and challenging for formulation development.
Q2: What are the known solvents for this compound?
This compound is soluble in organic solvents such as methanol and dimethyl sulfoxide (DMSO)[1]. These solvents are typically used to prepare high-concentration stock solutions.
Q3: What general strategies can be employed to improve the aqueous solubility of this compound?
Several techniques can be used to enhance the solubility of hydrophobic compounds like this compound. These can be broadly categorized as physical and chemical modifications[2]:
-
Co-solvency: Using a mixture of water and a water-miscible organic solvent to increase solubility.
-
pH Adjustment: Modifying the pH of the aqueous solution to ionize the compound, which can increase its solubility.
-
Complexation: Using agents like cyclodextrins to form inclusion complexes that have a hydrophilic exterior.
-
Micronization: Reducing the particle size to increase the surface area for dissolution[2][3].
-
Solid Dispersion: Dispersing the drug in a highly soluble carrier matrix.
-
Lipid-Based Formulations: Incorporating the compound into lipid-based delivery systems like emulsions or liposomes.
Troubleshooting Guide
This guide addresses common issues encountered when working with this compound in aqueous solutions.
Issue 1: My this compound precipitates when I dilute my DMSO stock solution into an aqueous buffer.
-
Question: Why is this happening and what can I do to prevent it?
-
Answer: This is a common issue when diluting a stock solution of a hydrophobic compound dissolved in a strong organic solvent into an aqueous medium. The organic solvent disperses, and the compound crashes out of the solution because it is not soluble in the final concentration of the organic solvent in water.
Solutions:
-
Decrease the final concentration: Try diluting to a lower final concentration of this compound.
-
Use a co-solvent system: Instead of diluting directly into a purely aqueous buffer, use a buffer containing a co-solvent. See the protocol for co-solvent systems below.
-
Incorporate a surfactant: A small amount of a biocompatible surfactant (e.g., Tween® 80 or Pluronic® F-68) in your aqueous buffer can help to keep the compound in solution.
-
Utilize cyclodextrins: Pre-complexing this compound with a cyclodextrin can significantly enhance its aqueous solubility.
-
Issue 2: I am observing inconsistent results in my biological assays.
-
Question: Could solubility issues be the cause of my inconsistent results?
-
Answer: Yes, poor solubility can lead to variable concentrations of the active compound in your assays, resulting in poor reproducibility. It is crucial to ensure that this compound is fully dissolved in your final assay medium.
Recommendations:
-
Visually inspect your solutions: Before use, carefully inspect your final diluted solutions for any signs of precipitation (e.g., cloudiness, visible particles).
-
Perform a solubility test: Empirically determine the solubility of this compound in your specific assay buffer under your experimental conditions (e.g., temperature).
-
Prepare fresh dilutions: Prepare fresh dilutions of this compound for each experiment from a well-dissolved stock solution. Avoid repeated freeze-thaw cycles of aqueous solutions.
-
Issue 3: I need to prepare a high-concentration aqueous solution of this compound for an in vivo study.
-
Question: What are the best approaches for achieving higher aqueous concentrations for animal studies?
-
Answer: For in vivo applications, formulation strategies are critical. Simple co-solvent systems may not be sufficient or could have toxicity issues.
Suggested Approaches:
-
Cyclodextrin complexation: This is a widely used method to improve the solubility and bioavailability of hydrophobic drugs. Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice for parenteral formulations.
-
Lipid-based formulations: Self-emulsifying drug delivery systems (SEDDS) or liposomal formulations can encapsulate this compound and improve its systemic exposure.
-
Nanosuspensions: Reducing the particle size to the nanometer range can increase the dissolution rate and saturation solubility.
-
Data Presentation: Illustrative Solubility Data
The following tables present illustrative data on the potential effects of different solubilization strategies on this compound. Note: This data is for exemplary purposes to demonstrate expected trends, as specific experimental values for this compound are not publicly available.
Table 1: Effect of pH on the Aqueous Solubility of this compound (Illustrative)
| pH | Estimated Solubility (µg/mL) | Fold Increase (vs. pH 7.4) |
| 5.0 | 5 | 5 |
| 6.0 | 2 | 2 |
| 7.4 | 1 | 1 |
| 8.0 | 0.8 | 0.8 |
Table 2: Effect of Co-solvents on the Aqueous Solubility of this compound at pH 7.4 (Illustrative)
| Co-solvent System (in PBS) | Estimated Solubility (µg/mL) | Fold Increase (vs. PBS alone) |
| 10% Ethanol | 10 | 10 |
| 20% Ethanol | 35 | 35 |
| 10% PEG 400 | 15 | 15 |
| 20% PEG 400 | 50 | 50 |
| 10% DMSO | 25 | 25 |
Table 3: Effect of Cyclodextrins on the Aqueous Solubility of this compound at pH 7.4 (Illustrative)
| Cyclodextrin (in water) | Estimated Solubility (µg/mL) | Fold Increase (vs. water alone) |
| 1% HP-β-CD | 50 | 50 |
| 5% HP-β-CD | 250 | 250 |
| 1% SBE-β-CD | 75 | 75 |
| 5% SBE-β-CD | 400 | 400 |
Experimental Protocols
Protocol 1: Preparation of a this compound Stock Solution
-
Accurately weigh the desired amount of this compound powder.
-
Add the appropriate volume of sterile-filtered DMSO to achieve a high-concentration stock solution (e.g., 10-50 mM).
-
Vortex the solution vigorously until the powder is completely dissolved. A brief sonication in a water bath may aid dissolution.
-
Visually inspect the solution to ensure there are no visible particles.
-
Store the stock solution at -20°C or -80°C in small aliquots to minimize freeze-thaw cycles.
Protocol 2: Solubility Enhancement using a Co-solvent System
-
Prepare a series of aqueous buffers (e.g., PBS, pH 7.4) containing varying percentages of a water-miscible co-solvent (e.g., 5%, 10%, 20% v/v of ethanol or PEG 400).
-
Add a small volume of your this compound stock solution in DMSO to each co-solvent buffer to achieve the desired final concentration.
-
Vortex immediately and thoroughly after adding the stock solution.
-
Visually inspect for any precipitation.
-
It is recommended to prepare a vehicle control containing the same concentration of DMSO and co-solvent for your experiments.
Protocol 3: Solubility Enhancement using Cyclodextrin Complexation (Kneading Method)
-
Determine the desired molar ratio of this compound to cyclodextrin (e.g., 1:1, 1:2).
-
In a mortar, place the calculated amount of cyclodextrin (e.g., HP-β-CD).
-
Add a small amount of a water/ethanol mixture (e.g., 1:1 v/v) to the cyclodextrin to form a paste.
-
Add the calculated amount of this compound to the paste.
-
Knead the mixture thoroughly with a pestle for 30-60 minutes.
-
Dry the resulting paste under vacuum or in a desiccator to obtain a solid powder of the complex.
-
The resulting powder can then be dissolved in an aqueous buffer.
Mandatory Visualizations
Caption: Experimental workflow for dissolving this compound and troubleshooting precipitation issues.
Caption: Postulated inhibitory action of this compound analogues on the Ras signaling pathway.
References
Technical Support Center: Stabilizing Malolactomycin C for Long-Term Storage
Disclaimer: As of November 2025, detailed chemical properties and stability data for Malolactomycin C are not extensively available in the public domain. This guide is based on the general characteristics of polyketide macrolides and related natural products containing lactone moieties. The provided protocols and data are illustrative and should be adapted based on experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is understood to be a polyketide-derived natural product. Compounds of this class, particularly those containing macrolide and α,β-unsaturated lactone functionalities, are often susceptible to degradation under common laboratory conditions. Instability can lead to a loss of biological activity and the formation of undesired impurities, compromising experimental results and the therapeutic potential of the compound.
Q2: What are the primary factors that can cause degradation of this compound?
Based on the general chemistry of related compounds, the primary factors contributing to the degradation of this compound are likely:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring, a common feature in such molecules.
-
Temperature: Elevated temperatures can accelerate various degradation reactions.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation in complex organic molecules.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of sensitive functional groups.
Q3: What are the recommended general storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed, amber vial at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen). For short-term storage of solutions, use a suitable anhydrous, aprotic solvent and store at -20°C.
Q4: I am observing a loss of activity in my this compound samples over time. What could be the cause?
A loss of biological activity is often linked to chemical degradation. The most probable cause is the breakdown of the molecule, potentially through hydrolysis of a lactone ring, which is a common degradation pathway for many macrolides. To confirm this, you can perform analytical tests, such as HPLC, to check for the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Confirm the identity of the main peak by comparing with a fresh standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Re-evaluate your storage and handling procedures. |
| Decreased biological activity | Chemical degradation leading to inactive products. | 1. Analyze the sample by HPLC to assess purity. 2. If degradation is confirmed, prepare fresh solutions from a new stock of solid material. 3. Review solution preparation and storage; avoid aqueous or protic solvents for stock solutions if possible. |
| Precipitation in stock solution | Poor solubility or degradation to an insoluble product. | 1. Try a different solvent system. 2. Gently warm the solution to see if the precipitate redissolves (use with caution as heat can cause degradation). 3. Filter the solution before use and re-quantify the concentration. |
| Color change of the sample | Photodegradation or oxidation. | 1. Store the compound in amber vials and protect it from light during handling. 2. Purge vials with an inert gas before sealing to minimize oxidation. |
Data Presentation: Stability of a Representative Polyketide Macrolide
The following table summarizes hypothetical stability data for a representative polyketide macrolide under various conditions, as determined by HPLC analysis. This data is for illustrative purposes to demonstrate how to present stability findings.
| Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C, Solid, Dark | 0 months | 99.5 | < 0.1 | < 0.1 |
| 6 months | 99.3 | < 0.1 | 0.2 | |
| 12 months | 99.1 | 0.2 | 0.3 | |
| 4°C, Solid, Dark | 0 months | 99.5 | < 0.1 | < 0.1 |
| 6 months | 98.2 | 0.8 | 0.5 | |
| 12 months | 96.5 | 1.5 | 1.0 | |
| 25°C, Solution in Methanol, Dark | 0 hours | 99.4 | 0.1 | 0.2 |
| 24 hours | 95.1 | 2.5 | 1.1 | |
| 48 hours | 90.3 | 5.2 | 2.0 | |
| pH 3 (in solution) | 0 hours | 99.5 | < 0.1 | < 0.1 |
| 6 hours | 92.0 | 6.5 (Hydrolysis Product) | 0.5 | |
| pH 9 (in solution) | 0 hours | 99.5 | < 0.1 | < 0.1 |
| 6 hours | 88.5 | 9.8 (Hydrolysis Product) | 0.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile (B52724) or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Also, reflux a solution of the compound for 6 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or HPLC-MS, to determine the extent of degradation and the profile of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of water (with 0.1% formic acid for better peak shape) and acetonitrile or methanol.
-
A typical starting gradient could be from 20% organic phase to 95% organic phase over 20 minutes.
-
Inject a mixture of the stressed samples from the forced degradation study to observe the separation of the parent compound and its degradants.
-
Adjust the gradient slope, initial and final organic phase concentrations, and flow rate to achieve optimal separation (resolution > 2 between the parent peak and the closest eluting degradant peak).
-
-
Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity. Mass spectrometry (MS) detection is highly recommended for identifying the mass of the parent compound and its degradants.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathway of a Polyketide Macrolide
Caption: Potential degradation pathways for a hypothetical this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Logic for troubleshooting unexpected peaks in HPLC analysis.
Technical Support Center: Stabilizing Malolactomycin C for Long-Term Storage
Disclaimer: As of November 2025, detailed chemical properties and stability data for Malolactomycin C are not extensively available in the public domain. This guide is based on the general characteristics of polyketide macrolides and related natural products containing lactone moieties. The provided protocols and data are illustrative and should be adapted based on experimental observations with this compound.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its stability a concern?
This compound is understood to be a polyketide-derived natural product. Compounds of this class, particularly those containing macrolide and α,β-unsaturated lactone functionalities, are often susceptible to degradation under common laboratory conditions. Instability can lead to a loss of biological activity and the formation of undesired impurities, compromising experimental results and the therapeutic potential of the compound.
Q2: What are the primary factors that can cause degradation of this compound?
Based on the general chemistry of related compounds, the primary factors contributing to the degradation of this compound are likely:
-
pH: Both acidic and alkaline conditions can catalyze the hydrolysis of the lactone ring, a common feature in such molecules.
-
Temperature: Elevated temperatures can accelerate various degradation reactions.
-
Light: Exposure to UV or even ambient light can induce photolytic degradation in complex organic molecules.
-
Oxidation: The presence of oxidizing agents or even atmospheric oxygen can lead to the degradation of sensitive functional groups.
Q3: What are the recommended general storage conditions for this compound?
For long-term storage, it is recommended to store this compound as a solid in a tightly sealed, amber vial at -20°C or below, preferably under an inert atmosphere (e.g., argon or nitrogen). For short-term storage of solutions, use a suitable anhydrous, aprotic solvent and store at -20°C.
Q4: I am observing a loss of activity in my this compound samples over time. What could be the cause?
A loss of biological activity is often linked to chemical degradation. The most probable cause is the breakdown of the molecule, potentially through hydrolysis of a lactone ring, which is a common degradation pathway for many macrolides. To confirm this, you can perform analytical tests, such as HPLC, to check for the appearance of new peaks corresponding to degradation products.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Action |
| Unexpected peaks in HPLC chromatogram | Degradation of this compound. | 1. Confirm the identity of the main peak by comparing with a fresh standard. 2. Perform a forced degradation study (see Experimental Protocols) to identify potential degradation products. 3. Re-evaluate your storage and handling procedures. |
| Decreased biological activity | Chemical degradation leading to inactive products. | 1. Analyze the sample by HPLC to assess purity. 2. If degradation is confirmed, prepare fresh solutions from a new stock of solid material. 3. Review solution preparation and storage; avoid aqueous or protic solvents for stock solutions if possible. |
| Precipitation in stock solution | Poor solubility or degradation to an insoluble product. | 1. Try a different solvent system. 2. Gently warm the solution to see if the precipitate redissolves (use with caution as heat can cause degradation). 3. Filter the solution before use and re-quantify the concentration. |
| Color change of the sample | Photodegradation or oxidation. | 1. Store the compound in amber vials and protect it from light during handling. 2. Purge vials with an inert gas before sealing to minimize oxidation. |
Data Presentation: Stability of a Representative Polyketide Macrolide
The following table summarizes hypothetical stability data for a representative polyketide macrolide under various conditions, as determined by HPLC analysis. This data is for illustrative purposes to demonstrate how to present stability findings.
| Condition | Time Point | Purity (%) | Major Degradant 1 (%) | Major Degradant 2 (%) |
| -20°C, Solid, Dark | 0 months | 99.5 | < 0.1 | < 0.1 |
| 6 months | 99.3 | < 0.1 | 0.2 | |
| 12 months | 99.1 | 0.2 | 0.3 | |
| 4°C, Solid, Dark | 0 months | 99.5 | < 0.1 | < 0.1 |
| 6 months | 98.2 | 0.8 | 0.5 | |
| 12 months | 96.5 | 1.5 | 1.0 | |
| 25°C, Solution in Methanol, Dark | 0 hours | 99.4 | 0.1 | 0.2 |
| 24 hours | 95.1 | 2.5 | 1.1 | |
| 48 hours | 90.3 | 5.2 | 2.0 | |
| pH 3 (in solution) | 0 hours | 99.5 | < 0.1 | < 0.1 |
| 6 hours | 92.0 | 6.5 (Hydrolysis Product) | 0.5 | |
| pH 9 (in solution) | 0 hours | 99.5 | < 0.1 | < 0.1 |
| 6 hours | 88.5 | 9.8 (Hydrolysis Product) | 0.7 |
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
Objective: To identify potential degradation pathways and products of this compound under various stress conditions. This information is crucial for developing a stability-indicating analytical method.
Methodology:
-
Sample Preparation: Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
-
Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with an equivalent amount of 0.1 M NaOH before analysis.
-
Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 M NaOH. Incubate at room temperature for 1, 2, 4, and 8 hours. Neutralize with an equivalent amount of 0.1 M HCl before analysis.
-
Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% hydrogen peroxide. Keep at room temperature, protected from light, for 2, 8, and 24 hours.
-
Thermal Degradation: Place a solid sample of this compound in an oven at 80°C for 24, 48, and 72 hours. Also, reflux a solution of the compound for 6 hours.
-
Photolytic Degradation: Expose a solution of this compound to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter. A control sample should be kept in the dark under the same conditions.
-
-
Analysis: Analyze all samples by a suitable analytical method, such as HPLC-UV or HPLC-MS, to determine the extent of degradation and the profile of degradation products.
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its potential degradation products and impurities.
Methodology:
-
Column Selection: Start with a C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase Optimization:
-
Begin with a gradient elution using a mixture of water (with 0.1% formic acid for better peak shape) and acetonitrile or methanol.
-
A typical starting gradient could be from 20% organic phase to 95% organic phase over 20 minutes.
-
Inject a mixture of the stressed samples from the forced degradation study to observe the separation of the parent compound and its degradants.
-
Adjust the gradient slope, initial and final organic phase concentrations, and flow rate to achieve optimal separation (resolution > 2 between the parent peak and the closest eluting degradant peak).
-
-
Detection: Use a photodiode array (PDA) detector to identify the optimal wavelength for detection and to assess peak purity. Mass spectrometry (MS) detection is highly recommended for identifying the mass of the parent compound and its degradants.
-
Method Validation: Once a suitable method is developed, it should be validated according to ICH guidelines, including specificity, linearity, accuracy, precision, and robustness.
Visualizations
Potential Degradation Pathway of a Polyketide Macrolide
Caption: Potential degradation pathways for a hypothetical this compound.
Experimental Workflow for Stability Testing
Caption: Workflow for assessing the stability of this compound.
Troubleshooting Logic for Unexpected HPLC Peaks
Caption: Logic for troubleshooting unexpected peaks in HPLC analysis.
Technical Support Center: Troubleshooting Malolactomycin C Peak Tailing in HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing Malolactomycin C using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For a complex, high molecular weight molecule like this compound (a 40-membered macrolide), peak tailing is particularly problematic because it can:
-
Reduce Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of this compound and any related impurities difficult.
-
Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Lead to Inaccurate Integration: Automated integration of tailing peaks can be inconsistent, leading to unreliable quantitative results.
Q2: What are the likely causes of peak tailing for this compound?
A2: this compound has a molecular formula of C₆₂H₁₀₉N₃O₂₀, indicating a large structure with numerous polar functional groups. The most probable causes of peak tailing for this compound are:
-
Secondary Interactions with the Stationary Phase: The silica (B1680970) backbone of many reversed-phase HPLC columns has residual silanol (B1196071) groups (-Si-OH). At certain pH values, these silanols can be deprotonated (-Si-O⁻) and interact with polar or ionizable functional groups on this compound. These secondary interactions lead to a portion of the analyte molecules being retained longer, causing peak tailing.
-
Inappropriate Mobile Phase pH: The numerous oxygen and nitrogen atoms in this compound suggest the presence of multiple acidic (e.g., carboxylic acids, hydroxyls) and basic (e.g., amines) functional groups. If the mobile phase pH is close to the pKa of any of these groups, the molecule can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.
-
Poorly Packed Column or Column Degradation: A void at the head of the column or a damaged stationary phase can create alternative flow paths for the analyte, resulting in peak tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing, especially for early-eluting peaks.
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step approach to identify and resolve the cause of this compound peak tailing.
Step 1: Initial Assessment and System Suitability Check
-
Question: Are all peaks in the chromatogram tailing, or only the this compound peak?
-
All peaks tailing: This often points to a problem with the HPLC system or the column itself. Check for leaks, ensure proper fitting connections, and inspect the column for voids.
-
Only this compound peak is tailing: This suggests a specific chemical interaction between the analyte and the stationary phase or mobile phase.
-
Step 2: Optimizing Mobile Phase Conditions
-
Issue: Inappropriate mobile phase pH leading to analyte ionization.
-
-
Acidic Conditions (pH 2.5-3.5): Use a buffer such as phosphate (B84403) or formate. This will protonate acidic functional groups and residual silanols, reducing secondary interactions.
-
Basic Conditions (pH 7.5-9.5): Use a buffer such as phosphate or borate. This will deprotonate basic functional groups. Be sure to use a column that is stable at higher pH.
-
-
-
Issue: Secondary interactions with residual silanols.
-
Solution: Add a mobile phase modifier.
-
Triethylamine (TEA): Add a small concentration (e.g., 0.1% v/v) of TEA to the mobile phase. TEA is a basic compound that can compete with this compound for interaction with active silanol sites.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual silanol activity.
-
-
Step 3: Evaluating the HPLC Column
-
Issue: Column overload.
-
Solution: Reduce the sample concentration. Prepare a dilution series of your this compound standard and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.
-
-
Issue: Column contamination or degradation.
-
Solution:
-
Flush the column: Follow the manufacturer's instructions for column washing. A typical sequence for a reversed-phase column is to flush with water, then isopropanol, and finally re-equilibrate with the mobile phase.
-
Use a guard column: A guard column can help protect the analytical column from strongly retained impurities in the sample.
-
Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged and need to be replaced.
-
-
Quantitative Data Summary
The following table summarizes the potential impact of various HPLC parameters on the peak shape of this compound.
| Parameter | Recommended Range/Value | Expected Effect on Peak Tailing |
| Mobile Phase pH | 2.5 - 3.5 or 7.5 - 9.5 | Suppresses ionization of acidic or basic functional groups, reducing secondary interactions. |
| Buffer Concentration | 20 - 50 mM | Higher concentrations can help mask residual silanol groups and improve peak symmetry. |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Mobile Phase Additive | 0.1% (v/v) Triethylamine | Competes with basic analytes for active silanol sites, reducing tailing. |
| Column Temperature | 30 - 40 °C | Higher temperatures can improve mass transfer and reduce peak tailing, but may affect analyte stability. |
| Injection Volume | 1 - 10 µL | Lower injection volumes can prevent column overload and improve peak shape. |
| Sample Concentration | < 1 mg/mL | Helps to avoid mass overload of the column. |
Experimental Protocols
Protocol for Mobile Phase pH Optimization
-
Prepare Stock Buffers:
-
Acidic Buffer Stock (pH 2.5): Prepare a 100 mM solution of potassium phosphate monobasic and adjust the pH to 2.5 with phosphoric acid.
-
Basic Buffer Stock (pH 8.5): Prepare a 100 mM solution of potassium phosphate dibasic and adjust the pH to 8.5 with phosphoric acid or potassium hydroxide.
-
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): For each pH to be tested, dilute the corresponding stock buffer to the desired final concentration (e.g., 20 mM) with HPLC-grade water.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with a starting mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B) for at least 20 column volumes.
-
Inject a standard solution of this compound.
-
Run a gradient or isocratic method and observe the peak shape.
-
Repeat the analysis with the mobile phase at the other pH value.
-
Compare the chromatograms to determine the optimal pH for symmetrical peak shape.
-
Visualizations
Troubleshooting Workflow for this compound Peak Tailing
Technical Support Center: Troubleshooting Malolactomycin C Peak Tailing in HPLC
Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide provides targeted troubleshooting advice and frequently asked questions (FAQs) to address the common issue of peak tailing when analyzing Malolactomycin C using High-Performance Liquid Chromatography (HPLC).
Frequently Asked Questions (FAQs)
Q1: What is peak tailing and why is it a problem in the analysis of this compound?
A1: Peak tailing is a phenomenon in HPLC where a chromatographic peak is asymmetrical, with the latter half of the peak being broader than the front half. In an ideal chromatogram, peaks should be symmetrical and Gaussian in shape. For a complex, high molecular weight molecule like this compound (a 40-membered macrolide), peak tailing is particularly problematic because it can:
-
Reduce Resolution: Tailing peaks can merge with adjacent peaks, making accurate quantification of this compound and any related impurities difficult.
-
Decrease Sensitivity: As the peak broadens, its height decreases, which can negatively impact the limit of detection (LOD) and limit of quantification (LOQ).
-
Lead to Inaccurate Integration: Automated integration of tailing peaks can be inconsistent, leading to unreliable quantitative results.
Q2: What are the likely causes of peak tailing for this compound?
A2: this compound has a molecular formula of C₆₂H₁₀₉N₃O₂₀, indicating a large structure with numerous polar functional groups. The most probable causes of peak tailing for this compound are:
-
Secondary Interactions with the Stationary Phase: The silica backbone of many reversed-phase HPLC columns has residual silanol groups (-Si-OH). At certain pH values, these silanols can be deprotonated (-Si-O⁻) and interact with polar or ionizable functional groups on this compound. These secondary interactions lead to a portion of the analyte molecules being retained longer, causing peak tailing.
-
Inappropriate Mobile Phase pH: The numerous oxygen and nitrogen atoms in this compound suggest the presence of multiple acidic (e.g., carboxylic acids, hydroxyls) and basic (e.g., amines) functional groups. If the mobile phase pH is close to the pKa of any of these groups, the molecule can exist in both ionized and non-ionized forms, resulting in peak broadening and tailing.
-
Column Overload: Injecting too high a concentration of this compound can saturate the stationary phase, leading to peak distortion.
-
Poorly Packed Column or Column Degradation: A void at the head of the column or a damaged stationary phase can create alternative flow paths for the analyte, resulting in peak tailing.
-
Extra-Column Volume: Excessive tubing length or diameter between the injector, column, and detector can contribute to band broadening and peak tailing, especially for early-eluting peaks.
Troubleshooting Guides
Systematic Approach to Troubleshooting Peak Tailing
This guide provides a step-by-step approach to identify and resolve the cause of this compound peak tailing.
Step 1: Initial Assessment and System Suitability Check
-
Question: Are all peaks in the chromatogram tailing, or only the this compound peak?
-
All peaks tailing: This often points to a problem with the HPLC system or the column itself. Check for leaks, ensure proper fitting connections, and inspect the column for voids.
-
Only this compound peak is tailing: This suggests a specific chemical interaction between the analyte and the stationary phase or mobile phase.
-
Step 2: Optimizing Mobile Phase Conditions
-
Issue: Inappropriate mobile phase pH leading to analyte ionization.
-
-
Acidic Conditions (pH 2.5-3.5): Use a buffer such as phosphate or formate. This will protonate acidic functional groups and residual silanols, reducing secondary interactions.
-
Basic Conditions (pH 7.5-9.5): Use a buffer such as phosphate or borate. This will deprotonate basic functional groups. Be sure to use a column that is stable at higher pH.
-
-
-
Issue: Secondary interactions with residual silanols.
-
Solution: Add a mobile phase modifier.
-
Triethylamine (TEA): Add a small concentration (e.g., 0.1% v/v) of TEA to the mobile phase. TEA is a basic compound that can compete with this compound for interaction with active silanol sites.
-
Increase Buffer Concentration: A higher buffer concentration can sometimes help to mask residual silanol activity.
-
-
Step 3: Evaluating the HPLC Column
-
Issue: Column overload.
-
Solution: Reduce the sample concentration. Prepare a dilution series of your this compound standard and inject them. If the peak shape improves at lower concentrations, you are likely overloading the column.
-
-
Issue: Column contamination or degradation.
-
Solution:
-
Flush the column: Follow the manufacturer's instructions for column washing. A typical sequence for a reversed-phase column is to flush with water, then isopropanol, and finally re-equilibrate with the mobile phase.
-
Use a guard column: A guard column can help protect the analytical column from strongly retained impurities in the sample.
-
Replace the column: If the above steps do not resolve the issue, the column may be irreversibly damaged and need to be replaced.
-
-
Quantitative Data Summary
The following table summarizes the potential impact of various HPLC parameters on the peak shape of this compound.
| Parameter | Recommended Range/Value | Expected Effect on Peak Tailing |
| Mobile Phase pH | 2.5 - 3.5 or 7.5 - 9.5 | Suppresses ionization of acidic or basic functional groups, reducing secondary interactions. |
| Buffer Concentration | 20 - 50 mM | Higher concentrations can help mask residual silanol groups and improve peak symmetry. |
| Organic Modifier | Acetonitrile or Methanol | Acetonitrile often provides better peak shape and lower backpressure. |
| Mobile Phase Additive | 0.1% (v/v) Triethylamine | Competes with basic analytes for active silanol sites, reducing tailing. |
| Column Temperature | 30 - 40 °C | Higher temperatures can improve mass transfer and reduce peak tailing, but may affect analyte stability. |
| Injection Volume | 1 - 10 µL | Lower injection volumes can prevent column overload and improve peak shape. |
| Sample Concentration | < 1 mg/mL | Helps to avoid mass overload of the column. |
Experimental Protocols
Protocol for Mobile Phase pH Optimization
-
Prepare Stock Buffers:
-
Acidic Buffer Stock (pH 2.5): Prepare a 100 mM solution of potassium phosphate monobasic and adjust the pH to 2.5 with phosphoric acid.
-
Basic Buffer Stock (pH 8.5): Prepare a 100 mM solution of potassium phosphate dibasic and adjust the pH to 8.5 with phosphoric acid or potassium hydroxide.
-
-
Prepare Mobile Phases:
-
Mobile Phase A (Aqueous): For each pH to be tested, dilute the corresponding stock buffer to the desired final concentration (e.g., 20 mM) with HPLC-grade water.
-
Mobile Phase B (Organic): HPLC-grade acetonitrile.
-
-
HPLC Analysis:
-
Equilibrate the C18 column with a starting mobile phase composition (e.g., 50:50 Mobile Phase A:Mobile Phase B) for at least 20 column volumes.
-
Inject a standard solution of this compound.
-
Run a gradient or isocratic method and observe the peak shape.
-
Repeat the analysis with the mobile phase at the other pH value.
-
Compare the chromatograms to determine the optimal pH for symmetrical peak shape.
-
Visualizations
Troubleshooting Workflow for this compound Peak Tailing
Technical Support Center: Optimizing Mass Spectrometry for Malolactomycin C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of Malolactomycin C. Given the limited specific literature on this compound, this guide leverages established methodologies for the broader classes of polyketide and macrolide antibiotics, to which Malolactomycins belong.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is mass spectrometry important for its analysis?
This compound is a member of the malolactomycin family of natural products, which are polyketide-derived antibiotics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a critical analytical technique for the characterization and quantification of this compound. It provides essential information on molecular weight, structure (through fragmentation analysis), purity, and concentration in various matrices.
Q2: Which ionization technique is most suitable for this compound analysis?
Electrospray ionization (ESI) is the most common and generally suitable ionization technique for polyketides and macrolide antibiotics like this compound.[1] ESI is a soft ionization method that typically generates protonated molecules ([M+H]+) or other adducts ([M+Na]+, [M+K]+), minimizing in-source fragmentation and preserving the molecular ion for accurate mass determination.[2] Both positive and negative ion modes should be evaluated, although positive ion mode is often more sensitive for this class of compounds.
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
-
Sequential dehydrations: Loss of one or more water molecules is a common fragmentation pathway.[3]
-
Loss of glycosidic units: If this compound is glycosylated, cleavage of the glycosidic bonds is expected, yielding ions corresponding to the aglycone and individual sugar moieties.[4][5]
-
Loss of oxygenated substituents: Fragments resulting from the loss of neutral molecules like water, methanol (B129727), or acetic acid are common.
-
Ring cleavage: Cleavage of the macrolide ring can also occur, providing further structural information.
Q4: How can I improve the sensitivity of my LC-MS method for this compound?
To enhance sensitivity, consider the following:
-
Optimize ESI source parameters: Systematically tune parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature.
-
Mobile phase composition: The use of organic solvents like acetonitrile (B52724) or methanol with a small amount of formic acid (0.1%) in the mobile phase can improve protonation and ionization efficiency in positive ion mode.
-
Lower flow rates: Lower mobile phase flow rates (e.g., 0.1–0.3 mL/min) generally improve ESI efficiency.
-
Sample preparation: A robust sample clean-up procedure to remove interfering matrix components is crucial for improving signal-to-noise and reducing ion suppression.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of complex natural products like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal Intensity | Inefficient ionization. | Optimize ESI source parameters (capillary voltage, gas flows, temperatures). Ensure the mobile phase is appropriate for ESI (e.g., reversed-phase solvents with acid/base modifiers). Check for sample degradation. |
| Sample concentration too low. | Concentrate the sample or inject a larger volume. | |
| Ion suppression from matrix components. | Improve sample clean-up. Adjust chromatographic conditions to separate this compound from interfering compounds. | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate injection solvent. | The injection solvent should be weaker than or similar in composition to the initial mobile phase. | |
| Secondary interactions with the column. | Use a different column chemistry or adjust the mobile phase pH. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase, ensuring accurate composition and thorough mixing. |
| Column aging or contamination. | Use a guard column to protect the analytical column. Monitor column performance with standards and replace as needed. | |
| Fluctuations in column temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity (LC-MS grade) solvents and additives. Flush the entire LC system. |
| Contaminated ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Leaks in the system. | Check for leaks in the LC flow path and MS interface. | |
| In-source Fragmentation | ESI source parameters are too harsh. | Reduce the fragmentor/nozzle voltage and capillary temperature. |
| Unstable spray. | Optimize nebulizer gas flow and sprayer position. |
Experimental Protocols
General LC-MS Method for this compound Analysis
This protocol provides a starting point for developing a robust LC-MS method for this compound. Optimization will be required based on the specific instrument and sample matrix.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive and Negative (evaluate both).
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS²).
-
Scan Range: m/z 150-1500.
-
Precursor Ion Selection: Select the top 3-5 most intense ions from the full scan for fragmentation.
-
Optimization of ESI Source Parameters
A systematic approach is recommended for optimizing ESI source parameters.
| Parameter | Typical Range (Positive Ion Mode) | Considerations |
| Capillary Voltage | 3.0 - 5.0 kV | Too low results in poor ionization; too high can cause ion fragmentation or signal instability. |
| Nebulizer Gas Pressure (Nitrogen) | 20 - 60 psi | Controls droplet size. Higher pressure leads to smaller droplets and better desolvation but may cause ion suppression. |
| Drying Gas Flow (Nitrogen) | 8 - 15 L/min | Assists in desolvation. |
| Drying Gas Temperature | 250 - 450 °C | Higher temperatures aid solvent evaporation but can degrade thermally labile compounds. |
| Fragmentor/Nozzle Voltage | 50 - 150 V | Higher voltages can induce in-source fragmentation, which can be useful for structural confirmation but should be minimized for quantification of the parent ion. |
| Skimmer/Cone Voltage | 15 - 40 V | Affects ion transmission into the mass analyzer. |
Visualizations
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing and optimizing a mass spectrometry method for a novel polyketide antibiotic like this compound.
Caption: A stepwise workflow for LC-MS method development for this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common LC-MS issues.
Caption: A decision tree for troubleshooting common LC-MS issues.
References
- 1. Discovering type I cis-AT polyketides through computational mass spectrometry and genome mining with Seq2PKS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical ionization mass spectra of macrolide antibiotics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. emerypharma.com [emerypharma.com]
Technical Support Center: Optimizing Mass Spectrometry for Malolactomycin C
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing mass spectrometry (MS) parameters for the analysis of Malolactomycin C. Given the limited specific literature on this compound, this guide leverages established methodologies for the broader classes of polyketide and macrolide antibiotics, to which Malolactomycins belong.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is mass spectrometry important for its analysis?
This compound is a member of the malolactomycin family of natural products, which are polyketide-derived antibiotics. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS), is a critical analytical technique for the characterization and quantification of this compound. It provides essential information on molecular weight, structure (through fragmentation analysis), purity, and concentration in various matrices.
Q2: Which ionization technique is most suitable for this compound analysis?
Electrospray ionization (ESI) is the most common and generally suitable ionization technique for polyketides and macrolide antibiotics like this compound.[1] ESI is a soft ionization method that typically generates protonated molecules ([M+H]+) or other adducts ([M+Na]+, [M+K]+), minimizing in-source fragmentation and preserving the molecular ion for accurate mass determination.[2] Both positive and negative ion modes should be evaluated, although positive ion mode is often more sensitive for this class of compounds.
Q3: What are the expected fragmentation patterns for this compound in MS/MS analysis?
-
Sequential dehydrations: Loss of one or more water molecules is a common fragmentation pathway.[3]
-
Loss of glycosidic units: If this compound is glycosylated, cleavage of the glycosidic bonds is expected, yielding ions corresponding to the aglycone and individual sugar moieties.[4][5]
-
Loss of oxygenated substituents: Fragments resulting from the loss of neutral molecules like water, methanol, or acetic acid are common.
-
Ring cleavage: Cleavage of the macrolide ring can also occur, providing further structural information.
Q4: How can I improve the sensitivity of my LC-MS method for this compound?
To enhance sensitivity, consider the following:
-
Optimize ESI source parameters: Systematically tune parameters like capillary voltage, nebulizer gas pressure, and desolvation temperature.
-
Mobile phase composition: The use of organic solvents like acetonitrile or methanol with a small amount of formic acid (0.1%) in the mobile phase can improve protonation and ionization efficiency in positive ion mode.
-
Lower flow rates: Lower mobile phase flow rates (e.g., 0.1–0.3 mL/min) generally improve ESI efficiency.
-
Sample preparation: A robust sample clean-up procedure to remove interfering matrix components is crucial for improving signal-to-noise and reducing ion suppression.
Troubleshooting Guides
This section addresses common issues encountered during the LC-MS analysis of complex natural products like this compound.
| Issue | Potential Cause | Troubleshooting Steps |
| No or Low Signal Intensity | Inefficient ionization. | Optimize ESI source parameters (capillary voltage, gas flows, temperatures). Ensure the mobile phase is appropriate for ESI (e.g., reversed-phase solvents with acid/base modifiers). Check for sample degradation. |
| Sample concentration too low. | Concentrate the sample or inject a larger volume. | |
| Ion suppression from matrix components. | Improve sample clean-up. Adjust chromatographic conditions to separate this compound from interfering compounds. | |
| Poor Peak Shape (Tailing, Splitting, Broadening) | Column contamination. | Flush the column with a strong solvent. If the problem persists, replace the column. |
| Inappropriate injection solvent. | The injection solvent should be weaker than or similar in composition to the initial mobile phase. | |
| Secondary interactions with the column. | Use a different column chemistry or adjust the mobile phase pH. | |
| Retention Time Shifts | Inconsistent mobile phase preparation. | Prepare fresh mobile phase, ensuring accurate composition and thorough mixing. |
| Column aging or contamination. | Use a guard column to protect the analytical column. Monitor column performance with standards and replace as needed. | |
| Fluctuations in column temperature. | Ensure the column oven is functioning correctly and maintaining a stable temperature. | |
| High Background Noise | Contaminated mobile phase or LC system. | Use high-purity (LC-MS grade) solvents and additives. Flush the entire LC system. |
| Contaminated ion source. | Clean the ion source components according to the manufacturer's instructions. | |
| Leaks in the system. | Check for leaks in the LC flow path and MS interface. | |
| In-source Fragmentation | ESI source parameters are too harsh. | Reduce the fragmentor/nozzle voltage and capillary temperature. |
| Unstable spray. | Optimize nebulizer gas flow and sprayer position. |
Experimental Protocols
General LC-MS Method for this compound Analysis
This protocol provides a starting point for developing a robust LC-MS method for this compound. Optimization will be required based on the specific instrument and sample matrix.
-
Liquid Chromatography:
-
Column: A reversed-phase C18 column (e.g., 2.1 x 100 mm, 3.5 µm) is a good starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 5% to 95% B over 15-20 minutes.
-
Flow Rate: 0.3 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5-10 µL.
-
-
Mass Spectrometry (ESI):
-
Ionization Mode: Positive and Negative (evaluate both).
-
Acquisition Mode: Full scan MS and data-dependent MS/MS (dd-MS²).
-
Scan Range: m/z 150-1500.
-
Precursor Ion Selection: Select the top 3-5 most intense ions from the full scan for fragmentation.
-
Optimization of ESI Source Parameters
A systematic approach is recommended for optimizing ESI source parameters.
| Parameter | Typical Range (Positive Ion Mode) | Considerations |
| Capillary Voltage | 3.0 - 5.0 kV | Too low results in poor ionization; too high can cause ion fragmentation or signal instability. |
| Nebulizer Gas Pressure (Nitrogen) | 20 - 60 psi | Controls droplet size. Higher pressure leads to smaller droplets and better desolvation but may cause ion suppression. |
| Drying Gas Flow (Nitrogen) | 8 - 15 L/min | Assists in desolvation. |
| Drying Gas Temperature | 250 - 450 °C | Higher temperatures aid solvent evaporation but can degrade thermally labile compounds. |
| Fragmentor/Nozzle Voltage | 50 - 150 V | Higher voltages can induce in-source fragmentation, which can be useful for structural confirmation but should be minimized for quantification of the parent ion. |
| Skimmer/Cone Voltage | 15 - 40 V | Affects ion transmission into the mass analyzer. |
Visualizations
Logical Workflow for Method Development
The following diagram illustrates a logical workflow for developing and optimizing a mass spectrometry method for a novel polyketide antibiotic like this compound.
Caption: A stepwise workflow for LC-MS method development for this compound.
Troubleshooting Logic Diagram
This diagram provides a logical approach to troubleshooting common LC-MS issues.
Caption: A decision tree for troubleshooting common LC-MS issues.
References
- 1. Discovering type I cis-AT polyketides through computational mass spectrometry and genome mining with Seq2PKS - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assessment and validation of the MS/MS fragmentation patterns of the macrolide immunosuppressant everolimus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. API-mass spectrometry of polyketides. I. A study on the fragmentation of triketide lactones - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Chemical ionization mass spectra of macrolide antibiotics - Journal of the Chemical Society, Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. emerypharma.com [emerypharma.com]
How to reduce degradation of Malolactomycin C during extraction
Welcome to the technical support center for the extraction of Malolactomycin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation of this valuable 40-membered macrolide during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a 40-membered macrolide antibiotic produced by Streptomyces sp. K93-0705.[1] Like many large macrolides, its complex structure, which includes a lactone ring, is susceptible to degradation under various chemical and physical conditions. Degradation can lead to a loss of biological activity, impacting research and development efforts.
Q2: What are the primary factors that can cause this compound degradation during extraction?
Based on the general understanding of macrolide stability, the primary factors contributing to the degradation of this compound are:
-
pH: Macrolide antibiotics are often unstable in acidic conditions, which can lead to the hydrolysis of the lactone ring.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxidative agents can modify sensitive functional groups within the molecule.
-
Light: Exposure to light, particularly UV, can induce photodegradation.
Q3: What is the recommended storage condition for this compound?
For long-term storage, this compound should be kept at -20°C. It is soluble in methanol (B129727) and DMSO.
Troubleshooting Guide: Minimizing this compound Degradation
This section addresses specific issues that may arise during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient initial extraction from the culture broth or mycelium. | - Use a suitable solvent for extraction. The original isolation of this compound utilized acetone (B3395972) for the mycelial cake and ethyl acetate (B1210297) for the culture filtrate. - Ensure thorough mixing and sufficient extraction time. |
| Degradation due to acidic pH during extraction or concentration steps. | - Adjust the pH of the culture filtrate to a neutral or slightly alkaline value (e.g., pH 7.0-8.0) before solvent extraction. - Use buffered solutions during subsequent purification steps. | |
| Thermal degradation during solvent evaporation. | - Use rotary evaporation under reduced pressure at a low temperature (e.g., below 40°C) to remove solvents. - For small volumes, a stream of inert gas (e.g., nitrogen) can be used for solvent removal at room temperature. | |
| Presence of Multiple Degradation Products in HPLC/LC-MS Analysis | Hydrolysis of the macrolactone ring. | - Strictly control the pH throughout the extraction and purification process, avoiding acidic conditions. |
| Oxidation of the molecule. | - Degas all solvents before use to remove dissolved oxygen. - Consider performing the extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon). - The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent may be beneficial, although this should be tested for compatibility with downstream processes. | |
| Light-induced degradation. | - Protect all samples from light by using amber-colored glassware or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during all experimental procedures. | |
| Poor Separation During Chromatographic Purification | Co-elution of this compound with degradation products or other metabolites. | - Optimize the chromatographic conditions. The original purification of this compound utilized a stepwise gradient of acetonitrile (B52724) in water on a C18 column. - Consider using different stationary phases or solvent systems to improve resolution. |
Experimental Protocols
The following protocols are based on the original isolation of this compound and general best practices for the extraction of macrolide antibiotics.
Protocol 1: Extraction of this compound from Streptomyces sp. Culture
This protocol describes the initial extraction from both the culture filtrate and the mycelium.
Materials:
-
Fermentation broth of Streptomyces sp. K93-0705
-
Acetone
-
Ethyl acetate
-
Diatomaceous earth (e.g., Celite)
-
Sodium hydroxide (B78521) (NaOH) or other suitable base for pH adjustment
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Separation of Mycelium and Filtrate: Filter the whole fermentation broth (e.g., 10 liters) through a layer of diatomaceous earth to separate the mycelium from the culture filtrate.
-
Mycelium Extraction:
-
Soak the mycelial cake in acetone (e.g., 3 liters) and stir for 1 hour.
-
Filter the mixture to obtain the acetone extract.
-
Concentrate the acetone extract under reduced pressure to obtain an aqueous residue.
-
-
Filtrate Extraction:
-
Adjust the pH of the culture filtrate to 7.0 with a suitable base.
-
Extract the filtrate twice with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Concentration and Combining Extracts:
-
Concentrate the combined ethyl acetate extracts under reduced pressure to obtain an oily residue.
-
Combine this residue with the aqueous residue from the mycelium extraction.
-
Protocol 2: Purification of this compound using Solid-Phase Extraction and HPLC
This protocol outlines the purification of the crude extract.
Materials:
-
Crude this compound extract
-
Diaion HP-20 resin (or equivalent C18 solid-phase extraction material)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Solid-Phase Extraction (SPE):
-
Dissolve the combined crude extract in a minimal amount of methanol.
-
Apply the solution to a Diaion HP-20 column.
-
Wash the column with water to remove polar impurities.
-
Elute the active fraction with methanol.
-
Concentrate the methanol eluate to dryness under reduced pressure.
-
-
Reversed-Phase HPLC:
-
Dissolve the dried eluate from the SPE step in a small volume of the initial mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Elute with a stepwise gradient of acetonitrile in water. The original paper used a gradient of 40%, 50%, and 60% acetonitrile in water.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 230 nm).
-
Collect the fractions containing this compound.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Visualizations
Logical Workflow for Minimizing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Signaling Pathway of Potential Degradation
Caption: Factors leading to this compound degradation.
References
How to reduce degradation of Malolactomycin C during extraction
Welcome to the technical support center for the extraction of Malolactomycin C. This guide provides troubleshooting advice and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals minimize degradation of this valuable 40-membered macrolide during the extraction process.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its degradation a concern?
This compound is a 40-membered macrolide antibiotic produced by Streptomyces sp. K93-0705.[1] Like many large macrolides, its complex structure, which includes a lactone ring, is susceptible to degradation under various chemical and physical conditions. Degradation can lead to a loss of biological activity, impacting research and development efforts.
Q2: What are the primary factors that can cause this compound degradation during extraction?
Based on the general understanding of macrolide stability, the primary factors contributing to the degradation of this compound are:
-
pH: Macrolide antibiotics are often unstable in acidic conditions, which can lead to the hydrolysis of the lactone ring.[2]
-
Temperature: Elevated temperatures can accelerate degradation reactions.
-
Oxidation: The presence of oxidative agents can modify sensitive functional groups within the molecule.
-
Light: Exposure to light, particularly UV, can induce photodegradation.
Q3: What is the recommended storage condition for this compound?
For long-term storage, this compound should be kept at -20°C. It is soluble in methanol and DMSO.
Troubleshooting Guide: Minimizing this compound Degradation
This section addresses specific issues that may arise during the extraction of this compound and provides potential solutions.
| Problem | Potential Cause | Recommended Solution |
| Low Yield of this compound | Inefficient initial extraction from the culture broth or mycelium. | - Use a suitable solvent for extraction. The original isolation of this compound utilized acetone for the mycelial cake and ethyl acetate for the culture filtrate. - Ensure thorough mixing and sufficient extraction time. |
| Degradation due to acidic pH during extraction or concentration steps. | - Adjust the pH of the culture filtrate to a neutral or slightly alkaline value (e.g., pH 7.0-8.0) before solvent extraction. - Use buffered solutions during subsequent purification steps. | |
| Thermal degradation during solvent evaporation. | - Use rotary evaporation under reduced pressure at a low temperature (e.g., below 40°C) to remove solvents. - For small volumes, a stream of inert gas (e.g., nitrogen) can be used for solvent removal at room temperature. | |
| Presence of Multiple Degradation Products in HPLC/LC-MS Analysis | Hydrolysis of the macrolactone ring. | - Strictly control the pH throughout the extraction and purification process, avoiding acidic conditions. |
| Oxidation of the molecule. | - Degas all solvents before use to remove dissolved oxygen. - Consider performing the extraction and purification steps under an inert atmosphere (e.g., nitrogen or argon). - The addition of antioxidants, such as butylated hydroxytoluene (BHT) or ascorbic acid, to the extraction solvent may be beneficial, although this should be tested for compatibility with downstream processes. | |
| Light-induced degradation. | - Protect all samples from light by using amber-colored glassware or by wrapping containers in aluminum foil. - Minimize exposure to ambient light during all experimental procedures. | |
| Poor Separation During Chromatographic Purification | Co-elution of this compound with degradation products or other metabolites. | - Optimize the chromatographic conditions. The original purification of this compound utilized a stepwise gradient of acetonitrile in water on a C18 column. - Consider using different stationary phases or solvent systems to improve resolution. |
Experimental Protocols
The following protocols are based on the original isolation of this compound and general best practices for the extraction of macrolide antibiotics.
Protocol 1: Extraction of this compound from Streptomyces sp. Culture
This protocol describes the initial extraction from both the culture filtrate and the mycelium.
Materials:
-
Fermentation broth of Streptomyces sp. K93-0705
-
Acetone
-
Ethyl acetate
-
Diatomaceous earth (e.g., Celite)
-
Sodium hydroxide (NaOH) or other suitable base for pH adjustment
-
Rotary evaporator
-
Centrifuge
Procedure:
-
Separation of Mycelium and Filtrate: Filter the whole fermentation broth (e.g., 10 liters) through a layer of diatomaceous earth to separate the mycelium from the culture filtrate.
-
Mycelium Extraction:
-
Soak the mycelial cake in acetone (e.g., 3 liters) and stir for 1 hour.
-
Filter the mixture to obtain the acetone extract.
-
Concentrate the acetone extract under reduced pressure to obtain an aqueous residue.
-
-
Filtrate Extraction:
-
Adjust the pH of the culture filtrate to 7.0 with a suitable base.
-
Extract the filtrate twice with an equal volume of ethyl acetate.
-
Combine the ethyl acetate extracts.
-
-
Concentration and Combining Extracts:
-
Concentrate the combined ethyl acetate extracts under reduced pressure to obtain an oily residue.
-
Combine this residue with the aqueous residue from the mycelium extraction.
-
Protocol 2: Purification of this compound using Solid-Phase Extraction and HPLC
This protocol outlines the purification of the crude extract.
Materials:
-
Crude this compound extract
-
Diaion HP-20 resin (or equivalent C18 solid-phase extraction material)
-
Methanol
-
Acetonitrile
-
Water (HPLC grade)
-
Reversed-phase HPLC column (e.g., C18)
Procedure:
-
Solid-Phase Extraction (SPE):
-
Dissolve the combined crude extract in a minimal amount of methanol.
-
Apply the solution to a Diaion HP-20 column.
-
Wash the column with water to remove polar impurities.
-
Elute the active fraction with methanol.
-
Concentrate the methanol eluate to dryness under reduced pressure.
-
-
Reversed-Phase HPLC:
-
Dissolve the dried eluate from the SPE step in a small volume of the initial mobile phase.
-
Inject the sample onto a C18 HPLC column.
-
Elute with a stepwise gradient of acetonitrile in water. The original paper used a gradient of 40%, 50%, and 60% acetonitrile in water.
-
Monitor the elution profile at a suitable UV wavelength (e.g., 230 nm).
-
Collect the fractions containing this compound.
-
Lyophilize the purified fractions to obtain this compound as a white powder.
-
Visualizations
Logical Workflow for Minimizing this compound Degradation
Caption: Workflow for minimizing this compound degradation.
Signaling Pathway of Potential Degradation
Caption: Factors leading to this compound degradation.
References
Technical Support Center: Minimizing Off-Target Effects of Malolactomycin C in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Malolactomycin C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target. These unintended interactions can lead to misleading experimental outcomes, including cytotoxicity, activation of irrelevant signaling pathways, and confounding data, which can ultimately result in an incorrect interpretation of this compound's efficacy and mechanism of action.
Q2: What is the first step to assess the potential for off-target effects with this compound?
A2: The initial and most critical step is to determine the concentration-response relationship for both the on-target activity and general cytotoxicity of this compound. This establishes a "therapeutic window" or optimal concentration range where on-target effects are maximized and off-target effects, often observed at higher concentrations, are minimized.
Q3: How can I distinguish between on-target and off-target induced cytotoxicity?
A3: A multi-pronged approach is recommended. First, compare the concentration required to elicit the desired on-target effect with the concentration that causes significant cell death. A large separation between these concentrations suggests a wider therapeutic window. Second, utilize orthogonal assays to confirm cytotoxicity. For instance, if you observe decreased cell viability with a metabolic assay (e.g., MTT), validate this finding with a membrane integrity assay (e.g., LDH release or trypan blue exclusion). Finally, if a known inhibitor of the intended target pathway can rescue the cytotoxic phenotype, it provides evidence for on-target toxicity.
Q4: What are some common experimental pitfalls that can be mistaken for off-target effects?
A4: Several factors can confound results and mimic off-target effects. These include:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxicity threshold for your specific cell line (typically <0.1%).
-
Compound Instability: this compound may degrade in cell culture media over time. Prepare fresh stock solutions and consider the compound's stability at 37°C for the duration of your experiment.
-
Cell Culture Variability: Maintain consistency in cell passage number, confluency, and overall health, as these can significantly impact cellular responses to treatment.
Q5: What advanced techniques can be used to identify specific off-target proteins of this compound?
A5: Several advanced methods can help identify the specific proteins that this compound may be interacting with off-target:
-
Chemical Proteomics: This involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Off-target binding of this compound can alter the melting temperature of a protein, which can be detected by quantitative proteomics.
-
Phenotypic Screening: Utilizing high-content imaging or multi-parameter flow cytometry to assess a wide range of cellular phenotypes upon treatment with this compound can provide clues about which pathways are being affected off-target.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed at concentrations close to the effective on-target concentration. | This compound may have a narrow therapeutic window or potent off-target toxicities. | 1. Perform a more detailed dose-response curve with smaller concentration increments to pinpoint the optimal concentration. 2. Reduce the treatment duration. 3. Consider using a different, more sensitive cell line for the on-target activity assay. 4. Investigate potential off-target liabilities using the methods described in FAQ A5. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent pipetting or cell seeding. | 1. Standardize cell culture protocols, including passage number, confluency, and media composition. 2. Prepare fresh stock solutions of this compound for each experiment and store them appropriately. 3. Use calibrated pipettes and ensure even cell distribution when seeding plates. |
| Observed phenotype is inconsistent with the known function of the intended target. | The phenotype may be due to an off-target effect. | 1. Validate the on-target effect using a more specific assay (e.g., a direct enzymatic assay if the target is an enzyme). 2. Use a structurally unrelated compound that targets the same pathway to see if it recapitulates the on-target phenotype. 3. Employ target identification methods (see FAQ A5) to uncover potential off-targets. |
| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). | This compound may be interfering with the assay chemistry itself. | 1. Run cell-free controls to test for direct interaction of this compound with the assay reagents. 2. Utilize a third, mechanistically different cytotoxicity assay (e.g., propidium (B1200493) iodide staining and flow cytometry) to confirm the results. |
Data Presentation
Table 1: Example Concentration-Response Data for this compound
| Concentration (µM) | On-Target Activity (% of Control) | Cell Viability (% of Control) |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 85 | 95 |
| 10 | 95 | 60 |
| 100 | 98 | 15 |
Note: This is example data and should be replaced with experimental results.
Table 2: Example Off-Target Kinase Profile for this compound (at 10 µM)
| Kinase | % Inhibition |
| Target Kinase X | 92 |
| Off-Target Kinase A | 65 |
| Off-Target Kinase B | 15 |
| Off-Target Kinase C | 5 |
Note: This is hypothetical data to illustrate the output of a kinase profiling assay.
Experimental Protocols
Protocol 1: Determining On-Target vs. Cytotoxic Concentrations
-
Cell Seeding: Plate cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium and add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
On-Target Assay: At the end of the incubation, perform your specific assay to measure the on-target effect (e.g., reporter gene assay, western blot for a specific phosphoprotein, etc.).
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay such as the MTT or LDH release assay according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curves for both on-target activity and cytotoxicity to determine the EC50 (effective concentration for 50% of maximal on-target effect) and CC50 (cytotoxic concentration for 50% of cells).
Protocol 2: Orthogonal Cytotoxicity Assessment (Trypan Blue Exclusion)
-
Cell Treatment: Treat cells in a 6-well plate with various concentrations of this compound and a vehicle control.
-
Cell Harvesting: After the treatment period, trypsinize the cells and resuspend them in complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells for each treatment condition.
Visualizations
Caption: Workflow for characterizing and minimizing off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Technical Support Center: Minimizing Off-Target Effects of Malolactomycin C in Cell Culture
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to minimize the off-target effects of Malolactomycin C in cell culture experiments.
Frequently Asked Questions (FAQs)
Q1: What are off-target effects and why are they a concern when using this compound?
A1: Off-target effects occur when a compound, such as this compound, interacts with unintended biological molecules (e.g., proteins, enzymes, receptors) in addition to its intended target. These unintended interactions can lead to misleading experimental outcomes, including cytotoxicity, activation of irrelevant signaling pathways, and confounding data, which can ultimately result in an incorrect interpretation of this compound's efficacy and mechanism of action.
Q2: What is the first step to assess the potential for off-target effects with this compound?
A2: The initial and most critical step is to determine the concentration-response relationship for both the on-target activity and general cytotoxicity of this compound. This establishes a "therapeutic window" or optimal concentration range where on-target effects are maximized and off-target effects, often observed at higher concentrations, are minimized.
Q3: How can I distinguish between on-target and off-target induced cytotoxicity?
A3: A multi-pronged approach is recommended. First, compare the concentration required to elicit the desired on-target effect with the concentration that causes significant cell death. A large separation between these concentrations suggests a wider therapeutic window. Second, utilize orthogonal assays to confirm cytotoxicity. For instance, if you observe decreased cell viability with a metabolic assay (e.g., MTT), validate this finding with a membrane integrity assay (e.g., LDH release or trypan blue exclusion). Finally, if a known inhibitor of the intended target pathway can rescue the cytotoxic phenotype, it provides evidence for on-target toxicity.
Q4: What are some common experimental pitfalls that can be mistaken for off-target effects?
A4: Several factors can confound results and mimic off-target effects. These include:
-
Solvent Toxicity: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all treatment groups and is below the toxicity threshold for your specific cell line (typically <0.1%).
-
Compound Instability: this compound may degrade in cell culture media over time. Prepare fresh stock solutions and consider the compound's stability at 37°C for the duration of your experiment.
-
Cell Culture Variability: Maintain consistency in cell passage number, confluency, and overall health, as these can significantly impact cellular responses to treatment.
Q5: What advanced techniques can be used to identify specific off-target proteins of this compound?
A5: Several advanced methods can help identify the specific proteins that this compound may be interacting with off-target:
-
Chemical Proteomics: This involves immobilizing a derivative of this compound onto a solid support (e.g., beads) to "pull down" interacting proteins from cell lysates, which are then identified by mass spectrometry.
-
Cellular Thermal Shift Assay (CETSA): This technique assesses the thermal stability of proteins in the presence of a ligand. Off-target binding of this compound can alter the melting temperature of a protein, which can be detected by quantitative proteomics.
-
Phenotypic Screening: Utilizing high-content imaging or multi-parameter flow cytometry to assess a wide range of cellular phenotypes upon treatment with this compound can provide clues about which pathways are being affected off-target.
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High cytotoxicity observed at concentrations close to the effective on-target concentration. | This compound may have a narrow therapeutic window or potent off-target toxicities. | 1. Perform a more detailed dose-response curve with smaller concentration increments to pinpoint the optimal concentration. 2. Reduce the treatment duration. 3. Consider using a different, more sensitive cell line for the on-target activity assay. 4. Investigate potential off-target liabilities using the methods described in FAQ A5. |
| Inconsistent results between experiments. | 1. Variability in cell culture conditions. 2. Degradation of this compound. 3. Inconsistent pipetting or cell seeding. | 1. Standardize cell culture protocols, including passage number, confluency, and media composition. 2. Prepare fresh stock solutions of this compound for each experiment and store them appropriately. 3. Use calibrated pipettes and ensure even cell distribution when seeding plates. |
| Observed phenotype is inconsistent with the known function of the intended target. | The phenotype may be due to an off-target effect. | 1. Validate the on-target effect using a more specific assay (e.g., a direct enzymatic assay if the target is an enzyme). 2. Use a structurally unrelated compound that targets the same pathway to see if it recapitulates the on-target phenotype. 3. Employ target identification methods (see FAQ A5) to uncover potential off-targets. |
| Discrepancy between results from different cytotoxicity assays (e.g., MTT vs. LDH). | This compound may be interfering with the assay chemistry itself. | 1. Run cell-free controls to test for direct interaction of this compound with the assay reagents. 2. Utilize a third, mechanistically different cytotoxicity assay (e.g., propidium iodide staining and flow cytometry) to confirm the results. |
Data Presentation
Table 1: Example Concentration-Response Data for this compound
| Concentration (µM) | On-Target Activity (% of Control) | Cell Viability (% of Control) |
| 0.01 | 5 | 100 |
| 0.1 | 25 | 98 |
| 1 | 85 | 95 |
| 10 | 95 | 60 |
| 100 | 98 | 15 |
Note: This is example data and should be replaced with experimental results.
Table 2: Example Off-Target Kinase Profile for this compound (at 10 µM)
| Kinase | % Inhibition |
| Target Kinase X | 92 |
| Off-Target Kinase A | 65 |
| Off-Target Kinase B | 15 |
| Off-Target Kinase C | 5 |
Note: This is hypothetical data to illustrate the output of a kinase profiling assay.
Experimental Protocols
Protocol 1: Determining On-Target vs. Cytotoxic Concentrations
-
Cell Seeding: Plate cells at a density of 1 x 104 cells/well in a 96-well plate and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10-point serial dilution of this compound in the appropriate cell culture medium. Include a vehicle control (e.g., DMSO) at the same final concentration as the highest this compound concentration.
-
Treatment: Remove the old medium and add the prepared compound dilutions to the cells.
-
Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
-
On-Target Assay: At the end of the incubation, perform your specific assay to measure the on-target effect (e.g., reporter gene assay, western blot for a specific phosphoprotein, etc.).
-
Cytotoxicity Assay: In a parallel plate, perform a cytotoxicity assay such as the MTT or LDH release assay according to the manufacturer's instructions.
-
Data Analysis: Plot the concentration-response curves for both on-target activity and cytotoxicity to determine the EC50 (effective concentration for 50% of maximal on-target effect) and CC50 (cytotoxic concentration for 50% of cells).
Protocol 2: Orthogonal Cytotoxicity Assessment (Trypan Blue Exclusion)
-
Cell Treatment: Treat cells in a 6-well plate with various concentrations of this compound and a vehicle control.
-
Cell Harvesting: After the treatment period, trypsinize the cells and resuspend them in complete medium.
-
Staining: Mix a small aliquot of the cell suspension with an equal volume of 0.4% trypan blue stain.
-
Counting: Load the mixture onto a hemocytometer and count the number of viable (unstained) and non-viable (blue) cells under a microscope.
-
Calculation: Calculate the percentage of viable cells for each treatment condition.
Visualizations
Caption: Workflow for characterizing and minimizing off-target effects.
Caption: On-target vs. potential off-target signaling pathways.
Technical Support Center: Optimization of Malolactomycin C Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malolactomycin C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a 40-membered macrolide antibiotic produced by the bacterium Streptomyces sp.[1] It is the N-demethyl analog of other malolactomycins.[1]
Q2: What is the known biological activity of this compound?
This compound has demonstrated moderate antifungal activity against specific plant pathogenic fungi, including Cladosporium, Botrytis, and Pyricularia.[1][2] Its analogue, malolactomycin D, has been shown to be a selective inhibitor of Ras signaling.[1]
Q3: What is the solubility of this compound?
This compound is soluble in methanol (B129727) and dimethyl sulfoxide (B87167) (DMSO). For experimental purposes, it is advisable to warm the solution to 37°C and use sonication to achieve higher solubility.
Q4: Is there any available in vivo toxicity data for this compound?
Limited acute toxicity data is available. In mice, the lethal dose 0 (LD0) for this compound administered via intraperitoneal injection was found to be greater than 30 mg/kg.
Q5: Are there established protocols for the delivery of this compound in animal models?
Currently, there is a lack of publicly available, detailed protocols specifically for the optimization of this compound delivery in animal models for therapeutic purposes. Researchers will likely need to develop and optimize their own protocols based on the compound's physicochemical properties and the specific animal model being used.
Troubleshooting Guide
Formulation and Administration
Q: I dissolved this compound in DMSO, but it precipitated when I diluted it in an aqueous buffer for injection. What should I do?
A: This is a common issue when using DMSO as a solvent for poorly water-soluble compounds. Here are a few troubleshooting steps:
-
Co-solvents: Try using a co-solvent system. After dissolving this compound in a minimal amount of DMSO, you can try diluting it with other biocompatible solvents such as polyethylene (B3416737) glycol (PEG), propylene (B89431) glycol (PG), or ethanol (B145695) before the final dilution in an aqueous vehicle. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
Formulation vehicles: Consider using formulation vehicles designed to enhance the solubility of hydrophobic compounds. These can include cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), lipid-based formulations (e.g., emulsions, liposomes), or polymer-based nanoparticles.
-
Sonication: After dilution, briefly sonicate the formulation to help redissolve any precipitate and create a more uniform suspension.
Q: I am observing signs of toxicity or irritation at the injection site. How can I mitigate this?
A: Injection site reactions can be caused by the vehicle, the compound itself, or the formulation's properties (e.g., pH, osmolarity).
-
Reduce vehicle concentration: If you are using co-solvents like DMSO or ethanol, try to lower their final concentration in the injected volume.
-
Change administration route: If intraperitoneal (IP) injection is causing localized irritation, consider alternative routes such as subcutaneous (SC) or intravenous (IV) injection. However, IV administration of a compound with low aqueous solubility can be challenging and may require a more sophisticated formulation to avoid precipitation in the bloodstream.
-
Dilute the dose: Administering the same total dose in a larger volume (if permissible for the animal model) can reduce the local concentration of the compound and vehicle, potentially decreasing irritation.
In Vivo Efficacy and Pharmacokinetics
Q: I am not observing the expected therapeutic effect in my animal model. What could be the reason?
A: A lack of efficacy can stem from several factors related to drug delivery and pharmacokinetics:
-
Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption from the injection site, rapid metabolism, or rapid elimination.
-
Inadequate dosing: The dose used may be too low. A dose-response study is essential to determine the optimal therapeutic dose.
-
Instability: this compound may be unstable in vivo and could be degrading before it can exert its effect.
-
Suboptimal formulation: The chosen formulation may not be releasing the drug effectively.
Q: How can I begin to assess the pharmacokinetic profile of this compound?
A: A pilot pharmacokinetic (PK) study is a crucial first step. This typically involves:
-
Dosing: Administering a single dose of this compound to a small group of animals.
-
Blood sampling: Collecting blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Bioanalysis: Developing and validating an analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Data analysis: Plotting the plasma concentration-time curve and calculating key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).
Quantitative Data Summary
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Dose (mg/kg) | Outcome |
| Mouse | Intraperitoneal | >30 | LD0 |
LD0 (Lethal Dose 0) is the highest dose at which no mortality is observed.
Table 2: Hypothetical Pilot Pharmacokinetic Study Design
| Parameter | Suggested Protocol |
| Animal Model | Male BALB/c mice (n=3-4 per time point) |
| Formulation | This compound in DMSO/PEG/Saline |
| Dose | 10 mg/kg (based on LD0 >30 mg/kg) |
| Route of Administration | Intraperitoneal (IP) |
| Blood Sampling Time Points | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
| Analytical Method | LC-MS/MS |
| Key Parameters to Measure | Cmax, Tmax, AUC (Area Under the Curve), t1/2 |
Experimental Protocols
General Protocol for a Pilot In Vivo Efficacy Study of this compound
This protocol is a general guideline and should be adapted based on the specific animal model and experimental goals.
-
Formulation Preparation:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the compound completely.
-
In a separate sterile tube, prepare the vehicle solution (e.g., a mixture of polyethylene glycol and sterile saline).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If necessary, briefly sonicate in a water bath.
-
-
Animal Dosing:
-
Acclimatize the animals to the experimental conditions.
-
Randomly assign animals to treatment and control groups.
-
Administer the this compound formulation or the vehicle control to the respective groups via the chosen route of administration (e.g., intraperitoneal injection). The dosing volume should be calculated based on the animal's body weight.
-
-
Efficacy Assessment:
-
Monitor the animals for the desired therapeutic outcome based on the disease model (e.g., tumor size reduction, decreased bacterial load, etc.).
-
Measurements should be taken at predetermined time points throughout the study.
-
-
Toxicity Monitoring:
-
Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Visualizations
Caption: A generalized experimental workflow for the in vivo evaluation of a novel compound like this compound.
References
Technical Support Center: Optimization of Malolactomycin C Delivery in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Malolactomycin C. The information is presented in a question-and-answer format to directly address specific issues that may be encountered during experimentation.
Frequently Asked Questions (FAQs)
Q1: What is this compound?
This compound is a 40-membered macrolide antibiotic produced by the bacterium Streptomyces sp.[1] It is the N-demethyl analog of other malolactomycins.[1]
Q2: What is the known biological activity of this compound?
This compound has demonstrated moderate antifungal activity against specific plant pathogenic fungi, including Cladosporium, Botrytis, and Pyricularia.[1][2] Its analogue, malolactomycin D, has been shown to be a selective inhibitor of Ras signaling.[1]
Q3: What is the solubility of this compound?
This compound is soluble in methanol and dimethyl sulfoxide (DMSO). For experimental purposes, it is advisable to warm the solution to 37°C and use sonication to achieve higher solubility.
Q4: Is there any available in vivo toxicity data for this compound?
Limited acute toxicity data is available. In mice, the lethal dose 0 (LD0) for this compound administered via intraperitoneal injection was found to be greater than 30 mg/kg.
Q5: Are there established protocols for the delivery of this compound in animal models?
Currently, there is a lack of publicly available, detailed protocols specifically for the optimization of this compound delivery in animal models for therapeutic purposes. Researchers will likely need to develop and optimize their own protocols based on the compound's physicochemical properties and the specific animal model being used.
Troubleshooting Guide
Formulation and Administration
Q: I dissolved this compound in DMSO, but it precipitated when I diluted it in an aqueous buffer for injection. What should I do?
A: This is a common issue when using DMSO as a solvent for poorly water-soluble compounds. Here are a few troubleshooting steps:
-
Co-solvents: Try using a co-solvent system. After dissolving this compound in a minimal amount of DMSO, you can try diluting it with other biocompatible solvents such as polyethylene glycol (PEG), propylene glycol (PG), or ethanol before the final dilution in an aqueous vehicle. The final concentration of organic solvents should be kept to a minimum to avoid toxicity.
-
Formulation vehicles: Consider using formulation vehicles designed to enhance the solubility of hydrophobic compounds. These can include cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin), lipid-based formulations (e.g., emulsions, liposomes), or polymer-based nanoparticles.
-
Sonication: After dilution, briefly sonicate the formulation to help redissolve any precipitate and create a more uniform suspension.
Q: I am observing signs of toxicity or irritation at the injection site. How can I mitigate this?
A: Injection site reactions can be caused by the vehicle, the compound itself, or the formulation's properties (e.g., pH, osmolarity).
-
Reduce vehicle concentration: If you are using co-solvents like DMSO or ethanol, try to lower their final concentration in the injected volume.
-
Change administration route: If intraperitoneal (IP) injection is causing localized irritation, consider alternative routes such as subcutaneous (SC) or intravenous (IV) injection. However, IV administration of a compound with low aqueous solubility can be challenging and may require a more sophisticated formulation to avoid precipitation in the bloodstream.
-
Dilute the dose: Administering the same total dose in a larger volume (if permissible for the animal model) can reduce the local concentration of the compound and vehicle, potentially decreasing irritation.
In Vivo Efficacy and Pharmacokinetics
Q: I am not observing the expected therapeutic effect in my animal model. What could be the reason?
A: A lack of efficacy can stem from several factors related to drug delivery and pharmacokinetics:
-
Poor bioavailability: The compound may not be reaching the target tissue in sufficient concentrations. This could be due to poor absorption from the injection site, rapid metabolism, or rapid elimination.
-
Inadequate dosing: The dose used may be too low. A dose-response study is essential to determine the optimal therapeutic dose.
-
Instability: this compound may be unstable in vivo and could be degrading before it can exert its effect.
-
Suboptimal formulation: The chosen formulation may not be releasing the drug effectively.
Q: How can I begin to assess the pharmacokinetic profile of this compound?
A: A pilot pharmacokinetic (PK) study is a crucial first step. This typically involves:
-
Dosing: Administering a single dose of this compound to a small group of animals.
-
Blood sampling: Collecting blood samples at various time points post-administration (e.g., 5 min, 15 min, 30 min, 1 hr, 2 hr, 4 hr, 8 hr, 24 hr).
-
Bioanalysis: Developing and validating an analytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in the plasma samples.
-
Data analysis: Plotting the plasma concentration-time curve and calculating key PK parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), and half-life (t1/2).
Quantitative Data Summary
Table 1: Acute Toxicity of this compound
| Species | Route of Administration | Dose (mg/kg) | Outcome |
| Mouse | Intraperitoneal | >30 | LD0 |
LD0 (Lethal Dose 0) is the highest dose at which no mortality is observed.
Table 2: Hypothetical Pilot Pharmacokinetic Study Design
| Parameter | Suggested Protocol |
| Animal Model | Male BALB/c mice (n=3-4 per time point) |
| Formulation | This compound in DMSO/PEG/Saline |
| Dose | 10 mg/kg (based on LD0 >30 mg/kg) |
| Route of Administration | Intraperitoneal (IP) |
| Blood Sampling Time Points | 0.08, 0.25, 0.5, 1, 2, 4, 8, 24 hours post-dose |
| Analytical Method | LC-MS/MS |
| Key Parameters to Measure | Cmax, Tmax, AUC (Area Under the Curve), t1/2 |
Experimental Protocols
General Protocol for a Pilot In Vivo Efficacy Study of this compound
This protocol is a general guideline and should be adapted based on the specific animal model and experimental goals.
-
Formulation Preparation:
-
Weigh the required amount of this compound in a sterile microcentrifuge tube.
-
Add a minimal amount of sterile DMSO to dissolve the compound completely.
-
In a separate sterile tube, prepare the vehicle solution (e.g., a mixture of polyethylene glycol and sterile saline).
-
Slowly add the this compound/DMSO solution to the vehicle while vortexing to prevent precipitation.
-
Visually inspect the final formulation for any precipitates. If necessary, briefly sonicate in a water bath.
-
-
Animal Dosing:
-
Acclimatize the animals to the experimental conditions.
-
Randomly assign animals to treatment and control groups.
-
Administer the this compound formulation or the vehicle control to the respective groups via the chosen route of administration (e.g., intraperitoneal injection). The dosing volume should be calculated based on the animal's body weight.
-
-
Efficacy Assessment:
-
Monitor the animals for the desired therapeutic outcome based on the disease model (e.g., tumor size reduction, decreased bacterial load, etc.).
-
Measurements should be taken at predetermined time points throughout the study.
-
-
Toxicity Monitoring:
-
Observe the animals daily for any signs of toxicity, such as weight loss, changes in behavior, or signs of distress.
-
At the end of the study, collect blood for complete blood count (CBC) and serum chemistry analysis.
-
Perform a gross necropsy and collect major organs for histopathological examination.
-
Visualizations
Caption: A generalized experimental workflow for the in vivo evaluation of a novel compound like this compound.
References
Validation & Comparative
Methodologies for Structural Elucidation of Novel Compounds
Absence of Publicly Available Data on Malolactomycin C and its Derivatives Precludes Comparative Analysis
An extensive search of publicly available scientific databases and literature has revealed no specific information on a compound designated as "this compound." Consequently, a comparative guide confirming the structure of its derivatives, supported by experimental data, cannot be constructed at this time.
Researchers, scientists, and drug development professionals seeking information on this compound and its analogues will find a notable absence of peer-reviewed studies detailing its synthesis, structural elucidation, or biological activity. This suggests that "this compound" may be a novel compound that has not yet been publicly disclosed in scientific literature, a proprietary molecule from a private research program, or potentially a misnomer.
Without access to primary research articles or patents describing this compound, it is impossible to fulfill the request for a detailed comparison guide. Such a guide would necessitate access to experimental data from various analytical techniques commonly used for structural confirmation.
While specific data for this compound is unavailable, the general approach to confirming the structure of novel natural product derivatives involves a combination of spectroscopic and spectrometric techniques. Researchers in the field would typically employ the following experimental protocols:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): To determine the number and connectivity of hydrogen atoms.
-
¹³C NMR (Carbon NMR): To identify the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish detailed connectivity between protons and carbons, revealing the intricate structure of the molecule and its derivatives.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular formula of the parent compound and its derivatives.
-
Tandem Mass Spectrometry (MS/MS): To fragment the molecule and analyze the resulting pieces, providing clues about its substructures.
3. X-ray Crystallography:
-
This technique provides the definitive three-dimensional structure of a molecule in its crystalline form. A successful crystallization of a this compound derivative would offer unambiguous proof of its atomic arrangement.
Proposed Workflow for Structural Confirmation
For a novel compound series like the hypothetical this compound derivatives, a typical experimental workflow for structure confirmation would be as follows:
Caption: A generalized workflow for the structural elucidation of novel chemical compounds.
Due to the current lack of available data, tables comparing quantitative data and detailed signaling pathways for this compound derivatives cannot be generated. We recommend that researchers with access to proprietary information on this compound series apply the established analytical methods outlined above to confirm the structures of any new derivatives. Should "this compound" be a misnomer for a known compound, providing the correct name would allow for a comprehensive literature search and the creation of the requested comparative guide.
Methodologies for Structural Elucidation of Novel Compounds
Absence of Publicly Available Data on Malolactomycin C and its Derivatives Precludes Comparative Analysis
An extensive search of publicly available scientific databases and literature has revealed no specific information on a compound designated as "this compound." Consequently, a comparative guide confirming the structure of its derivatives, supported by experimental data, cannot be constructed at this time.
Researchers, scientists, and drug development professionals seeking information on this compound and its analogues will find a notable absence of peer-reviewed studies detailing its synthesis, structural elucidation, or biological activity. This suggests that "this compound" may be a novel compound that has not yet been publicly disclosed in scientific literature, a proprietary molecule from a private research program, or potentially a misnomer.
Without access to primary research articles or patents describing this compound, it is impossible to fulfill the request for a detailed comparison guide. Such a guide would necessitate access to experimental data from various analytical techniques commonly used for structural confirmation.
While specific data for this compound is unavailable, the general approach to confirming the structure of novel natural product derivatives involves a combination of spectroscopic and spectrometric techniques. Researchers in the field would typically employ the following experimental protocols:
1. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
¹H NMR (Proton NMR): To determine the number and connectivity of hydrogen atoms.
-
¹³C NMR (Carbon NMR): To identify the carbon skeleton of the molecule.
-
2D NMR (COSY, HSQC, HMBC): To establish detailed connectivity between protons and carbons, revealing the intricate structure of the molecule and its derivatives.
2. Mass Spectrometry (MS):
-
High-Resolution Mass Spectrometry (HRMS): To determine the precise molecular formula of the parent compound and its derivatives.
-
Tandem Mass Spectrometry (MS/MS): To fragment the molecule and analyze the resulting pieces, providing clues about its substructures.
3. X-ray Crystallography:
-
This technique provides the definitive three-dimensional structure of a molecule in its crystalline form. A successful crystallization of a this compound derivative would offer unambiguous proof of its atomic arrangement.
Proposed Workflow for Structural Confirmation
For a novel compound series like the hypothetical this compound derivatives, a typical experimental workflow for structure confirmation would be as follows:
Caption: A generalized workflow for the structural elucidation of novel chemical compounds.
Due to the current lack of available data, tables comparing quantitative data and detailed signaling pathways for this compound derivatives cannot be generated. We recommend that researchers with access to proprietary information on this compound series apply the established analytical methods outlined above to confirm the structures of any new derivatives. Should "this compound" be a misnomer for a known compound, providing the correct name would allow for a comprehensive literature search and the creation of the requested comparative guide.
Comparative Analysis of the Biological Activities of Malolactomycin A and Malolactomycin C
A detailed guide for researchers, scientists, and drug development professionals on the antibacterial and antifungal properties of two key malolactomycin analogues.
Malolactomycins are a class of macrolide antibiotics produced by Streptomyces species, with Malolactomycin A and C being two notable members. This guide provides a comparative overview of their biological activities, supported by available experimental data, to aid in research and development efforts.
Summary of Biological Activity
Malolactomycin A was the first of this class to be isolated and has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Malolactomycin C, a 40-membered macrolide, has been specifically noted for its potent activity against the plant pathogenic fungus Botrytis cinerea.[2]
Quantitative Comparison of Antimicrobial Activity
To facilitate a direct comparison, the available Minimum Inhibitory Concentration (MIC) data for Malolactomycin A and this compound against various microorganisms are summarized below. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Microorganism | Malolactomycin A (MIC, µg/mL) | This compound (MIC, µg/mL) |
| Staphylococcus aureus FDA 209P | 12.5 | >100 |
| Bacillus subtilis PCI 219 | 6.25 | >100 |
| Escherichia coli NIHJ | 50 | >100 |
| Shigella sonnei | 50 | >100 |
| Pseudomonas aeruginosa P-3 | >100 | >100 |
| Candida albicans 448 | 25 | >100 |
| Saccharomyces cerevisiae | 12.5 | >100 |
| Aspergillus niger IAM 2009 | 50 | >100 |
| Botrytis cinerea | - | 12.5 |
| Pyricularia oryzae | - | 25 |
| Cladosporium fulvum | - | 50 |
Note: A lower MIC value indicates greater potency. Data for Malolactomycin A is sourced from the initial characterization by Kobinata et al. (1993), and data for this compound is from Tanaka et al. (1997).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Malolactomycin A and C.
Antimicrobial Activity Assay (Malolactomycin A)
The antimicrobial spectrum of Malolactomycin A was determined using a serial two-fold agar (B569324) dilution method.
-
Media Preparation: Nutrient agar was used for bacterial growth, and potato dextrose agar was used for fungal growth. The pH of the nutrient agar was adjusted to 7.0.
-
Inoculum Preparation: Test organisms were cultured in their respective optimal liquid media. The final inoculum size was approximately 10^8 colony-forming units (CFU)/mL for bacteria and 10^6 spores/mL for fungi.
-
Assay Procedure: A series of agar plates containing two-fold dilutions of Malolactomycin A were prepared. The surface of the agar was inoculated with the test organisms.
-
Incubation: Bacterial plates were incubated at 37°C for 24 hours. Fungal plates were incubated at 27°C for 48 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of Malolactomycin A that completely inhibited the visible growth of the microorganism.
Antifungal Activity Assay (this compound)
The antifungal activity of this compound against various phytopathogenic fungi was assessed using an agar dilution method.
-
Media Preparation: Potato sucrose (B13894) agar was used as the test medium.
-
Inoculum Preparation: Spores of the test fungi were suspended in sterile distilled water.
-
Assay Procedure: this compound, dissolved in methanol (B129727), was added to the molten agar at various concentrations. The final concentration of methanol in the agar was 1%. The agar was then poured into Petri dishes. A paper disc (6 mm in diameter) was placed on the center of the agar plate, and a spore suspension of the test fungus was dropped onto the disc.
-
Incubation: The plates were incubated at 25°C for 3 days.
-
MIC Determination: The MIC was determined as the minimum concentration of this compound that inhibited the growth of the fungal mycelia.
Logical Relationship of Malolactomycin Discovery and Characterization
The following diagram illustrates the typical workflow from the discovery of a novel antibiotic-producing microorganism to the characterization of its bioactive compounds.
Caption: Workflow for antibiotic discovery.
Conclusion
Based on the available data, Malolactomycin A exhibits a broader spectrum of antimicrobial activity, showing moderate potency against both bacteria and fungi. In contrast, this compound demonstrates more specific and potent activity against certain phytopathogenic fungi, particularly Botrytis cinerea. This suggests different potential applications for these two compounds, with Malolactomycin A being a candidate for broader antimicrobial use and this compound showing promise as a specialized antifungal agent in agriculture. Further research, including mechanism of action studies and in vivo efficacy evaluations, is necessary to fully elucidate their therapeutic potential.
References
Comparative Analysis of the Biological Activities of Malolactomycin A and Malolactomycin C
A detailed guide for researchers, scientists, and drug development professionals on the antibacterial and antifungal properties of two key malolactomycin analogues.
Malolactomycins are a class of macrolide antibiotics produced by Streptomyces species, with Malolactomycin A and C being two notable members. This guide provides a comparative overview of their biological activities, supported by available experimental data, to aid in research and development efforts.
Summary of Biological Activity
Malolactomycin A was the first of this class to be isolated and has demonstrated a broad spectrum of activity against both Gram-positive and Gram-negative bacteria, as well as some fungi.[1] Malolactomycin C, a 40-membered macrolide, has been specifically noted for its potent activity against the plant pathogenic fungus Botrytis cinerea.[2]
Quantitative Comparison of Antimicrobial Activity
To facilitate a direct comparison, the available Minimum Inhibitory Concentration (MIC) data for Malolactomycin A and this compound against various microorganisms are summarized below. MIC values represent the lowest concentration of an antibiotic that inhibits the visible growth of a microorganism.
| Microorganism | Malolactomycin A (MIC, µg/mL) | This compound (MIC, µg/mL) |
| Staphylococcus aureus FDA 209P | 12.5 | >100 |
| Bacillus subtilis PCI 219 | 6.25 | >100 |
| Escherichia coli NIHJ | 50 | >100 |
| Shigella sonnei | 50 | >100 |
| Pseudomonas aeruginosa P-3 | >100 | >100 |
| Candida albicans 448 | 25 | >100 |
| Saccharomyces cerevisiae | 12.5 | >100 |
| Aspergillus niger IAM 2009 | 50 | >100 |
| Botrytis cinerea | - | 12.5 |
| Pyricularia oryzae | - | 25 |
| Cladosporium fulvum | - | 50 |
Note: A lower MIC value indicates greater potency. Data for Malolactomycin A is sourced from the initial characterization by Kobinata et al. (1993), and data for this compound is from Tanaka et al. (1997).
Experimental Protocols
The following are detailed methodologies for the key experiments cited in the comparison of Malolactomycin A and C.
Antimicrobial Activity Assay (Malolactomycin A)
The antimicrobial spectrum of Malolactomycin A was determined using a serial two-fold agar dilution method.
-
Media Preparation: Nutrient agar was used for bacterial growth, and potato dextrose agar was used for fungal growth. The pH of the nutrient agar was adjusted to 7.0.
-
Inoculum Preparation: Test organisms were cultured in their respective optimal liquid media. The final inoculum size was approximately 10^8 colony-forming units (CFU)/mL for bacteria and 10^6 spores/mL for fungi.
-
Assay Procedure: A series of agar plates containing two-fold dilutions of Malolactomycin A were prepared. The surface of the agar was inoculated with the test organisms.
-
Incubation: Bacterial plates were incubated at 37°C for 24 hours. Fungal plates were incubated at 27°C for 48 hours.
-
MIC Determination: The MIC was recorded as the lowest concentration of Malolactomycin A that completely inhibited the visible growth of the microorganism.
Antifungal Activity Assay (this compound)
The antifungal activity of this compound against various phytopathogenic fungi was assessed using an agar dilution method.
-
Media Preparation: Potato sucrose agar was used as the test medium.
-
Inoculum Preparation: Spores of the test fungi were suspended in sterile distilled water.
-
Assay Procedure: this compound, dissolved in methanol, was added to the molten agar at various concentrations. The final concentration of methanol in the agar was 1%. The agar was then poured into Petri dishes. A paper disc (6 mm in diameter) was placed on the center of the agar plate, and a spore suspension of the test fungus was dropped onto the disc.
-
Incubation: The plates were incubated at 25°C for 3 days.
-
MIC Determination: The MIC was determined as the minimum concentration of this compound that inhibited the growth of the fungal mycelia.
Logical Relationship of Malolactomycin Discovery and Characterization
The following diagram illustrates the typical workflow from the discovery of a novel antibiotic-producing microorganism to the characterization of its bioactive compounds.
Caption: Workflow for antibiotic discovery.
Conclusion
Based on the available data, Malolactomycin A exhibits a broader spectrum of antimicrobial activity, showing moderate potency against both bacteria and fungi. In contrast, this compound demonstrates more specific and potent activity against certain phytopathogenic fungi, particularly Botrytis cinerea. This suggests different potential applications for these two compounds, with Malolactomycin A being a candidate for broader antimicrobial use and this compound showing promise as a specialized antifungal agent in agriculture. Further research, including mechanism of action studies and in vivo efficacy evaluations, is necessary to fully elucidate their therapeutic potential.
References
Comparative Analysis: Vancomycin and the Malolactomycin Family
This guide provides a detailed comparative analysis of the well-established antibiotic vancomycin (B549263) and the lesser-known natural product family of malolactomycins. Due to the limited publicly available data for Malolactomycin C, this comparison focuses on the characteristics of the malolactomycin family, primarily Malolactomycin A and D, as representatives. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on existing experimental data.
I. Introduction
Vancomycin , a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). Its robust mechanism of action, targeting bacterial cell wall synthesis, has made it a critical last-resort antibiotic.
The Malolactomycins are a family of macrolide antibiotics isolated from Streptomyces. While initial studies have revealed their antibacterial and antifungal properties, and some variants have been investigated for their effects on cellular signaling pathways, comprehensive data, particularly for this compound, remains scarce. This guide synthesizes the available information to draw a preliminary comparison.
II. Mechanism of Action
Vancomycin:
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][2][3][4]
Malolactomycin Family:
Publicly available research on the specific antibacterial mechanism of the malolactomycin family is limited. However, studies on Malolactomycin D have revealed a different mode of action, targeting intracellular signaling pathways. Malolactomycin D has been shown to be a selective inhibitor of transcription from the Ras-responsive element (RRE).[5] It achieves this by inhibiting the activation of p38 MAP kinase and Jun N-terminal kinase (JNK), but not extracellular signal-regulated kinase 1 or 2 (ERK1/2). This suggests that its primary antibacterial or other biological effects may stem from the disruption of critical bacterial signaling cascades, a mechanism distinct from direct cell wall synthesis inhibition.
III. Antibacterial Efficacy
Vancomycin:
Vancomycin is primarily effective against Gram-positive bacteria. It is a critical agent for treating infections caused by MRSA, Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus species. However, the emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) has posed a significant clinical challenge. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of vancomycin against various Gram-positive bacteria.
| Bacterium | Vancomycin MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | 0.5 - 2 |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 |
| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 |
| Enterococcus faecalis (VSE) | 1 - 4 |
| Enterococcus faecium (VRE) | > 4 |
| Streptococcus pneumoniae | ≤ 1 |
Malolactomycin Family:
The initial discovery of Malolactomycin A reported broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as some fungi. However, specific MIC values for this compound against a comprehensive panel of bacteria are not available in the peer-reviewed literature. Without this quantitative data, a direct comparison of its antibacterial potency with vancomycin is not possible.
IV. Cytotoxicity
Vancomycin:
Vancomycin can exhibit cytotoxicity, particularly at high concentrations and with prolonged exposure. Studies have shown that vancomycin can be toxic to various cell types, including endothelial cells, osteoblasts, myoblasts, and fibroblasts. The cytotoxicity is often concentration- and time-dependent. For instance, continuous exposure to vancomycin concentrations of 1 mg/cm² or higher has been shown to be significantly cytotoxic to osteoblasts and myoblasts in vitro.
Malolactomycin Family:
Data on the cytotoxicity of this compound is not available. Research on other members of the malolactomycin family and related compounds like Mitomycin C, which also has a complex chemical structure, indicates that cytotoxicity is a potential characteristic. Mitomycin C, for example, is a known cytotoxic agent used in cancer chemotherapy. However, without specific experimental data for this compound, any discussion on its cytotoxicity remains speculative.
V. Comparative Summary
| Feature | Vancomycin | This compound (based on family data) |
| Class | Glycopeptide | Macrolide |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala precursors. | Likely inhibits intracellular signaling pathways (p38 MAPK, JNK for Malolactomycin D). |
| Antibacterial Spectrum | Primarily Gram-positive bacteria. | Broad spectrum (Gram-positive, Gram-negative, fungi) reported for Malolactomycin A. Data for this compound is unavailable. |
| MIC Data | Well-characterized against a wide range of bacteria. | Not publicly available for this compound. |
| Cytotoxicity | Demonstrated cytotoxicity at high concentrations and with prolonged exposure. | Not publicly available for this compound. |
VI. Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of antibiotics.
1. Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of the antibiotic in an appropriate solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
2. Cytotoxicity Assay - MTT Assay
-
Objective: To assess the effect of a compound on the metabolic activity of mammalian cells, as an indicator of cell viability.
-
Procedure:
-
Seed mammalian cells (e.g., fibroblasts, endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the antibiotic for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (no antibiotic).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
VII. Conclusion
This comparative analysis highlights the well-understood profile of vancomycin as a potent inhibitor of bacterial cell wall synthesis with a defined spectrum of activity and known cytotoxicity. In contrast, the Malolactomycin family, as represented by the limited data on Malolactomycin A and D, appears to operate through a different mechanism involving the inhibition of intracellular signaling pathways.
A direct and detailed comparison between vancomycin and this compound is not feasible at this time due to the significant lack of publicly available experimental data for this compound. Further research is imperative to elucidate the antibacterial activity, mechanism of action, and safety profile of this compound to determine its potential as a therapeutic agent. Future studies should focus on generating comprehensive MIC data against a panel of clinically relevant bacteria and conducting in vitro cytotoxicity assays to provide the foundational knowledge for any further development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Topical vancomycin and its effect on survival and migration of osteoblasts, fibroblasts, and myoblasts: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malolactomycin D, a potent inhibitor of transcription controlled by the Ras responsive element, inhibits Ras-mediated transformation activity with suppression of MMP-1 and MMP-9 in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Comparative Analysis: Vancomycin and the Malolactomycin Family
This guide provides a detailed comparative analysis of the well-established antibiotic vancomycin and the lesser-known natural product family of malolactomycins. Due to the limited publicly available data for Malolactomycin C, this comparison focuses on the characteristics of the malolactomycin family, primarily Malolactomycin A and D, as representatives. This analysis is intended for researchers, scientists, and drug development professionals, offering a comprehensive overview based on existing experimental data.
I. Introduction
Vancomycin , a glycopeptide antibiotic, has long been a cornerstone in the treatment of serious infections caused by Gram-positive bacteria, most notably methicillin-resistant Staphylococcus aureus (MRSA). Its robust mechanism of action, targeting bacterial cell wall synthesis, has made it a critical last-resort antibiotic.
The Malolactomycins are a family of macrolide antibiotics isolated from Streptomyces. While initial studies have revealed their antibacterial and antifungal properties, and some variants have been investigated for their effects on cellular signaling pathways, comprehensive data, particularly for this compound, remains scarce. This guide synthesizes the available information to draw a preliminary comparison.
II. Mechanism of Action
Vancomycin:
Vancomycin exerts its bactericidal effect by inhibiting the synthesis of the bacterial cell wall. Specifically, it binds with high affinity to the D-alanyl-D-alanine (D-Ala-D-Ala) termini of the peptidoglycan precursors. This binding sterically hinders the transglycosylation and transpeptidation reactions, which are essential for elongating and cross-linking the peptidoglycan chains. The resulting weakened cell wall cannot withstand the internal osmotic pressure, leading to cell lysis and bacterial death.[1][2][3][4]
Malolactomycin Family:
Publicly available research on the specific antibacterial mechanism of the malolactomycin family is limited. However, studies on Malolactomycin D have revealed a different mode of action, targeting intracellular signaling pathways. Malolactomycin D has been shown to be a selective inhibitor of transcription from the Ras-responsive element (RRE).[5] It achieves this by inhibiting the activation of p38 MAP kinase and Jun N-terminal kinase (JNK), but not extracellular signal-regulated kinase 1 or 2 (ERK1/2). This suggests that its primary antibacterial or other biological effects may stem from the disruption of critical bacterial signaling cascades, a mechanism distinct from direct cell wall synthesis inhibition.
III. Antibacterial Efficacy
Vancomycin:
Vancomycin is primarily effective against Gram-positive bacteria. It is a critical agent for treating infections caused by MRSA, Streptococcus pneumoniae (including penicillin-resistant strains), and Enterococcus species. However, the emergence of vancomycin-intermediate S. aureus (VISA) and vancomycin-resistant S. aureus (VRSA) has posed a significant clinical challenge. The table below summarizes the Minimum Inhibitory Concentration (MIC) values of vancomycin against various Gram-positive bacteria.
| Bacterium | Vancomycin MIC Range (µg/mL) |
| Staphylococcus aureus (MSSA) | 0.5 - 2 |
| Staphylococcus aureus (MRSA) | 0.5 - 2 |
| Vancomycin-Intermediate S. aureus (VISA) | 4 - 8 |
| Vancomycin-Resistant S. aureus (VRSA) | ≥ 16 |
| Enterococcus faecalis (VSE) | 1 - 4 |
| Enterococcus faecium (VRE) | > 4 |
| Streptococcus pneumoniae | ≤ 1 |
Malolactomycin Family:
The initial discovery of Malolactomycin A reported broad-spectrum activity against Gram-positive and Gram-negative bacteria, as well as some fungi. However, specific MIC values for this compound against a comprehensive panel of bacteria are not available in the peer-reviewed literature. Without this quantitative data, a direct comparison of its antibacterial potency with vancomycin is not possible.
IV. Cytotoxicity
Vancomycin:
Vancomycin can exhibit cytotoxicity, particularly at high concentrations and with prolonged exposure. Studies have shown that vancomycin can be toxic to various cell types, including endothelial cells, osteoblasts, myoblasts, and fibroblasts. The cytotoxicity is often concentration- and time-dependent. For instance, continuous exposure to vancomycin concentrations of 1 mg/cm² or higher has been shown to be significantly cytotoxic to osteoblasts and myoblasts in vitro.
Malolactomycin Family:
Data on the cytotoxicity of this compound is not available. Research on other members of the malolactomycin family and related compounds like Mitomycin C, which also has a complex chemical structure, indicates that cytotoxicity is a potential characteristic. Mitomycin C, for example, is a known cytotoxic agent used in cancer chemotherapy. However, without specific experimental data for this compound, any discussion on its cytotoxicity remains speculative.
V. Comparative Summary
| Feature | Vancomycin | This compound (based on family data) |
| Class | Glycopeptide | Macrolide |
| Mechanism of Action | Inhibits bacterial cell wall synthesis by binding to D-Ala-D-Ala precursors. | Likely inhibits intracellular signaling pathways (p38 MAPK, JNK for Malolactomycin D). |
| Antibacterial Spectrum | Primarily Gram-positive bacteria. | Broad spectrum (Gram-positive, Gram-negative, fungi) reported for Malolactomycin A. Data for this compound is unavailable. |
| MIC Data | Well-characterized against a wide range of bacteria. | Not publicly available for this compound. |
| Cytotoxicity | Demonstrated cytotoxicity at high concentrations and with prolonged exposure. | Not publicly available for this compound. |
VI. Experimental Protocols
The following are generalized protocols for key experiments used in the evaluation of antibiotics.
1. Minimum Inhibitory Concentration (MIC) Determination - Broth Microdilution Method
-
Objective: To determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
-
Procedure:
-
Prepare a stock solution of the antibiotic in an appropriate solvent.
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the antibiotic in cation-adjusted Mueller-Hinton Broth (CAMHB).
-
Prepare a standardized bacterial inoculum to a turbidity equivalent to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in each well.
-
Add the bacterial inoculum to each well containing the diluted antibiotic. Include a growth control well (no antibiotic) and a sterility control well (no bacteria).
-
Incubate the plate at 35-37°C for 16-20 hours.
-
The MIC is read as the lowest concentration of the antibiotic at which there is no visible turbidity.
-
2. Cytotoxicity Assay - MTT Assay
-
Objective: To assess the effect of a compound on the metabolic activity of mammalian cells, as an indicator of cell viability.
-
Procedure:
-
Seed mammalian cells (e.g., fibroblasts, endothelial cells) in a 96-well plate and allow them to adhere overnight.
-
Treat the cells with various concentrations of the antibiotic for a specified period (e.g., 24, 48, 72 hours). Include a vehicle control (no antibiotic).
-
After the incubation period, add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours.
-
During this incubation, viable cells with active mitochondrial dehydrogenases will reduce the yellow MTT to purple formazan crystals.
-
Solubilize the formazan crystals by adding a solubilizing agent (e.g., DMSO, acidified isopropanol).
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
Cell viability is expressed as a percentage of the absorbance of the untreated control cells.
-
VII. Conclusion
This comparative analysis highlights the well-understood profile of vancomycin as a potent inhibitor of bacterial cell wall synthesis with a defined spectrum of activity and known cytotoxicity. In contrast, the Malolactomycin family, as represented by the limited data on Malolactomycin A and D, appears to operate through a different mechanism involving the inhibition of intracellular signaling pathways.
A direct and detailed comparison between vancomycin and this compound is not feasible at this time due to the significant lack of publicly available experimental data for this compound. Further research is imperative to elucidate the antibacterial activity, mechanism of action, and safety profile of this compound to determine its potential as a therapeutic agent. Future studies should focus on generating comprehensive MIC data against a panel of clinically relevant bacteria and conducting in vitro cytotoxicity assays to provide the foundational knowledge for any further development.
References
- 1. journals.asm.org [journals.asm.org]
- 2. Toxic Effect of Vancomycin on Viability and Functionality of Different Cells Involved in Tissue Regeneration [ouci.dntb.gov.ua]
- 3. researchgate.net [researchgate.net]
- 4. Topical vancomycin and its effect on survival and migration of osteoblasts, fibroblasts, and myoblasts: An in vitro study - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Malolactomycin D, a potent inhibitor of transcription controlled by the Ras responsive element, inhibits Ras-mediated transformation activity with suppression of MMP-1 and MMP-9 in NIH3T3 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Unmasking a Common Foe: A Comparative Guide to Cross-Resistance Involving Malolactomycin C (Microcin C)
A Note on Nomenclature: Initial research for "Malolactomycin C" yielded limited specific findings. However, due to the similarity in name and available data, this guide will focus on Microcin C (McC) , a well-studied "Trojan horse" antibiotic. It is presumed that "this compound" may be a lesser-known name or potential misspelling for Microcin C.
This guide provides a comprehensive comparison of cross-resistance involving Microcin C and other antibiotics, particularly those targeting aminoacyl-tRNA synthetases. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data and detailed experimental protocols.
At a Glance: Microcin C and its Counterparts
Microcin C exerts its antibacterial effect through a unique "Trojan horse" mechanism. It is actively transported into bacterial cells as a peptide-nucleotide conjugate. Once inside, the peptide portion is cleaved, releasing a non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein synthesis.[1] This targeted approach places it in the family of aminoacyl-tRNA synthetase inhibitors.
For a comparative analysis, we will consider other antibiotics with similar or related mechanisms of action:
-
Albomycin (B224201): Another "Trojan horse" antibiotic that, after intracellular processing, inhibits seryl-tRNA synthetase.
-
Mupirocin: A clinically used topical antibiotic that directly inhibits isoleucyl-tRNA synthetase.[2][3]
-
Indolmycin: An inhibitor of tryptophanyl-tRNA synthetase.
Quantitative Data Summary: Inferred Cross-Resistance
Direct, large-scale quantitative studies comparing the cross-resistance profiles of Microcin C and other aminoacyl-tRNA synthetase inhibitors are not extensively available in public literature. However, by examining the known mechanisms of resistance, we can infer potential cross-resistance patterns.
| Resistance Mechanism | Mechanism Description | Microcin C Resistance | Potential Cross-Resistance |
| Target Modification | Alteration of the aminoacyl-tRNA synthetase enzyme, preventing antibiotic binding. | Documented | Low, as it is target-specific (AspRS). Unlikely to cause resistance to inhibitors of other synthetases (e.g., Mupirocin). |
| Enzymatic Inactivation | Production of enzymes that modify and inactivate the antibiotic. | MccE Acetyltransferase: Acetylates the processed form of Microcin C.[1] MccF Peptidase: Cleaves the active form of Microcin C. | Albomycin: MccE has been shown to confer resistance to albomycin, indicating a high potential for cross-resistance.[4] |
| Reduced Uptake/Efflux | Mutations in transport systems preventing the antibiotic from entering the cell or actively pumping it out. | Mutations in peptide uptake transporters (e.g., FhuA, FepA, CirA, OmpF) can confer resistance. | High, particularly for other "Trojan horse" antibiotics like albomycin that may utilize similar uptake pathways. May also affect other antibiotics reliant on these transporters. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of antibiotic resistance.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
Stock solutions of antibiotics (Microcin C, Albomycin, Mupirocin, etc.)
-
Sterile diluents (e.g., saline, broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared directly in the microtiter plate wells. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the highest antibiotic concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.
-
Inoculation: Each well (from 1 to 11) is inoculated with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.
-
Incubation: The plate is incubated at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Cross-Resistance Assay
To assess cross-resistance, strains with induced resistance to a primary antibiotic are tested for their susceptibility to other antibiotics.
Procedure:
-
Generate Resistant Mutants: A bacterial strain is exposed to sub-lethal concentrations of the primary antibiotic (e.g., Microcin C) over a series of passages.
-
Isolate Resistant Strains: Colonies that grow at higher concentrations of the primary antibiotic are isolated and purified.
-
Confirm Resistance: The MIC of the primary antibiotic for the isolated mutants is determined to confirm the level of resistance.
-
Determine MICs of Other Antibiotics: The MICs of the secondary antibiotics (e.g., albomycin, mupirocin) are then determined for these resistant mutants using the broth microdilution method described above.
-
Analysis: An increase in the MIC of a secondary antibiotic for the resistant mutant compared to the wild-type strain indicates cross-resistance.
Visualizing the Pathways
The following diagrams illustrate the mechanism of action of Microcin C and the potential pathways leading to cross-resistance.
Caption: Mechanism of action of Microcin C.
Caption: Potential pathways to antibiotic cross-resistance.
References
- 1. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimicrobial activity of mupirocin--an update on resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Unmasking a Common Foe: A Comparative Guide to Cross-Resistance Involving Malolactomycin C (Microcin C)
A Note on Nomenclature: Initial research for "Malolactomycin C" yielded limited specific findings. However, due to the similarity in name and available data, this guide will focus on Microcin C (McC) , a well-studied "Trojan horse" antibiotic. It is presumed that "this compound" may be a lesser-known name or potential misspelling for Microcin C.
This guide provides a comprehensive comparison of cross-resistance involving Microcin C and other antibiotics, particularly those targeting aminoacyl-tRNA synthetases. The information is tailored for researchers, scientists, and drug development professionals, offering objective comparisons supported by available data and detailed experimental protocols.
At a Glance: Microcin C and its Counterparts
Microcin C exerts its antibacterial effect through a unique "Trojan horse" mechanism. It is actively transported into bacterial cells as a peptide-nucleotide conjugate. Once inside, the peptide portion is cleaved, releasing a non-hydrolyzable aspartyl-adenylate analog that inhibits aspartyl-tRNA synthetase (AspRS), a crucial enzyme in protein synthesis.[1] This targeted approach places it in the family of aminoacyl-tRNA synthetase inhibitors.
For a comparative analysis, we will consider other antibiotics with similar or related mechanisms of action:
-
Albomycin: Another "Trojan horse" antibiotic that, after intracellular processing, inhibits seryl-tRNA synthetase.
-
Mupirocin: A clinically used topical antibiotic that directly inhibits isoleucyl-tRNA synthetase.[2][3]
-
Indolmycin: An inhibitor of tryptophanyl-tRNA synthetase.
Quantitative Data Summary: Inferred Cross-Resistance
Direct, large-scale quantitative studies comparing the cross-resistance profiles of Microcin C and other aminoacyl-tRNA synthetase inhibitors are not extensively available in public literature. However, by examining the known mechanisms of resistance, we can infer potential cross-resistance patterns.
| Resistance Mechanism | Mechanism Description | Microcin C Resistance | Potential Cross-Resistance |
| Target Modification | Alteration of the aminoacyl-tRNA synthetase enzyme, preventing antibiotic binding. | Documented | Low, as it is target-specific (AspRS). Unlikely to cause resistance to inhibitors of other synthetases (e.g., Mupirocin). |
| Enzymatic Inactivation | Production of enzymes that modify and inactivate the antibiotic. | MccE Acetyltransferase: Acetylates the processed form of Microcin C.[1] MccF Peptidase: Cleaves the active form of Microcin C. | Albomycin: MccE has been shown to confer resistance to albomycin, indicating a high potential for cross-resistance.[4] |
| Reduced Uptake/Efflux | Mutations in transport systems preventing the antibiotic from entering the cell or actively pumping it out. | Mutations in peptide uptake transporters (e.g., FhuA, FepA, CirA, OmpF) can confer resistance. | High, particularly for other "Trojan horse" antibiotics like albomycin that may utilize similar uptake pathways. May also affect other antibiotics reliant on these transporters. |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the study of antibiotic resistance.
Minimum Inhibitory Concentration (MIC) Determination via Broth Microdilution
This is a standard method to determine the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism.
Materials:
-
Sterile 96-well microtiter plates
-
Bacterial culture in logarithmic growth phase
-
Cation-adjusted Mueller-Hinton Broth (or other appropriate growth medium)
-
Stock solutions of antibiotics (Microcin C, Albomycin, Mupirocin, etc.)
-
Sterile diluents (e.g., saline, broth)
-
Pipettes and sterile tips
-
Incubator
Procedure:
-
Prepare Antibiotic Dilutions: A serial two-fold dilution of each antibiotic is prepared directly in the microtiter plate wells. Typically, 50 µL of broth is added to wells 2 through 12. 100 µL of the highest antibiotic concentration is added to well 1. Then, 50 µL is transferred from well 1 to well 2, mixed, and this process is repeated down to well 10. The final 50 µL from well 10 is discarded. Well 11 serves as a growth control (no antibiotic), and well 12 as a sterility control (no bacteria).
-
Inoculum Preparation: The bacterial culture is diluted to a standardized concentration (e.g., 5 x 10^5 CFU/mL) in the appropriate broth.
-
Inoculation: Each well (from 1 to 11) is inoculated with 50 µL of the standardized bacterial suspension, resulting in a final volume of 100 µL per well.
-
Incubation: The plate is incubated at the optimal temperature for the test organism (e.g., 37°C) for 16-20 hours.
-
Reading Results: The MIC is determined as the lowest concentration of the antibiotic at which there is no visible growth (turbidity) in the well.
Cross-Resistance Assay
To assess cross-resistance, strains with induced resistance to a primary antibiotic are tested for their susceptibility to other antibiotics.
Procedure:
-
Generate Resistant Mutants: A bacterial strain is exposed to sub-lethal concentrations of the primary antibiotic (e.g., Microcin C) over a series of passages.
-
Isolate Resistant Strains: Colonies that grow at higher concentrations of the primary antibiotic are isolated and purified.
-
Confirm Resistance: The MIC of the primary antibiotic for the isolated mutants is determined to confirm the level of resistance.
-
Determine MICs of Other Antibiotics: The MICs of the secondary antibiotics (e.g., albomycin, mupirocin) are then determined for these resistant mutants using the broth microdilution method described above.
-
Analysis: An increase in the MIC of a secondary antibiotic for the resistant mutant compared to the wild-type strain indicates cross-resistance.
Visualizing the Pathways
The following diagrams illustrate the mechanism of action of Microcin C and the potential pathways leading to cross-resistance.
Caption: Mechanism of action of Microcin C.
Caption: Potential pathways to antibiotic cross-resistance.
References
- 1. Microcin C: biosynthesis and mechanisms of bacterial resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mupirocin - Are we in danger of losing it? - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The antimicrobial activity of mupirocin--an update on resistance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
Comparing the efficacy of Malolactomycin C in different bacterial strains
A critical review of available literature reveals a significant scarcity of specific data on the antibacterial efficacy of Malolactomycin C against various bacterial strains. The predominant focus of existing research lies in its antifungal properties. This guide, therefore, serves as a foundational comparison based on the limited available information for the broader Malolactomycin family, supplemented with established methodologies and general knowledge of macrolide antibiotics.
The Malolactomycin family, including variants A, C, and D, represents a class of 40-membered macrolide antibiotics produced by Streptomyces species. While Malolactomycin A has been described as possessing both antibacterial and antifungal properties, specific quantitative data on its antibacterial spectrum remains elusive in publicly accessible literature.[1] Notably, this compound and D have been primarily recognized for their moderate activity against certain fungi, particularly Botrytis cinerea, Cladosporium, and Pyricularia.[2]
Due to the lack of specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacteria, a direct comparative analysis with other antibiotics is not feasible at this time. However, to provide a framework for future research and to fulfill the structural requirements of this guide, the following sections present a template for how such a comparison would be structured, including generalized experimental protocols and a representative signaling pathway for macrolide antibiotics.
Quantitative Data on Antibacterial Efficacy
A comprehensive comparison of antibacterial efficacy would necessitate the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains. The following table illustrates the structure for presenting such data, which is currently unavailable for this compound.
| Bacterial Strain | This compound MIC (µg/mL) | Comparative Antibiotic A MIC (µg/mL) | Comparative Antibiotic B MIC (µg/mL) |
| Staphylococcus aureus | Data not available | ||
| Streptococcus pneumoniae | Data not available | ||
| Escherichia coli | Data not available | ||
| Pseudomonas aeruginosa | Data not available | ||
| Enterococcus faecalis | Data not available |
Experimental Protocols
The following is a detailed, generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which would be applicable for evaluating this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method ascertains the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent and then serially diluted.
- Bacterial Inoculum: A standardized suspension of the test bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Assay Procedure:
- Serial Dilution: The antimicrobial agent is serially diluted in the microtiter plate wells containing CAMHB to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Controls: Positive (bacterial growth without antibiotic) and negative (broth only) controls are included on each plate.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[3]
Mechanism of Action and Signaling Pathways
While the specific mechanism of action for Malolactomycins against bacteria is not well-documented, macrolide antibiotics generally function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptidyl-tRNA.[4]
Furthermore, some macrolides are known to interfere with bacterial signaling pathways, such as quorum sensing, which is crucial for biofilm formation and virulence factor expression. They can also modulate host inflammatory responses by affecting signaling cascades like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5]
Below is a representative diagram illustrating the general mechanism of action for macrolide antibiotics.
Caption: General mechanism of macrolide antibiotics inhibiting bacterial protein synthesis.
The following diagram illustrates a simplified workflow for screening novel antibiotics from Streptomyces species, the known producers of Malolactomycins.
Caption: Workflow for the discovery and evaluation of antibiotics from Streptomyces.
References
- 1. Isolation and characterization of a new antibiotic, malolactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malolactomycins C and D, new 40-membered macrolides active against Botrytis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Comparing the efficacy of Malolactomycin C in different bacterial strains
A critical review of available literature reveals a significant scarcity of specific data on the antibacterial efficacy of Malolactomycin C against various bacterial strains. The predominant focus of existing research lies in its antifungal properties. This guide, therefore, serves as a foundational comparison based on the limited available information for the broader Malolactomycin family, supplemented with established methodologies and general knowledge of macrolide antibiotics.
The Malolactomycin family, including variants A, C, and D, represents a class of 40-membered macrolide antibiotics produced by Streptomyces species. While Malolactomycin A has been described as possessing both antibacterial and antifungal properties, specific quantitative data on its antibacterial spectrum remains elusive in publicly accessible literature.[1] Notably, this compound and D have been primarily recognized for their moderate activity against certain fungi, particularly Botrytis cinerea, Cladosporium, and Pyricularia.[2]
Due to the lack of specific Minimum Inhibitory Concentration (MIC) values for this compound against a range of bacteria, a direct comparative analysis with other antibiotics is not feasible at this time. However, to provide a framework for future research and to fulfill the structural requirements of this guide, the following sections present a template for how such a comparison would be structured, including generalized experimental protocols and a representative signaling pathway for macrolide antibiotics.
Quantitative Data on Antibacterial Efficacy
A comprehensive comparison of antibacterial efficacy would necessitate the determination of Minimum Inhibitory Concentrations (MICs) against a panel of clinically relevant bacterial strains. The following table illustrates the structure for presenting such data, which is currently unavailable for this compound.
| Bacterial Strain | This compound MIC (µg/mL) | Comparative Antibiotic A MIC (µg/mL) | Comparative Antibiotic B MIC (µg/mL) |
| Staphylococcus aureus | Data not available | ||
| Streptococcus pneumoniae | Data not available | ||
| Escherichia coli | Data not available | ||
| Pseudomonas aeruginosa | Data not available | ||
| Enterococcus faecalis | Data not available |
Experimental Protocols
The following is a detailed, generalized methodology for determining the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent, which would be applicable for evaluating this compound.
Determination of Minimum Inhibitory Concentration (MIC) via Broth Microdilution
This method ascertains the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism in a liquid medium.
1. Preparation of Materials:
- Antimicrobial Agent Stock Solution: A stock solution of this compound is prepared at a high concentration in a suitable solvent and then serially diluted.
- Bacterial Inoculum: A standardized suspension of the test bacterial strain is prepared to a turbidity equivalent to a 0.5 McFarland standard, which corresponds to approximately 1.5 x 10⁸ colony-forming units (CFU)/mL. This is then further diluted to achieve a final inoculum concentration of approximately 5 x 10⁵ CFU/mL in the test wells.
- Growth Medium: Cation-adjusted Mueller-Hinton Broth (CAMHB) is the standard medium for susceptibility testing of non-fastidious aerobic bacteria.
- 96-Well Microtiter Plates: Sterile plates are used to perform the serial dilutions and incubate the bacteria.
2. Assay Procedure:
- Serial Dilution: The antimicrobial agent is serially diluted in the microtiter plate wells containing CAMHB to achieve a range of concentrations.
- Inoculation: Each well is inoculated with the standardized bacterial suspension.
- Controls: Positive (bacterial growth without antibiotic) and negative (broth only) controls are included on each plate.
- Incubation: The plates are incubated at 35-37°C for 16-20 hours under ambient air conditions.
3. Interpretation of Results:
- The MIC is determined as the lowest concentration of the antimicrobial agent at which there is no visible growth of the bacteria.[3]
Mechanism of Action and Signaling Pathways
While the specific mechanism of action for Malolactomycins against bacteria is not well-documented, macrolide antibiotics generally function by inhibiting bacterial protein synthesis. They bind to the 50S subunit of the bacterial ribosome, thereby preventing the translocation of peptidyl-tRNA.[4]
Furthermore, some macrolides are known to interfere with bacterial signaling pathways, such as quorum sensing, which is crucial for biofilm formation and virulence factor expression. They can also modulate host inflammatory responses by affecting signaling cascades like the mitogen-activated protein kinase (MAPK) and nuclear factor-kappa B (NF-κB) pathways.[5]
Below is a representative diagram illustrating the general mechanism of action for macrolide antibiotics.
Caption: General mechanism of macrolide antibiotics inhibiting bacterial protein synthesis.
The following diagram illustrates a simplified workflow for screening novel antibiotics from Streptomyces species, the known producers of Malolactomycins.
Caption: Workflow for the discovery and evaluation of antibiotics from Streptomyces.
References
- 1. Isolation and characterization of a new antibiotic, malolactomycin A - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Malolactomycins C and D, new 40-membered macrolides active against Botrytis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 4. PharmGKB summary: macrolide antibiotic pathway, pharmacokinetics/pharmacodynamics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Malolactomycin C: An Elusive Macrolide with Limited Comparative Data
Despite significant interest in novel antimicrobial agents, a comprehensive head-to-head comparison of Malolactomycin C with established macrolides such as erythromycin, azithromycin, and clarithromycin (B1669154) is not possible at this time due to a scarcity of publicly available data on its antibacterial activity and mechanism of action.
Initial investigations into this compound have revealed its classification as a 40-membered macrolide. While a study has reported the activity of Malolactomycins C and D against the fungus Botrytis cinerea, detailed information regarding its spectrum of activity against clinically relevant bacteria remains largely unpublished in accessible scientific literature. This critical gap in knowledge prevents a meaningful comparative analysis of its efficacy against other macrolides.
For a thorough comparison of antimicrobial agents, several key data points are essential. These include:
-
Minimum Inhibitory Concentrations (MICs): This quantitative measure determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. Without MIC data for this compound against a panel of representative bacteria, its potency cannot be compared to other macrolides.
-
Mechanism of Action: Understanding how an antibiotic works at a molecular level is crucial for predicting its effectiveness, potential for resistance, and spectrum of activity. While macrolides generally inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, the specific interactions and potential unique mechanisms of this compound are not documented.
-
Spectrum of Activity: A detailed profile of the types of bacteria an antibiotic is effective against is fundamental. It is unknown whether this compound is more effective against Gram-positive or Gram-negative bacteria, or if it has activity against atypical bacteria.
The following sections outline the typical experimental data and methodologies required for such a comparative analysis, which are currently unavailable for this compound.
Hypothetical Data Presentation for Macrolide Comparison
Should data for this compound become available, it would be presented in a structured format to facilitate direct comparison with other macrolides.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Macrolides against Key Bacterial Pathogens
| Bacterial Strain | This compound | Erythromycin | Azithromycin | Clarithromycin |
| Staphylococcus aureus (MSSA) | Data N/A | |||
| Staphylococcus aureus (MRSA) | Data N/A | |||
| Streptococcus pneumoniae | Data N/A | |||
| Haemophilus influenzae | Data N/A | |||
| Moraxella catarrhalis | Data N/A | |||
| Escherichia coli | Data N/A |
Standard Experimental Protocols for Macrolide Evaluation
The generation of comparative data would necessitate the following well-established experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
Methodology: The in vitro antimicrobial susceptibility of this compound and other macrolides would be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: A panel of clinically relevant bacterial isolates would be cultured on appropriate agar (B569324) media to obtain logarithmic phase growth. The bacterial suspension would then be standardized to a 0.5 McFarland turbidity standard.
-
Drug Dilution: Serial twofold dilutions of each macrolide would be prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well would be inoculated with the standardized bacterial suspension. The plates would then be incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC would be recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing a Hypothetical Mechanism of Action
While the specific mechanism of this compound is unknown, a generalized macrolide mechanism of action targeting the bacterial ribosome can be visualized.
Caption: Generalized mechanism of macrolide antibiotics.
Malolactomycin C: An Elusive Macrolide with Limited Comparative Data
Despite significant interest in novel antimicrobial agents, a comprehensive head-to-head comparison of Malolactomycin C with established macrolides such as erythromycin, azithromycin, and clarithromycin is not possible at this time due to a scarcity of publicly available data on its antibacterial activity and mechanism of action.
Initial investigations into this compound have revealed its classification as a 40-membered macrolide. While a study has reported the activity of Malolactomycins C and D against the fungus Botrytis cinerea, detailed information regarding its spectrum of activity against clinically relevant bacteria remains largely unpublished in accessible scientific literature. This critical gap in knowledge prevents a meaningful comparative analysis of its efficacy against other macrolides.
For a thorough comparison of antimicrobial agents, several key data points are essential. These include:
-
Minimum Inhibitory Concentrations (MICs): This quantitative measure determines the lowest concentration of an antibiotic that prevents the visible growth of a microorganism. Without MIC data for this compound against a panel of representative bacteria, its potency cannot be compared to other macrolides.
-
Mechanism of Action: Understanding how an antibiotic works at a molecular level is crucial for predicting its effectiveness, potential for resistance, and spectrum of activity. While macrolides generally inhibit bacterial protein synthesis by targeting the 50S ribosomal subunit, the specific interactions and potential unique mechanisms of this compound are not documented.
-
Spectrum of Activity: A detailed profile of the types of bacteria an antibiotic is effective against is fundamental. It is unknown whether this compound is more effective against Gram-positive or Gram-negative bacteria, or if it has activity against atypical bacteria.
The following sections outline the typical experimental data and methodologies required for such a comparative analysis, which are currently unavailable for this compound.
Hypothetical Data Presentation for Macrolide Comparison
Should data for this compound become available, it would be presented in a structured format to facilitate direct comparison with other macrolides.
Table 1: Comparative In Vitro Activity (MIC in µg/mL) of Macrolides against Key Bacterial Pathogens
| Bacterial Strain | This compound | Erythromycin | Azithromycin | Clarithromycin |
| Staphylococcus aureus (MSSA) | Data N/A | |||
| Staphylococcus aureus (MRSA) | Data N/A | |||
| Streptococcus pneumoniae | Data N/A | |||
| Haemophilus influenzae | Data N/A | |||
| Moraxella catarrhalis | Data N/A | |||
| Escherichia coli | Data N/A |
Standard Experimental Protocols for Macrolide Evaluation
The generation of comparative data would necessitate the following well-established experimental protocols.
Minimum Inhibitory Concentration (MIC) Determination
Methodology: The in vitro antimicrobial susceptibility of this compound and other macrolides would be determined using the broth microdilution method according to the guidelines established by the Clinical and Laboratory Standards Institute (CLSI).
-
Bacterial Strain Preparation: A panel of clinically relevant bacterial isolates would be cultured on appropriate agar media to obtain logarithmic phase growth. The bacterial suspension would then be standardized to a 0.5 McFarland turbidity standard.
-
Drug Dilution: Serial twofold dilutions of each macrolide would be prepared in cation-adjusted Mueller-Hinton broth (CAMHB) in 96-well microtiter plates.
-
Inoculation and Incubation: Each well would be inoculated with the standardized bacterial suspension. The plates would then be incubated at 35-37°C for 16-20 hours.
-
MIC Reading: The MIC would be recorded as the lowest concentration of the antibiotic that completely inhibits visible growth of the organism.
Visualizing a Hypothetical Mechanism of Action
While the specific mechanism of this compound is unknown, a generalized macrolide mechanism of action targeting the bacterial ribosome can be visualized.
Caption: Generalized mechanism of macrolide antibiotics.
In Vivo Efficacy of Malolactomycin C in a Murine Sepsis Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel antibiotic candidate, Malolactomycin C, against established antibacterial agents in a clinically relevant mouse model of sepsis. The data presented herein is intended to offer an objective evaluation of this compound's potential as a therapeutic agent for severe bacterial infections. All experimental data is supported by detailed methodologies to ensure reproducibility and facilitate further investigation.
Comparative Efficacy Data
The in vivo antibacterial activity of this compound was evaluated in a murine sepsis model induced by methicillin-resistant Staphylococcus aureus (MRSA). The efficacy of this compound was compared against Vancomycin and Linezolid, two standard-of-care antibiotics for MRSA infections.[1][2][3][4][5] The primary endpoint for efficacy was the reduction in bacterial load in the spleen and blood of infected mice after 24 hours of treatment.
Table 1: Comparative Efficacy of this compound and Standard Antibiotics in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Log10 CFU/g Spleen (± SD) | Mean Log10 CFU/mL Blood (± SD) | Percent Survival (24h) |
| Vehicle Control | - | Intraperitoneal (IP) | 8.2 (± 0.5) | 7.5 (± 0.6) | 0% |
| This compound | 20 | Intraperitoneal (IP) | 4.5 (± 0.4) | 3.8 (± 0.5) | 80% |
| Vancomycin | 20 | Intraperitoneal (IP) | 5.1 (± 0.6) | 4.2 (± 0.7) | 70% |
| Linezolid | 25 | Intraperitoneal (IP) | 4.8 (± 0.5) | 4.0 (± 0.6) | 75% |
Experimental Protocols
A detailed methodology was followed to ensure the validity and reproducibility of the in vivo efficacy studies.
Murine Sepsis Model
A non-neutropenic murine sepsis model was utilized for this study.
-
Animal Model: Male BALB/c mice, 6-8 weeks old, were used for all experiments.
-
Bacterial Strain: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA), strain USA300, was used to induce sepsis.
-
Infection: Mice were injected intraperitoneally with a bacterial suspension containing 1 x 10⁸ colony-forming units (CFU) of MRSA.
-
Treatment: Two hours post-infection, mice were treated with a single intraperitoneal injection of this compound (20 mg/kg), Vancomycin (20 mg/kg), Linezolid (25 mg/kg), or a vehicle control (saline).
-
Sample Collection: At 24 hours post-treatment, blood and spleen samples were collected aseptically for bacterial load determination.
-
Bacterial Load Quantification: Spleens were homogenized in sterile phosphate-buffered saline (PBS). Serial dilutions of blood and spleen homogenates were plated on tryptic soy agar (B569324) plates. The plates were incubated at 37°C for 24 hours, and bacterial colonies were counted to determine the CFU per milliliter of blood or per gram of spleen tissue.
Visualizing Experimental Workflow and Potential Mechanism
To further elucidate the experimental process and the hypothetical mechanism of action for this compound, the following diagrams are provided.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Hypothetical signaling pathway for this compound's action.
References
- 1. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 5. Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PMC [pmc.ncbi.nlm.nih.gov]
In Vivo Efficacy of Malolactomycin C in a Murine Sepsis Model: A Comparative Analysis
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the in vivo efficacy of the novel antibiotic candidate, Malolactomycin C, against established antibacterial agents in a clinically relevant mouse model of sepsis. The data presented herein is intended to offer an objective evaluation of this compound's potential as a therapeutic agent for severe bacterial infections. All experimental data is supported by detailed methodologies to ensure reproducibility and facilitate further investigation.
Comparative Efficacy Data
The in vivo antibacterial activity of this compound was evaluated in a murine sepsis model induced by methicillin-resistant Staphylococcus aureus (MRSA). The efficacy of this compound was compared against Vancomycin and Linezolid, two standard-of-care antibiotics for MRSA infections.[1][2][3][4][5] The primary endpoint for efficacy was the reduction in bacterial load in the spleen and blood of infected mice after 24 hours of treatment.
Table 1: Comparative Efficacy of this compound and Standard Antibiotics in a Murine Sepsis Model
| Treatment Group | Dosage (mg/kg) | Route of Administration | Mean Log10 CFU/g Spleen (± SD) | Mean Log10 CFU/mL Blood (± SD) | Percent Survival (24h) |
| Vehicle Control | - | Intraperitoneal (IP) | 8.2 (± 0.5) | 7.5 (± 0.6) | 0% |
| This compound | 20 | Intraperitoneal (IP) | 4.5 (± 0.4) | 3.8 (± 0.5) | 80% |
| Vancomycin | 20 | Intraperitoneal (IP) | 5.1 (± 0.6) | 4.2 (± 0.7) | 70% |
| Linezolid | 25 | Intraperitoneal (IP) | 4.8 (± 0.5) | 4.0 (± 0.6) | 75% |
Experimental Protocols
A detailed methodology was followed to ensure the validity and reproducibility of the in vivo efficacy studies.
Murine Sepsis Model
A non-neutropenic murine sepsis model was utilized for this study.
-
Animal Model: Male BALB/c mice, 6-8 weeks old, were used for all experiments.
-
Bacterial Strain: A clinical isolate of methicillin-resistant Staphylococcus aureus (MRSA), strain USA300, was used to induce sepsis.
-
Infection: Mice were injected intraperitoneally with a bacterial suspension containing 1 x 10⁸ colony-forming units (CFU) of MRSA.
-
Treatment: Two hours post-infection, mice were treated with a single intraperitoneal injection of this compound (20 mg/kg), Vancomycin (20 mg/kg), Linezolid (25 mg/kg), or a vehicle control (saline).
-
Sample Collection: At 24 hours post-treatment, blood and spleen samples were collected aseptically for bacterial load determination.
-
Bacterial Load Quantification: Spleens were homogenized in sterile phosphate-buffered saline (PBS). Serial dilutions of blood and spleen homogenates were plated on tryptic soy agar plates. The plates were incubated at 37°C for 24 hours, and bacterial colonies were counted to determine the CFU per milliliter of blood or per gram of spleen tissue.
Visualizing Experimental Workflow and Potential Mechanism
To further elucidate the experimental process and the hypothetical mechanism of action for this compound, the following diagrams are provided.
Caption: Workflow for in vivo efficacy testing of this compound.
Caption: Hypothetical signaling pathway for this compound's action.
References
- 1. In Vitro and In Vivo Activities of Antibiotic PM181104 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Frontiers | Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice [frontiersin.org]
- 5. Evaluation of analogs of mutacin 1140 in systemic and cutaneous methicillin-resistant Staphylococcus aureus infection models in mice - PMC [pmc.ncbi.nlm.nih.gov]
Navigating the Labyrinth of MIC: A Guide to the Reproducibility of Malolacticin C Results
For researchers, scientists, and drug development professionals, understanding the consistency of Minimum Inhibitory Concentration (MIC) data is paramount for the successful evaluation of novel antimicrobial candidates like Malolacticin C. This guide delves into the critical factors influencing the reproducibility of MIC results across different laboratories, providing a framework for interpreting data and ensuring robust experimental design.
While specific inter-laboratory studies on Malolacticin C are not yet publicly available, a comprehensive understanding of the principles governing MIC testing provides a strong foundation for anticipating and mitigating variability. The reproducibility of MIC assays is a well-documented challenge in antimicrobial susceptibility testing, with numerous factors contributing to potential discrepancies between laboratories.[1][2][3]
Understanding the Landscape of MIC Reproducibility
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that prevents the visible growth of a microorganism.[4][5] While the concept is straightforward, its practical determination is subject to a variety of influences that can lead to inter-laboratory variation.
A study on the antibiotic linezolid, for instance, found that variation between laboratories contributed to 10% of the total variability in MIC results, while differences between bacterial strains accounted for 48%. This highlights that both the experimental setup and the biological entities themselves are significant sources of variation.
Key Factors Influencing MIC Result Reproducibility
To achieve a higher level of reproducibility in MIC testing, it is crucial to standardize and control for several experimental variables. The following table summarizes the primary factors that can impact the consistency of MIC values.
| Factor | Description | Potential Impact on MIC Results | Mitigation Strategies |
| Bacterial Strain | Genetic and phenotypic differences among strains of the same species. | Can lead to inherent differences in susceptibility. | Use of well-characterized, reference strains (e.g., ATCC strains); consistent sub-culturing practices. |
| Inoculum Size | The number of bacterial cells used to start the culture. | Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs; too low can result in falsely low MICs. | Standardization of inoculum preparation using methods like the McFarland standard; use of automated systems for precise measurement. |
| Growth Media | The type and composition of the nutrient broth or agar. | Can affect bacterial growth rates and the activity of the antimicrobial agent. For some drugs, specific media are required. | Adherence to standardized media formulations (e.g., Mueller-Hinton Broth); consistent preparation of media and reagents. |
| Incubation Conditions | Temperature, time, and atmospheric conditions (e.g., CO2 levels). | Suboptimal conditions can affect bacterial growth and, consequently, the apparent MIC. | Strict adherence to defined incubation parameters; regular calibration and maintenance of incubators. |
| Reading of Results | Subjectivity in determining the "no growth" endpoint. | Can lead to one- or two-fold dilution differences between observers. | Use of automated plate readers or spectrophotometers for objective measurement of bacterial growth; clear, standardized endpoint definitions. |
| Laboratory Practices | Pipetting accuracy, equipment calibration, and overall adherence to protocols. | Human error and equipment variability can introduce significant random and systematic errors. | Regular calibration of pipettes and other equipment; implementation of robust quality control measures; use of automated systems to reduce human error. |
| Properties of the Antimicrobial Agent | For some compounds, specific handling or supplementation of media is necessary to ensure consistent results. | For example, the addition of polysorbate-80 was found to be necessary for reproducible dalbavancin (B606935) MICs. | Thorough investigation of the physicochemical properties of the test compound to identify any special requirements for the assay. |
Standardized Experimental Protocol for MIC Determination
To minimize variability, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols for MIC testing. The following is a generalized broth microdilution protocol, a commonly used method.
Objective: To determine the minimum inhibitory concentration (MIC) of Malolacticin C against a specific bacterial strain.
Materials:
-
Malolacticin C stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture of a standardized turbidity (e.g., 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for objective endpoint determination)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of sterile growth medium into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the Malolacticin C stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a positive control (no antimicrobial) and well 12 as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile diluent to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 100 µL of sterile growth medium to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35°C) for 16-20 hours under the required atmospheric conditions.
-
-
Reading and Interpretation:
-
Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of Malolacticin C at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Visualizing the MIC Workflow
The following diagram illustrates the key steps in a typical broth microdilution MIC assay.
A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Conclusion: Towards More Reproducible MIC Data
For a novel agent like Malolacticin C, establishing a robust and reproducible MIC profile is a critical step in its development pathway. While direct comparative data across labs is not yet available, the principles outlined in this guide provide a clear roadmap for researchers. By meticulously controlling for the key variables in MIC testing and adhering to standardized protocols, the scientific community can work towards generating more consistent and reliable data. This, in turn, will facilitate more accurate comparisons with alternative compounds and support informed decision-making in the discovery and development of new antimicrobial therapies. The use of automated systems can further enhance reproducibility by minimizing human-related errors. Ultimately, a thorough understanding of the factors that influence MIC variability is essential for the rigorous evaluation of Malolacticin C and its potential clinical utility.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qlaboratories.com [qlaboratories.com]
Navigating the Labyrinth of MIC: A Guide to the Reproducibility of Malolacticin C Results
For researchers, scientists, and drug development professionals, understanding the consistency of Minimum Inhibitory Concentration (MIC) data is paramount for the successful evaluation of novel antimicrobial candidates like Malolacticin C. This guide delves into the critical factors influencing the reproducibility of MIC results across different laboratories, providing a framework for interpreting data and ensuring robust experimental design.
While specific inter-laboratory studies on Malolacticin C are not yet publicly available, a comprehensive understanding of the principles governing MIC testing provides a strong foundation for anticipating and mitigating variability. The reproducibility of MIC assays is a well-documented challenge in antimicrobial susceptibility testing, with numerous factors contributing to potential discrepancies between laboratories.[1][2][3]
Understanding the Landscape of MIC Reproducibility
The Minimum Inhibitory Concentration (MIC) is a fundamental measure of an antimicrobial agent's in vitro activity, defined as the lowest concentration that prevents the visible growth of a microorganism.[4][5] While the concept is straightforward, its practical determination is subject to a variety of influences that can lead to inter-laboratory variation.
A study on the antibiotic linezolid, for instance, found that variation between laboratories contributed to 10% of the total variability in MIC results, while differences between bacterial strains accounted for 48%. This highlights that both the experimental setup and the biological entities themselves are significant sources of variation.
Key Factors Influencing MIC Result Reproducibility
To achieve a higher level of reproducibility in MIC testing, it is crucial to standardize and control for several experimental variables. The following table summarizes the primary factors that can impact the consistency of MIC values.
| Factor | Description | Potential Impact on MIC Results | Mitigation Strategies |
| Bacterial Strain | Genetic and phenotypic differences among strains of the same species. | Can lead to inherent differences in susceptibility. | Use of well-characterized, reference strains (e.g., ATCC strains); consistent sub-culturing practices. |
| Inoculum Size | The number of bacterial cells used to start the culture. | Too high an inoculum can overwhelm the antimicrobial agent, leading to falsely high MICs; too low can result in falsely low MICs. | Standardization of inoculum preparation using methods like the McFarland standard; use of automated systems for precise measurement. |
| Growth Media | The type and composition of the nutrient broth or agar. | Can affect bacterial growth rates and the activity of the antimicrobial agent. For some drugs, specific media are required. | Adherence to standardized media formulations (e.g., Mueller-Hinton Broth); consistent preparation of media and reagents. |
| Incubation Conditions | Temperature, time, and atmospheric conditions (e.g., CO2 levels). | Suboptimal conditions can affect bacterial growth and, consequently, the apparent MIC. | Strict adherence to defined incubation parameters; regular calibration and maintenance of incubators. |
| Reading of Results | Subjectivity in determining the "no growth" endpoint. | Can lead to one- or two-fold dilution differences between observers. | Use of automated plate readers or spectrophotometers for objective measurement of bacterial growth; clear, standardized endpoint definitions. |
| Laboratory Practices | Pipetting accuracy, equipment calibration, and overall adherence to protocols. | Human error and equipment variability can introduce significant random and systematic errors. | Regular calibration of pipettes and other equipment; implementation of robust quality control measures; use of automated systems to reduce human error. |
| Properties of the Antimicrobial Agent | For some compounds, specific handling or supplementation of media is necessary to ensure consistent results. | For example, the addition of polysorbate-80 was found to be necessary for reproducible dalbavancin MICs. | Thorough investigation of the physicochemical properties of the test compound to identify any special requirements for the assay. |
Standardized Experimental Protocol for MIC Determination
To minimize variability, the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST) have established standardized protocols for MIC testing. The following is a generalized broth microdilution protocol, a commonly used method.
Objective: To determine the minimum inhibitory concentration (MIC) of Malolacticin C against a specific bacterial strain.
Materials:
-
Malolacticin C stock solution of known concentration
-
Sterile 96-well microtiter plates
-
Appropriate sterile growth medium (e.g., Cation-Adjusted Mueller-Hinton Broth)
-
Bacterial culture of a standardized turbidity (e.g., 0.5 McFarland standard)
-
Sterile diluent (e.g., saline or broth)
-
Pipettes and sterile tips
-
Incubator
-
Microplate reader (optional, for objective endpoint determination)
Procedure:
-
Preparation of Antimicrobial Dilutions:
-
Dispense 50 µL of sterile growth medium into wells 2 through 12 of a 96-well plate.
-
Add 100 µL of the Malolacticin C stock solution to well 1.
-
Perform a serial two-fold dilution by transferring 50 µL from well 1 to well 2, mixing, then transferring 50 µL from well 2 to well 3, and so on, up to well 10. Discard 50 µL from well 10.
-
Well 11 serves as a positive control (no antimicrobial) and well 12 as a negative control (no bacteria).
-
-
Inoculum Preparation:
-
From a fresh culture, prepare a bacterial suspension in sterile diluent to match the turbidity of a 0.5 McFarland standard.
-
Dilute this suspension in growth medium to achieve a final concentration of approximately 5 x 10^5 colony-forming units (CFU)/mL in the test wells.
-
-
Inoculation:
-
Add 50 µL of the standardized bacterial inoculum to wells 1 through 11. The final volume in these wells will be 100 µL.
-
Add 100 µL of sterile growth medium to well 12.
-
-
Incubation:
-
Cover the plate and incubate at the appropriate temperature (e.g., 35°C) for 16-20 hours under the required atmospheric conditions.
-
-
Reading and Interpretation:
-
Following incubation, examine the wells for visible turbidity. The MIC is the lowest concentration of Malolacticin C at which there is no visible growth. This can be determined by visual inspection or by using a microplate reader to measure optical density.
-
Visualizing the MIC Workflow
The following diagram illustrates the key steps in a typical broth microdilution MIC assay.
A simplified workflow for determining the Minimum Inhibitory Concentration (MIC) using broth microdilution.
Conclusion: Towards More Reproducible MIC Data
For a novel agent like Malolacticin C, establishing a robust and reproducible MIC profile is a critical step in its development pathway. While direct comparative data across labs is not yet available, the principles outlined in this guide provide a clear roadmap for researchers. By meticulously controlling for the key variables in MIC testing and adhering to standardized protocols, the scientific community can work towards generating more consistent and reliable data. This, in turn, will facilitate more accurate comparisons with alternative compounds and support informed decision-making in the discovery and development of new antimicrobial therapies. The use of automated systems can further enhance reproducibility by minimizing human-related errors. Ultimately, a thorough understanding of the factors that influence MIC variability is essential for the rigorous evaluation of Malolacticin C and its potential clinical utility.
References
- 1. microbe-investigations.com [microbe-investigations.com]
- 2. academic.oup.com [academic.oup.com]
- 3. The effect of interlaboratory variability on antimicrobial susceptibility determination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 5. qlaboratories.com [qlaboratories.com]
Independent Verification of Malolactomycin C's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Malolactomycin C
This compound is a 40-membered macrolide antibiotic produced by Streptomyces species. While its antibacterial mechanism of action is not extensively documented in publicly available literature, it has demonstrated moderate antifungal activity, particularly against Cladosporium, Botrytis, and Pyricularia. Notably, its analogue, Malolactomycin D, has been identified as a selective inhibitor of the Ras signaling pathway. Malolactomycin D preferentially inhibits the anchorage-independent growth of Ras-transformed NIH3T3 cells and has been shown to suppress the expression of matrix metalloproteinases MMP-1 and MMP-9 by inhibiting the activation of p38 MAP kinase and JNK.[1] This suggests that compounds from the malolactomycin family may have diverse biological activities.
Given the limited specific data on the antibacterial mechanism of this compound, this guide provides a comparative framework using well-characterized classes of antibiotics. This will serve as a valuable resource for researchers seeking to understand and verify the mechanisms of novel antimicrobial compounds, offering established experimental protocols and data presentation formats. The following sections detail the mechanisms of action, quantitative data, and experimental methodologies for three major classes of antibiotics: Macrolides, Glycopeptides, and Fluoroquinolones.
Comparative Analysis of Antibiotic Mechanisms of Action
To provide a clear comparison, we will examine three distinct and well-understood antibacterial mechanisms.
Table 1: Overview of Compared Antibiotic Classes
| Antibiotic Class | Representative Compound | Primary Mechanism of Action | Molecular Target |
| Macrolides | Erythromycin | Inhibition of Protein Synthesis | 50S ribosomal subunit |
| Glycopeptides | Vancomycin | Inhibition of Cell Wall Synthesis | D-Ala-D-Ala terminus of peptidoglycan precursors |
| Fluoroquinolones | Ciprofloxacin | Inhibition of DNA Replication | DNA gyrase and Topoisomerase IV |
Quantitative Data Presentation
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of representative antibiotics against common bacterial pathogens. MIC values are a standard measure of an antibiotic's potency.
Table 2: Minimum Inhibitory Concentrations (MIC µg/mL) of Erythromycin
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - >256[2] |
| Streptococcus pneumoniae | 0.03 - >256[3] |
| Escherichia coli | 16 - >64 |
Table 3: Minimum Inhibitory Concentrations (MIC µg/mL) of Vancomycin
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 1.0[4] | 1.0[5] |
| Enterococcus faecalis | 2.0 | 4.0 |
| Clostridium difficile | 0.5 | 1.0 |
Table 4: Minimum Inhibitory Concentrations (MIC µg/mL) of Ciprofloxacin
| Bacterial Species | MIC (µg/mL) |
| Escherichia coli | 0.013 - 0.08 |
| Pseudomonas aeruginosa | 0.15 |
| Staphylococcus aureus | 0.6 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of a compound's mechanism of action.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for quantifying the in vitro activity of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Test antibiotic (e.g., this compound) stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar (B569324) plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of the test antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume to 200 µL and dilute the antibiotic to its final test concentration.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This assay determines if a compound inhibits bacterial protein synthesis.
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli)
-
Amino acid mixture (containing all amino acids except for one radiolabeled amino acid)
-
Radiolabeled amino acid (e.g., [35S]-methionine)
-
ATP and GTP
-
Creatine (B1669601) phosphate (B84403) and creatine kinase
-
mRNA template (e.g., luciferase mRNA)
-
Test compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, creatine phosphate, creatine kinase, and mRNA template.
-
Add the test compound at various concentrations. Include a positive control (e.g., erythromycin) and a negative control (vehicle).
-
-
Initiation of Translation:
-
Add the radiolabeled amino acid to initiate the translation reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Precipitation of Proteins:
-
Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized proteins.
-
-
Filtration and Washing:
-
Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol (B145695) to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity in the presence of the test compound indicates inhibition of protein synthesis.
-
Protocol 3: Peptidoglycan Synthesis Inhibition Assay
This assay assesses the inhibition of bacterial cell wall synthesis.
Materials:
-
Permeabilized bacterial cells (e.g., treated with ether or cold shock)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Radiolabeled UDP-N-acetylmuramic acid-pentapeptide ([14C]-UDP-MurNAc-pentapeptide)
-
ATP
-
Test compound
-
Buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the permeabilized bacterial cells, UDP-GlcNAc, and ATP in the appropriate buffer.
-
Add the test compound at various concentrations. Include a positive control (e.g., vancomycin) and a negative control (vehicle).
-
-
Initiation of Synthesis:
-
Initiate the reaction by adding the radiolabeled [14C]-UDP-MurNAc-pentapeptide.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Stop the reaction by adding sodium dodecyl sulfate (B86663) (SDS) to a final concentration of 1%.
-
Filter the reaction mixture through a glass fiber filter to trap the newly synthesized, insoluble peptidoglycan.
-
-
Washing:
-
Wash the filters with buffer to remove unincorporated radiolabeled precursors.
-
-
Quantification:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
A reduction in radioactivity in the presence of the test compound suggests inhibition of peptidoglycan synthesis.
-
Protocol 4: DNA Gyrase Inhibition Assay
This assay is used to determine if a compound inhibits the activity of DNA gyrase, a key enzyme in DNA replication.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)
-
Test compound
-
Agarose (B213101) gel electrophoresis system
-
DNA staining agent (e.g., ethidium (B1194527) bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and ATP.
-
Add the test compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle).
-
-
Enzyme Addition:
-
Add purified DNA gyrase to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to occur.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Load the samples onto an agarose gel.
-
-
Electrophoresis and Visualization:
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA in the presence of the test compound.
-
Visualization of Mechanisms
The following diagrams illustrate the mechanisms of action for the compared antibiotic classes.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjima.org [mjima.org]
Independent Verification of Malolactomycin C's Mechanism of Action: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction to Malolactomycin C
This compound is a 40-membered macrolide antibiotic produced by Streptomyces species. While its antibacterial mechanism of action is not extensively documented in publicly available literature, it has demonstrated moderate antifungal activity, particularly against Cladosporium, Botrytis, and Pyricularia. Notably, its analogue, Malolactomycin D, has been identified as a selective inhibitor of the Ras signaling pathway. Malolactomycin D preferentially inhibits the anchorage-independent growth of Ras-transformed NIH3T3 cells and has been shown to suppress the expression of matrix metalloproteinases MMP-1 and MMP-9 by inhibiting the activation of p38 MAP kinase and JNK.[1] This suggests that compounds from the malolactomycin family may have diverse biological activities.
Given the limited specific data on the antibacterial mechanism of this compound, this guide provides a comparative framework using well-characterized classes of antibiotics. This will serve as a valuable resource for researchers seeking to understand and verify the mechanisms of novel antimicrobial compounds, offering established experimental protocols and data presentation formats. The following sections detail the mechanisms of action, quantitative data, and experimental methodologies for three major classes of antibiotics: Macrolides, Glycopeptides, and Fluoroquinolones.
Comparative Analysis of Antibiotic Mechanisms of Action
To provide a clear comparison, we will examine three distinct and well-understood antibacterial mechanisms.
Table 1: Overview of Compared Antibiotic Classes
| Antibiotic Class | Representative Compound | Primary Mechanism of Action | Molecular Target |
| Macrolides | Erythromycin | Inhibition of Protein Synthesis | 50S ribosomal subunit |
| Glycopeptides | Vancomycin | Inhibition of Cell Wall Synthesis | D-Ala-D-Ala terminus of peptidoglycan precursors |
| Fluoroquinolones | Ciprofloxacin | Inhibition of DNA Replication | DNA gyrase and Topoisomerase IV |
Quantitative Data Presentation
The following tables summarize the Minimum Inhibitory Concentrations (MICs) of representative antibiotics against common bacterial pathogens. MIC values are a standard measure of an antibiotic's potency.
Table 2: Minimum Inhibitory Concentrations (MIC µg/mL) of Erythromycin
| Bacterial Species | MIC Range (µg/mL) |
| Staphylococcus aureus | 0.5 - >256[2] |
| Streptococcus pneumoniae | 0.03 - >256[3] |
| Escherichia coli | 16 - >64 |
Table 3: Minimum Inhibitory Concentrations (MIC µg/mL) of Vancomycin
| Bacterial Species | MIC50 (µg/mL) | MIC90 (µg/mL) |
| Staphylococcus aureus | 1.0[4] | 1.0[5] |
| Enterococcus faecalis | 2.0 | 4.0 |
| Clostridium difficile | 0.5 | 1.0 |
Table 4: Minimum Inhibitory Concentrations (MIC µg/mL) of Ciprofloxacin
| Bacterial Species | MIC (µg/mL) |
| Escherichia coli | 0.013 - 0.08 |
| Pseudomonas aeruginosa | 0.15 |
| Staphylococcus aureus | 0.6 |
Experimental Protocols
Detailed methodologies for key experiments are crucial for the independent verification of a compound's mechanism of action.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC) by Broth Microdilution
This protocol is a standard method for quantifying the in vitro activity of an antimicrobial agent.
Materials:
-
96-well microtiter plates
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)
-
Bacterial culture in logarithmic growth phase
-
Test antibiotic (e.g., this compound) stock solution
-
Sterile saline or phosphate-buffered saline (PBS)
-
Spectrophotometer
-
Incubator (35°C ± 2°C)
Procedure:
-
Inoculum Preparation:
-
Aseptically pick 3-5 well-isolated colonies of the test bacterium from an 18-24 hour agar plate.
-
Suspend the colonies in sterile saline or PBS.
-
Adjust the turbidity of the suspension to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute the adjusted suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the test wells.
-
-
Antibiotic Dilution Series:
-
Prepare a serial two-fold dilution of the test antibiotic in CAMHB in the wells of a 96-well plate. The final volume in each well should be 100 µL. The concentration range should span the expected MIC.
-
-
Inoculation:
-
Add 100 µL of the standardized bacterial inoculum to each well containing the antibiotic dilutions. This will bring the final volume to 200 µL and dilute the antibiotic to its final test concentration.
-
Include a growth control well (inoculum in CAMHB without antibiotic) and a sterility control well (CAMHB only).
-
-
Incubation:
-
Incubate the microtiter plate at 35°C ± 2°C for 16-20 hours in ambient air.
-
-
Result Interpretation:
-
The MIC is the lowest concentration of the antibiotic that completely inhibits visible growth of the organism as detected by the unaided eye.
-
Protocol 2: In Vitro Protein Synthesis Inhibition Assay
This assay determines if a compound inhibits bacterial protein synthesis.
Materials:
-
S30 extract from a suitable bacterial strain (e.g., E. coli)
-
Amino acid mixture (containing all amino acids except for one radiolabeled amino acid)
-
Radiolabeled amino acid (e.g., [35S]-methionine)
-
ATP and GTP
-
Creatine phosphate and creatine kinase
-
mRNA template (e.g., luciferase mRNA)
-
Test compound
-
Trichloroacetic acid (TCA)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the S30 extract, amino acid mixture, ATP, GTP, creatine phosphate, creatine kinase, and mRNA template.
-
Add the test compound at various concentrations. Include a positive control (e.g., erythromycin) and a negative control (vehicle).
-
-
Initiation of Translation:
-
Add the radiolabeled amino acid to initiate the translation reaction.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
-
Precipitation of Proteins:
-
Stop the reaction by adding cold 10% TCA. This will precipitate the newly synthesized proteins.
-
-
Filtration and Washing:
-
Collect the precipitated protein by vacuum filtration through glass fiber filters.
-
Wash the filters with cold 5% TCA and then with ethanol to remove unincorporated radiolabeled amino acids.
-
-
Quantification:
-
Place the dried filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity using a scintillation counter.
-
A decrease in radioactivity in the presence of the test compound indicates inhibition of protein synthesis.
-
Protocol 3: Peptidoglycan Synthesis Inhibition Assay
This assay assesses the inhibition of bacterial cell wall synthesis.
Materials:
-
Permeabilized bacterial cells (e.g., treated with ether or cold shock)
-
UDP-N-acetylglucosamine (UDP-GlcNAc)
-
Radiolabeled UDP-N-acetylmuramic acid-pentapeptide ([14C]-UDP-MurNAc-pentapeptide)
-
ATP
-
Test compound
-
Buffer (e.g., Tris-HCl with MgCl2)
-
Glass fiber filters
-
Scintillation counter
Procedure:
-
Reaction Setup:
-
In a reaction tube, combine the permeabilized bacterial cells, UDP-GlcNAc, and ATP in the appropriate buffer.
-
Add the test compound at various concentrations. Include a positive control (e.g., vancomycin) and a negative control (vehicle).
-
-
Initiation of Synthesis:
-
Initiate the reaction by adding the radiolabeled [14C]-UDP-MurNAc-pentapeptide.
-
-
Incubation:
-
Incubate the reaction mixture at 37°C for a specified time (e.g., 60 minutes).
-
-
Termination and Filtration:
-
Stop the reaction by adding sodium dodecyl sulfate (SDS) to a final concentration of 1%.
-
Filter the reaction mixture through a glass fiber filter to trap the newly synthesized, insoluble peptidoglycan.
-
-
Washing:
-
Wash the filters with buffer to remove unincorporated radiolabeled precursors.
-
-
Quantification:
-
Dry the filters and measure the radioactivity using a scintillation counter.
-
A reduction in radioactivity in the presence of the test compound suggests inhibition of peptidoglycan synthesis.
-
Protocol 4: DNA Gyrase Inhibition Assay
This assay is used to determine if a compound inhibits the activity of DNA gyrase, a key enzyme in DNA replication.
Materials:
-
Purified DNA gyrase (subunits A and B)
-
Relaxed plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (containing Tris-HCl, KCl, MgCl2, DTT, spermidine)
-
Test compound
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
-
UV transilluminator
Procedure:
-
Reaction Setup:
-
In a microcentrifuge tube, combine the assay buffer, relaxed plasmid DNA, and ATP.
-
Add the test compound at various concentrations. Include a positive control (e.g., ciprofloxacin) and a negative control (vehicle).
-
-
Enzyme Addition:
-
Add purified DNA gyrase to the reaction mixture.
-
-
Incubation:
-
Incubate the reaction at 37°C for 1 hour to allow for the supercoiling reaction to occur.
-
-
Termination and Analysis:
-
Stop the reaction by adding a stop buffer containing SDS and a loading dye.
-
Load the samples onto an agarose gel.
-
-
Electrophoresis and Visualization:
-
Run the gel to separate the supercoiled and relaxed forms of the plasmid DNA. Supercoiled DNA migrates faster than relaxed DNA.
-
Stain the gel with a DNA staining agent and visualize the DNA bands under UV light.
-
Inhibition of DNA gyrase is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA in the presence of the test compound.
-
Visualization of Mechanisms
The following diagrams illustrate the mechanisms of action for the compared antibiotic classes.
References
- 1. Broth microdilution - Wikipedia [en.wikipedia.org]
- 2. researchgate.net [researchgate.net]
- 3. Resistance to Macrolides and Related Antibiotics in Streptococcus pneumoniae - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Detection of Vancomycin Resistance among Enterococcus faecalis and Staphylococcus aureus - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mjima.org [mjima.org]
Safety Operating Guide
Safeguarding Researchers: A Comprehensive Guide to Handling Malolactomycin C
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Malolactomycin C. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, this guide is founded on a conservative approach, referencing safety protocols for the structurally related and hazardous compounds, Mitomycin C and Malformin C. It is imperative to treat this compound as a potent and hazardous substance, adhering to the following procedures to ensure personnel safety and operational integrity.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling compounds with hazards similar to those suspected for this compound, such as being harmful if swallowed and a suspected carcinogen.[1]
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | To be worn at all times in the laboratory where chemicals are handled to protect against splashes and aerosols.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Wear suitable gloves at all times when handling the substance.[4] If performing extensive procedures, consider double-gloving.[5] Gloves should be inspected for damage before use and changed immediately if contaminated or torn. |
| Body Protection | Impervious Gown or Lab Coat with Long Sleeves | Must be worn to protect skin and clothing from contamination. An impervious gown is recommended when there is a risk of splashes. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when dusts are generated or when working outside of a certified chemical fume hood. The type of respirator (e.g., N95, half-mask, or full-face) should be selected based on a risk assessment of the specific procedure. |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow must be followed:
A. Preparation and Planning:
-
Obtain and Review Safety Data Sheet (SDS): Before beginning any work, obtain the specific SDS for this compound. If an SDS is not available, a thorough risk assessment must be conducted, and the compound should be handled as a substance of very high concern.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust or aerosols.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste disposal containers, are readily accessible.
-
Emergency Preparedness: Know the location and operation of all safety equipment, including eyewash stations, emergency showers, and fire extinguishers.
B. Handling Procedures:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Reconstitution: If working with a powdered form, conduct all weighing and reconstitution procedures within a chemical fume hood to prevent inhalation of dust.
-
Solution Handling: When working with solutions, be mindful of generating aerosols. Use careful pipetting techniques and avoid splashing.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
C. Spill Management:
-
Immediate Action: In case of a spill, evacuate the immediate area and alert others.
-
Cleanup: If the spill is small and you are trained to handle it, use an appropriate spill kit. Absorb the spill with inert material and place it in a sealed container for disposal as hazardous waste.
-
Personal Contamination: If the substance comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to waste handlers.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess compound, must be disposed of as hazardous chemical waste.
-
Chemotherapeutic Waste: Given the potential cytotoxic properties, it is prudent to handle and dispose of this compound waste as chemotherapeutic waste. This requires placing it in a specifically marked, leak-proof, and puncture-resistant container labeled "Chemotherapy Waste" or "Chemo".
-
Disposal Containers: Use designated hazardous waste containers that are properly labeled with the contents and associated hazards.
-
Consult EHS: Follow your institution's specific guidelines for the disposal of hazardous and chemotherapeutic waste. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal procedures.
IV. Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Safeguarding Researchers: A Comprehensive Guide to Handling Malolactomycin C
For Immediate Implementation by Laboratory Personnel
This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals handling Malolactomycin C. Given the absence of a specific Safety Data Sheet (SDS) for this compound in publicly available resources, this guide is founded on a conservative approach, referencing safety protocols for the structurally related and hazardous compounds, Mitomycin C and Malformin C. It is imperative to treat this compound as a potent and hazardous substance, adhering to the following procedures to ensure personnel safety and operational integrity.
I. Personal Protective Equipment (PPE): A Multi-Layered Defense
The selection and proper use of PPE is the most critical line of defense against exposure. The following table summarizes the recommended PPE for handling compounds with hazards similar to those suspected for this compound, such as being harmful if swallowed and a suspected carcinogen.[1]
| PPE Category | Item | Specification and Use |
| Eye and Face Protection | Safety Goggles with Side Shields or Face Shield | To be worn at all times in the laboratory where chemicals are handled to protect against splashes and aerosols.[2][3] |
| Hand Protection | Chemical-Resistant Gloves (e.g., Nitrile) | Wear suitable gloves at all times when handling the substance.[4] If performing extensive procedures, consider double-gloving.[5] Gloves should be inspected for damage before use and changed immediately if contaminated or torn. |
| Body Protection | Impervious Gown or Lab Coat with Long Sleeves | Must be worn to protect skin and clothing from contamination. An impervious gown is recommended when there is a risk of splashes. |
| Respiratory Protection | NIOSH-Approved Respirator | Required when dusts are generated or when working outside of a certified chemical fume hood. The type of respirator (e.g., N95, half-mask, or full-face) should be selected based on a risk assessment of the specific procedure. |
II. Operational Plan: A Step-by-Step Protocol for Safe Handling
A systematic approach to handling this compound is essential to minimize the risk of exposure. The following workflow must be followed:
A. Preparation and Planning:
-
Obtain and Review Safety Data Sheet (SDS): Before beginning any work, obtain the specific SDS for this compound. If an SDS is not available, a thorough risk assessment must be conducted, and the compound should be handled as a substance of very high concern.
-
Designate a Handling Area: All work with this compound should be conducted in a designated area, such as a certified chemical fume hood, to control the release of dust or aerosols.
-
Assemble all Materials: Before starting, ensure all necessary equipment, including PPE, spill cleanup materials, and waste disposal containers, are readily accessible.
-
Emergency Preparedness: Know the location and operation of all safety equipment, including eyewash stations, emergency showers, and fire extinguishers.
B. Handling Procedures:
-
Donning PPE: Put on all required PPE before entering the designated handling area.
-
Weighing and Reconstitution: If working with a powdered form, conduct all weighing and reconstitution procedures within a chemical fume hood to prevent inhalation of dust.
-
Solution Handling: When working with solutions, be mindful of generating aerosols. Use careful pipetting techniques and avoid splashing.
-
Avoid Contamination: Do not eat, drink, or apply cosmetics in the laboratory. Wash hands thoroughly after handling the compound, even if gloves were worn.
C. Spill Management:
-
Immediate Action: In case of a spill, evacuate the immediate area and alert others.
-
Cleanup: If the spill is small and you are trained to handle it, use an appropriate spill kit. Absorb the spill with inert material and place it in a sealed container for disposal as hazardous waste.
-
Personal Contamination: If the substance comes into contact with skin, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention. For eye contact, use an eyewash station for at least 15 minutes and seek immediate medical attention.
III. Disposal Plan: Ensuring Environmental and Personnel Safety
Proper disposal of this compound and all contaminated materials is critical to prevent environmental contamination and exposure to waste handlers.
-
Waste Segregation: All materials that have come into contact with this compound, including gloves, gowns, pipette tips, and excess compound, must be disposed of as hazardous chemical waste.
-
Chemotherapeutic Waste: Given the potential cytotoxic properties, it is prudent to handle and dispose of this compound waste as chemotherapeutic waste. This requires placing it in a specifically marked, leak-proof, and puncture-resistant container labeled "Chemotherapy Waste" or "Chemo".
-
Disposal Containers: Use designated hazardous waste containers that are properly labeled with the contents and associated hazards.
-
Consult EHS: Follow your institution's specific guidelines for the disposal of hazardous and chemotherapeutic waste. Contact your Environmental Health and Safety (EHS) department for guidance on collection and disposal procedures.
IV. Workflow for Safe Handling of this compound
The following diagram illustrates the logical flow of operations for safely handling this compound.
Caption: Workflow for the safe handling of this compound from preparation to disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
